Oxysophoridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(1R,2R,9R,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+,17?/m1/s1 |
InChI Key |
XVPBINOPNYFXID-ACTGZQEFSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCC[N+]4([C@H]3[C@H](CCC4)CN2C(=O)C1)[O-] |
Canonical SMILES |
C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Oxysophoridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophoridine (OSR), a quinolizidine (B1214090) alkaloid extracted from the plant Sophora alopecuroides, has garnered significant scientific interest due to its diverse pharmacological activities. Extensive research has demonstrated its potent anti-inflammatory, anti-oxidative, and anti-apoptotic properties, suggesting its therapeutic potential in a range of diseases, including cancer, cardiovascular conditions, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Action
This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways. The primary mechanisms identified to date involve the regulation of oxidative stress, inflammation, and apoptosis.
Anti-Oxidative Effects via Nrf2 Pathway Activation
This compound has been shown to mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by OSR, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPX).[1][2][3] The activation of the Nrf2 pathway by OSR effectively reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), thereby protecting cells from oxidative damage.[1][3]
Anti-Inflammatory Effects through NF-κB and TLR4/p38MAPK Pathway Inhibition
This compound demonstrates significant anti-inflammatory activity by inhibiting the Nuclear Factor-kappa B (NF-κB) and Toll-like receptor 4 (TLR4)/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4]
The NF-κB pathway is a central regulator of inflammation. OSR prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This inhibition leads to a decrease in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]
Furthermore, OSR has been found to inhibit the TLR4/p38MAPK signaling pathway.[4] By downregulating the expression of TLR4 and its downstream effector MyD88, OSR suppresses the phosphorylation of p38 MAPK.[4] This cascade ultimately contributes to the reduction of inflammation and has been implicated in OSR's protective effects against cerebral ischemia/reperfusion injury.[4]
Pro-Apoptotic Effects in Cancer Cells via the Bcl-2/Bax/Caspase-3 Pathway
In the context of cancer, this compound has been shown to induce apoptosis, or programmed cell death, in colorectal cancer cells through the intrinsic mitochondrial pathway.[5][6][7] OSR treatment leads to a downregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and an upregulation of the pro-apoptotic protein Bcl-2-associated X protein (Bax).[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6] Cytochrome c then activates a cascade of caspases, including the key executioner caspase-3, ultimately resulting in apoptotic cell death.[5][6][7]
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound from various studies.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 | HCT116 (Colorectal Cancer) | 59.28 mg/L | [8] |
| Optimal Working Concentration | Ovine Oocytes | 10-6 mol/L | [2] |
| Reduction in α-SMA and TGF-β1 | LPS-stimulated HSC-T6 cells | at 10 µM | [1] |
| Reduction in α-SMA and TGF-β1 | CCl4-induced C57BL/6 mouse model | at 50 mg/kg | [1] |
| Suppression of iNOS | LPS-stimulated HSC-T6 cells | at 10 µM | [1] |
| Suppression of COX-2 | LPS-stimulated HSC-T6 cells | at 40 µM | [1] |
Key Experimental Protocols
In Vitro Cell Culture and Viability Assays
-
Cell Lines: HCT116 and CT26 colorectal cancer cell lines are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 12% heat-inactivated fetal bovine serum.[6]
-
MTT Assay: To assess cell proliferation, HCT116 cells are treated with varying concentrations of OSR. The viability is determined using the MTT assay, which measures the metabolic activity of cells.[6]
-
Colony Formation Assay: The long-term proliferative capacity of cells after OSR treatment is evaluated by a colony formation assay, where the ability of single cells to grow into colonies is quantified.[6]
Animal Models
-
Colorectal Cancer Xenograft Model: Five-week-old ICR male mice are subcutaneously injected with CT26 cells. Once tumors are established, mice are treated with OSR (e.g., 150 and 300 mg/kg). Tumor volume is measured regularly to assess the anti-tumor effects of OSR in vivo.[6]
-
Acute Myocardial Infarction (AMI) Rat Model: AMI is induced in rats, followed by treatment with OSR. The cardioprotective effects are evaluated by measuring infarct size and levels of myocardial enzymes.[3]
-
Cerebral Ischemia/Reperfusion (I/R) Rat Model: A cerebral I/R injury model is established by occluding the right middle cerebral artery. The neuroprotective effects of OSR are assessed by evaluating histopathological changes and neuronal apoptosis.[4]
Molecular Biology Techniques
-
Reverse Transcription-Quantitative PCR (RT-qPCR): Total RNA is extracted from cells or tissues and reverse-transcribed into cDNA. RT-qPCR is then performed to quantify the mRNA expression levels of target genes, such as Bcl-2, Bax, and caspases, using specific primers.[2][6]
-
Western Blotting: Protein lysates from cells or tissues are separated by SDS-PAGE and transferred to a membrane. The expression levels of specific proteins (e.g., Nrf2, NF-κB, cleaved caspase-3) are detected using primary and secondary antibodies.[6]
-
Immunofluorescence: This technique is used to visualize the localization and expression of proteins within cells or tissues, such as the nuclear translocation of NF-κB p65 or the expression of TLR4.[4]
Conclusion
This compound is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to concurrently modulate oxidative stress, inflammation, and apoptosis through key signaling pathways such as Nrf2, NF-κB, TLR4/p38MAPK, and Bcl-2/Bax/Caspase-3 highlights its potential as a therapeutic agent for a variety of diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound-based therapies. Future investigations should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of OSR and conducting well-designed clinical trials to validate its efficacy and safety in human populations.
References
- 1. This compound inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening and Mechanism Study of Three Antagonistic Drugs, this compound, Rutin, and Phellodendrine, against Zearalenone-Induced Reproductive Toxicity in Ovine Oocytes [mdpi.com]
- 3. This compound attenuates the injury caused by acute myocardial infarction in rats through anti-oxidative, anti-inflammatory and anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway. | University of Kentucky College of Arts & Sciences [as.uky.edu]
- 8. Buy this compound [smolecule.com]
Oxysophoridine: A Technical Guide to its Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysophoridine, a quinolizidine (B1214090) alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its primary plant sources. It outlines a comprehensive protocol for the extraction and isolation of this bioactive compound from its most prominent natural reservoir, Sophora alopecuroides. Furthermore, this guide elucidates the key signaling pathways through which this compound exerts its therapeutic effects, including its anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. Quantitative data on the distribution of related alkaloids in Sophora alopecuroides are presented, and the biosynthetic pathway of quinolizidine alkaloids is illustrated. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Occurrence of this compound
This compound is a naturally occurring alkaloid predominantly found in plants belonging to the Sophora genus of the Fabaceae family. The primary and most studied source of this compound is Sophora alopecuroides , a perennial plant widely distributed in the arid and semi-arid regions of Asia.[1][2][3] While one source mentions its derivation from the Amaryllidaceae family, the overwhelming body of research points to Sophora species as the principal source.
Within Sophora alopecuroides, this compound is one of several quinolizidine alkaloids, co-occurring with related compounds such as matrine, oxymatrine, sophoridine, and sophocarpine.[4] The concentration of these alkaloids varies between different parts of the plant.
Quantitative Analysis of Alkaloids in Sophora alopecuroides
While specific quantitative data for this compound across all plant parts is not extensively detailed in a single study, research on the distribution of major alkaloids in Sophora alopecuroides provides valuable insights. The following table summarizes the findings on the content of sophoridine, a closely related alkaloid, in various parts of the plant. It is important to note that this compound is the N-oxide form of sophoridine.
| Plant Part | Sophoridine Content (mg/g) | Reference |
| Seed Cotyledon | 5.16 | [5] |
| Seed Coat | 2.25 | [5] |
Note: This data is for sophoridine, a closely related precursor to this compound.
Experimental Protocol: Extraction and Isolation of Alkaloids from Sophora alopecuroides
The following protocol is a generalized procedure for the extraction and isolation of total alkaloids from Sophora alopecuroides, from which this compound can be further purified. This protocol is based on commonly employed acid-base extraction and chromatographic techniques.
3.1. Materials and Reagents
-
Dried and powdered Sophora alopecuroides plant material (e.g., seeds, roots)
-
5% Sodium Hydroxide (NaOH) solution
-
5% Sulfuric Acid (H₂SO₄) solution
-
3% Ammonia (B1221849) solution in ethanol
-
Activated carbon
-
Neutral alumina (B75360)
-
Petroleum ether
-
Acetone
-
Glassware: Beakers, flasks, separatory funnels, chromatography columns
-
Rotary evaporator
-
pH meter or pH paper
-
Filter paper
3.2. Extraction Procedure
-
Alkalinization: Weigh a suitable amount of powdered plant material (e.g., 5 kg) and soak it in a 4-fold volume of 5% NaOH solution overnight. This step converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.
-
Acid Extraction: Discard the alkaline solution and extract the plant residue with a 5% sulfuric acid solution. The acidic solution will protonate the alkaloid free bases, forming water-soluble alkaloid salts.
-
Ion Exchange Chromatography (Initial Purification): Pass the acidic extract through a cation exchange resin column. The positively charged alkaloid salts will bind to the resin, while neutral and acidic impurities will be washed out.
-
Elution: Elute the bound alkaloids from the resin using 95% ethanol containing 3% ammonia. The ammonia will deprotonate the alkaloid salts, releasing the free bases.
-
Concentration and Decolorization: Combine the ethanolic eluates and recover the ethanol using a rotary evaporator. The resulting crude alkaloid extract can be further purified by adsorption with activated carbon to remove pigments and other colored impurities.
3.3. Isolation and Purification
-
Column Chromatography: Isolate the individual alkaloids from the crude extract using a neutral alumina column.
-
Gradient Elution: Employ a gradient elution system with a non-polar solvent like petroleum ether and a more polar solvent like acetone. Start with a low polarity mixture and gradually increase the polarity to sequentially elute the different alkaloids based on their polarity.
-
Fraction Collection and Analysis: Collect the eluted fractions and monitor the separation using techniques like Thin Layer Chromatography (TLC). Combine the fractions containing the desired alkaloid (this compound).
-
Crystallization: Further purify the isolated this compound by recrystallization from an appropriate solvent to obtain a pure crystalline compound.
Workflow for Alkaloid Extraction and Isolation
Caption: General workflow for the extraction and isolation of this compound.
Biological Signaling Pathways of this compound
This compound exhibits a range of pharmacological effects primarily through its influence on key signaling pathways involved in inflammation, oxidative stress, and apoptosis.
4.1. Anti-Inflammatory and Antioxidant Signaling Pathways
This compound has been shown to exert potent anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2 pathways.
-
Inhibition of the NF-κB Pathway: In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound can inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.
-
Activation of the Nrf2 Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the expression of protective enzymes like heme oxygenase-1 (HO-1) and increasing the levels of glutathione (B108866) (GSH).
Caption: Anti-inflammatory and antioxidant signaling pathways of this compound.
4.2. Anti-Apoptotic Signaling Pathway
This compound has been demonstrated to protect cells from apoptosis (programmed cell death) by modulating the expression of key proteins in the apoptotic cascade.
-
Regulation of Bcl-2 Family Proteins: Apoptosis is regulated by the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). This compound can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio inhibits the release of cytochrome c from the mitochondria.
-
Inhibition of Caspase Activation: The release of cytochrome c from the mitochondria initiates a cascade of caspase activation, including the executioner caspase-3, which ultimately leads to cell death. By preventing cytochrome c release, this compound inhibits the activation of caspase-3, thereby blocking the apoptotic process.
Caption: Anti-apoptotic signaling pathway of this compound.
Biosynthesis of Quinolizidine Alkaloids
This compound belongs to the quinolizidine class of alkaloids. The biosynthesis of the core quinolizidine ring system originates from the amino acid L-lysine.
The key steps in the biosynthetic pathway are:
-
Decarboxylation of L-lysine: The pathway is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase.
-
Oxidative Deamination: Cadaverine undergoes oxidative deamination to yield 5-aminopentanal (B1222117).
-
Cyclization: 5-aminopentanal spontaneously cyclizes to form Δ¹-piperideine.
-
Further Elaboration: Δ¹-piperideine serves as a key intermediate and undergoes a series of complex enzymatic reactions, including condensations and cyclizations, to form the tetracyclic core structure of matrine-type alkaloids, which are precursors to this compound. The final step to form this compound involves the N-oxidation of sophoridine.
Caption: Biosynthetic pathway of this compound.
Conclusion
This compound, a prominent alkaloid from Sophora alopecuroides, presents a compelling profile for further pharmacological investigation and drug development. Its multifaceted mechanism of action, targeting key pathways in inflammation, oxidative stress, and apoptosis, underscores its therapeutic potential. This guide provides a foundational understanding of its natural sources, a practical framework for its extraction and isolation, and a detailed overview of its molecular targets. The presented information is intended to facilitate and inspire future research into the clinical applications of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis of quinolizidine alkaloids from different parts of Sophora alopecuroides seeds by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling and quantitation of alkaloids in different parts of Sophora alopecuroides L. extracts by high-performance liquid chromatography with electrospray ionisation ion mobility spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Oxysophoridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysophoridine, a quinolizidine (B1214090) alkaloid derived from plants of the Sophora genus, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document consolidates critical data on its chemical identity, physicochemical characteristics, and spectral properties. Furthermore, it details experimental protocols for investigating its biological effects, particularly its anti-inflammatory, antioxidant, and pro-apoptotic activities, and delineates the key signaling pathways involved.
Chemical Identity and Structure
This compound is a tetracyclic quinolizidine alkaloid. Its chemical structure is characterized by a saturated heterocyclic framework containing two nitrogen atoms, one of which exists as an N-oxide.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (1R,2R,9R,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one[1] |
| Molecular Formula | C₁₅H₂₄N₂O₂[1] |
| CAS Number | 54809-74-4[2] |
| Molecular Weight | 264.36 g/mol [1][3] |
| Synonyms | Sophoridine N-oxide[1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug development.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 162-164°C[4] |
| Solubility | DMSO: 25 mg/mL (94.57 mM)[2]Water: 125 mg/mL (472.84 mM; with ultrasonic treatment)[4] |
| Appearance | White to off-white solid[4] |
| pKa | 4.87 ± 0.20 (Predicted)[4] |
| Storage | Store at -20°C, protected from light and moisture[5][6] |
Spectral Data
Spectroscopic data are fundamental for the structural elucidation and purity assessment of this compound.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound. The PubChem database lists GC-MS data with major fragments observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectral data for this compound has been reported and is available in public databases.
X-ray Crystallography
The crystal structure of this compound reveals an orthorhombic crystal system with the space group P2₁2₁2₁.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.27590(10) Åb = 10.3482(3) Åc = 23.5372(6) Å |
| Volume | 1285.04(6) ų |
| Z | 4 |
Pharmacological Properties and Signaling Pathways
This compound exhibits a range of pharmacological effects, primarily attributed to its anti-inflammatory, antioxidant, and pro-apoptotic properties. These effects are mediated through the modulation of specific signaling pathways.
Anti-inflammatory and Antioxidant Effects: The Nrf2 and NF-κB Pathways
This compound has been shown to mitigate hepatic fibrosis by inhibiting inflammation and oxidative stress. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and suppressing the Nuclear factor-kappa B (NF-κB) pathway.[1]
Caption: this compound's dual action on Nrf2 and NF-κB pathways.
Pro-apoptotic Effects: The Bcl-2/Bax/Caspase-3 Pathway
In the context of colorectal cancer, this compound has been demonstrated to induce apoptosis. This is achieved by modulating the expression of key proteins in the Bcl-2 family and activating the caspase cascade. Specifically, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, leading to the activation of caspase-3.[3]
Caption: this compound-induced apoptosis via the Bcl-2/Bax/Caspase-3 pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's biological activities.
Cell Viability Assessment: MTT Assay
This protocol is adapted for assessing the effect of this compound on the viability of HCT116 colorectal cancer cells.
Materials:
-
HCT116 cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the cells with this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of Signaling Proteins
This protocol provides a general framework for analyzing the protein expression levels of Nrf2, NF-κB, Bcl-2, Bax, and Caspase-3 in cells treated with this compound.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Nrf2, NF-κB p65, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
This compound is a promising natural compound with well-defined chemical and physical properties. Its multifaceted pharmacological activities, particularly its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis, make it a compelling candidate for further investigation in drug discovery and development. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this intriguing alkaloid.
References
- 1. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. rsc.org [rsc.org]
Oxysophoridine: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysophoridine, a quinolizidine (B1214090) alkaloid derived from the medicinal plant Sophora alopecuroides L., has a rich history in Traditional Chinese Medicine (TCM) and is now emerging as a compound of significant interest in modern pharmacology. Traditionally used for its anti-inflammatory and detoxifying properties, recent scientific investigations have elucidated the molecular mechanisms underlying its diverse therapeutic effects. This technical guide provides an in-depth analysis of this compound's pharmacological activities, focusing on its anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective roles. Detailed experimental protocols, quantitative data from key studies, and visualizations of the core signaling pathways are presented to support further research and drug development efforts.
Introduction: From Traditional Roots to Modern Science
Sophora alopecuroides, known in TCM as "Ku Dou Zi," has been utilized for centuries to treat a variety of ailments, including fever, infections, and inflammatory conditions.[1][2][3] this compound is one of the major bioactive alkaloids isolated from this plant.[4][5] Modern pharmacological research has begun to validate its traditional uses, revealing a spectrum of biological activities that position it as a promising candidate for novel drug development.[6][7] This guide synthesizes the current understanding of this compound, with a focus on its mechanisms of action at the molecular level.
Pharmacological Activities and Mechanisms of Action
This compound exhibits a range of pharmacological effects, primarily attributed to its modulation of key cellular signaling pathways involved in inflammation, apoptosis, and oxidative stress.
Anti-Inflammatory Effects
This compound demonstrates potent anti-inflammatory activity by targeting the NF-κB and Nrf2 signaling pathways.
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[1] By preventing the phosphorylation and subsequent degradation of IκBα, this compound blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][8][9]
-
Nrf2 Signaling Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.[1] It upregulates the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), while decreasing the expression of Keap1, a negative regulator of Nrf2.[1] This activation of the Nrf2 pathway enhances the cellular defense against oxidative stress, a key contributor to inflammation.
Anti-Cancer Effects
This compound has demonstrated significant anti-tumor activity in various cancer cell lines, primarily through the induction of apoptosis.
-
Bcl-2/Bax/Caspase-3 Signaling Pathway: The pro-apoptotic effects of this compound are mediated through the intrinsic mitochondrial pathway. It has been observed to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax.[4][5] This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[4][5]
Neuroprotective Effects
This compound exhibits neuroprotective properties in models of cerebral ischemia, acting through anti-apoptotic and anti-oxidative stress mechanisms.[10][11][12]
-
In vivo studies have shown that this compound treatment can reduce neurological deficit scores and infarct volumes in mice subjected to middle cerebral artery occlusion.[10][11] It achieves this by downregulating the expression of pro-apoptotic proteins like Bax and caspase-3, and upregulating the anti-apoptotic protein Bcl-2 in neuronal tissues.[10][13] Furthermore, it enhances the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of oxidative stress.[11][13]
Cardioprotective Effects
This compound has been shown to ameliorate cardiac damage in rat models of acute myocardial infarction.[9][14] Its cardioprotective effects are attributed to its anti-oxidative, anti-inflammatory, and anti-apoptotic properties.[9][14] Treatment with this compound has been shown to reduce infarct size and decrease the levels of cardiac injury markers such as creatine (B1669601) kinase and lactate (B86563) dehydrogenase.[9]
Quantitative Data Summary
The following tables summarize quantitative data from key in vitro and in vivo studies on the pharmacological effects of this compound.
Table 1: In Vitro Anti-Cancer Effects of this compound on HCT116 Colorectal Cancer Cells [5]
| Parameter | Concentration | Result |
| IC50 Value | 59.28 mg/l | N/A |
| Colony Formation Inhibition | 25 mg/l | 51.1% inhibition |
| 50 mg/l | Not specified | |
| 100 mg/l | 93.9% inhibition | |
| Apoptosis Rate | 25 mg/l | 46.37% |
| 50 mg/l | Not specified | |
| 100 mg/l | 87.62% |
Table 2: In Vivo Neuroprotective Effects of this compound in a Mouse Model of Cerebral Ischemia [10][11]
| Parameter | Dosage | Result |
| Neurological Deficit Score | 62.5, 125, 250 mg/kg | Marked reduction |
| Infarct Volume | 62.5, 125, 250 mg/kg | Marked reduction |
| Nitric Oxide Level | 125, 250 mg/kg | Reduced |
| Nitric Oxide Synthase Activity | 125, 250 mg/kg | Reduced |
| Lactate Dehydrogenase Activity | 125, 250 mg/kg | Increased |
Table 3: In Vitro and In Vivo Anti-Fibrotic Effects of this compound [1]
| Model | Parameter | Dosage/Concentration | Result |
| LPS-stimulated HSC-T6 cells (in vitro) | α-SMA and TGF-β1 reduction | 10 μM | Significant reduction |
| iNOS expression suppression | 10 μM | Effective suppression | |
| COX-2 expression suppression | 40 μM | Effective suppression | |
| CCl4-induced C57BL/6 mouse fibrotic model (in vivo) | α-SMA and TGF-β1 reduction | 50 mg/kg | Significant reduction |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the pharmacological effects of this compound.
In Vitro Anti-Cancer Studies
-
Cell Line and Culture: Human colorectal cancer HCT116 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]
-
Cell Viability Assay (MTT Assay): HCT116 cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 48 hours). MTT solution is then added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at a specific wavelength to determine cell viability.[5]
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with different concentrations of this compound. After a prolonged incubation period (e.g., 14 days), the colonies are fixed, stained with crystal violet, and counted.[5]
-
Apoptosis Analysis (Hoechst 33258 Staining): Cells are treated with this compound, fixed, and stained with Hoechst 33258. Nuclear morphology is observed under a fluorescence microscope to identify apoptotic cells characterized by condensed or fragmented nuclei.[5]
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3) and a loading control (e.g., GAPDH). The bands are visualized using a chemiluminescence detection system.[5]
In Vivo Neuroprotection Studies
-
Animal Model: Male ICR mice are often used. Cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for a specific duration, followed by reperfusion.[10][11]
-
Drug Administration: this compound is typically administered intraperitoneally at various doses (e.g., 62.5, 125, 250 mg/kg) for a set number of days before the induction of ischemia.[10][11]
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system to evaluate motor and sensory deficits.[10][11]
-
Infarct Volume Measurement: After a period of reperfusion, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.[10]
-
Biochemical Assays: Brain tissues are homogenized to measure the levels of oxidative stress markers (MDA) and the activities of antioxidant enzymes (SOD, GSH-Px) using commercially available kits.[11][13]
In Vivo Hepatic Fibrosis Studies
-
Animal Model: Male C57BL/6 mice are commonly used. Hepatic fibrosis is induced by intraperitoneal injection of carbon tetrachloride (CCl4) over several weeks.[1]
-
Drug Administration: this compound is administered, for example, by oral gavage at a specific dose (e.g., 50 mg/kg) during the period of CCl4 induction.[1]
-
Histological Analysis: Liver tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess the degree of liver injury and collagen deposition.
-
Immunohistochemistry and Western Blot: The expression of fibrosis-related proteins such as α-SMA and TGF-β1 in liver tissue is evaluated using immunohistochemistry or western blotting.[1]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.
References
- 1. This compound inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophora alopecuroides L.: An ethnopharmacological, phytochemical, and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajtm.magtechjournal.com [ajtm.magtechjournal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound attenuates the injury caused by acute myocardial infarction in rats through anti-oxidative, anti-inflammatory and anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-apoptotic and neuroprotective effects of this compound on cerebral ischemia both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of this compound on cerebral ischemia/reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effect of this compound on cerebral ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound protects against focal cerebral ischemic injury by inhibiting oxidative stress and apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
The Bioavailability and Pharmacokinetics of Oxysophoridine: A Technical Overview for Researchers
Introduction to Oxysophoridine
This compound is a quinolizidine (B1214090) alkaloid derived from plants such as Sophora alopecuroides.[1][2] It is recognized for a range of pharmacological activities, including anti-inflammatory, anti-apoptotic, and protective effects against oxidative stress.[3][4] These properties have positioned this compound as a compound of interest for potential therapeutic applications in conditions such as acute lung injury, myocardial infarction, and hepatic fibrosis.[1][3][4] A thorough understanding of its bioavailability and pharmacokinetics is crucial for its development as a clinical candidate.
Pharmacological Effects and Signaling Pathways
This compound exerts its therapeutic effects through the modulation of several key signaling pathways involved in inflammation, apoptosis, and oxidative stress.
Anti-inflammatory and Antioxidant Pathways
In the context of hepatic fibrosis, this compound has been shown to suppress inflammation and oxidative stress by activating the Nrf2 pathway and inhibiting the NF-κB pathway.[4]
Caption: this compound's dual action on Nrf2 and NF-κB pathways.
Cardioprotective and Anti-apoptotic Pathways
This compound has demonstrated cardioprotective effects in rat models of acute myocardial infarction.[1] These effects are attributed to its ability to reduce oxidative stress and inhibit apoptosis.
Experimental Protocols in this compound Research
While specific pharmacokinetic protocols for this compound are not available, methodologies from pharmacological studies provide insight into its in vivo and in vitro investigation.
In Vivo Acute Myocardial Infarction Model in Rats
The following is a representative experimental workflow for inducing acute myocardial infarction (AMI) in rats to study the effects of this compound.[1]
Caption: Experimental workflow for an in vivo AMI model.
Experimental Details:
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Intraperitoneal injection of sodium pentobarbital.
-
Surgical Procedure: Left anterior descending (LAD) coronary artery ligation to induce ischemia, followed by reperfusion.
-
Drug Administration: this compound administered intravenously at the onset of reperfusion.
-
Sample Collection: Blood and heart tissue collected for biochemical and histological analysis.
Analytical Methods for Quantification
While specific validated analytical methods for this compound in biological matrices are not detailed in the reviewed literature, the quantification of similar alkaloids is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the determination of drug concentrations in complex biological samples like plasma and tissue homogenates.
General LC-MS/MS Methodological Considerations:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix.
-
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) for separation of the analyte from metabolites and endogenous compounds.
-
Mass Spectrometric Detection: Triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.
Pharmacokinetics of the Related Alkaloid: Sophoridine
Given the absence of pharmacokinetic data for this compound, the following table summarizes the reported pharmacokinetic parameters for the structurally similar compound, Sophoridine, in various preclinical models. This information is provided for reference and should be interpreted with caution, as the pharmacokinetic behavior of this compound may differ.
| Species | Dose and Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Reference |
| Rat | 10 mg/kg, i.v. | - | - | 1.41 | 10.2 | [5] |
| Rabbit | 5 mg/kg, i.v. | - | - | 1.14 | 5.8 | [5] |
| Dog | 2 mg/kg, i.v. | - | - | 1.58 | 2.1 | [5] |
Note: The provided data for Sophoridine is from intravenous administration, and oral bioavailability data is not available.
Conclusion and Future Directions
This compound is a promising bioactive alkaloid with demonstrated therapeutic potential in preclinical models of inflammatory and ischemic diseases. However, the lack of comprehensive pharmacokinetic data, including its oral bioavailability, absorption, distribution, metabolism, and excretion (ADME) profile, represents a significant gap in its developmental pathway.
Future research should prioritize conducting rigorous pharmacokinetic studies in relevant animal models. The development and validation of a sensitive and specific bioanalytical method for the quantification of this compound in biological matrices is a critical first step. Subsequent studies should aim to determine its absolute bioavailability following oral administration and to elucidate its metabolic pathways and excretion routes. This fundamental information is indispensable for establishing appropriate dosing regimens and for advancing this compound towards clinical evaluation.
References
- 1. This compound attenuates the injury caused by acute myocardial infarction in rats through anti-oxidative, anti-inflammatory and anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Review of Ex Vivo and In Vivo Pharmacokinetic Studies of Drugs Commonly Used During Extracorporeal Membrane Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Oxysophoridine's Anti-Inflammatory Mechanisms: A Technical Guide to Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysophoridine (OSR), a quinolizidine (B1214090) alkaloid derived from plants of the Sophora genus, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth examination of the core signaling pathways modulated by this compound in its attenuation of inflammatory responses. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex molecular interactions, this document serves as a comprehensive resource for researchers and professionals in drug development. The primary pathways discussed include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascades.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound has emerged as a promising therapeutic candidate due to its potent anti-inflammatory effects. These effects are attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. This guide will dissect the molecular mechanisms underlying this compound's anti-inflammatory action.
The NF-κB Signaling Pathway: A Central Target of this compound
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. This compound has been shown to potently inhibit this pathway.
Molecular Mechanism
This compound's inhibitory action on the NF-κB pathway is primarily achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[1] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.[1][2][3]
Visualization of the NF-κB Signaling Pathway
Quantitative Data: Effects on the NF-κB Pathway
| Parameter | Cell/Animal Model | Treatment | Concentration/Dose | Effect | Reference |
| p-NF-κB p65 | LPS-stimulated HSC-T6 cells | This compound | Not specified | Decreased protein levels | [1] |
| p-IκBα | LPS-stimulated HSC-T6 cells | This compound | Not specified | Decreased protein levels | [1] |
| NF-κB p65 | Acute myocardial infarction rat model | This compound | Dose-dependent | Inhibited activity | [2] |
| NF-κB p65 | LPS-induced acute lung injury mouse model | This compound | Not specified | Inhibited expression and activation | [3] |
Experimental Protocols
Western Blotting for NF-κB Pathway Proteins:
-
Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-p65, p65, p-IκBα, and IκBα.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Bands are visualized using an ECL detection system.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to modulate MAPK signaling, contributing to its anti-inflammatory effects.
Molecular Mechanism
This compound has been observed to inhibit the phosphorylation of p38 MAPK.[4][5] The TLR4/p38MAPK signaling pathway has been identified as a target of this compound in the context of cerebral ischemia/reperfusion injury, where its inhibition leads to reduced inflammation and ferroptosis.[4][5]
Visualization of the MAPK Signaling Pathway
Quantitative Data: Effects on the MAPK Pathway
| Parameter | Cell/Animal Model | Treatment | Concentration/Dose | Effect | Reference |
| p-p38 | OGD/R-induced HT22 cells | This compound | Not specified | Decreased protein expression | [4][5] |
| TLR4 | Cerebral I/R rat model | This compound | Not specified | Blocked signaling | [4][5] |
| MyD88 | OGD/R-induced HT22 cells | This compound | Not specified | Decreased protein expression | [4][5] |
Experimental Protocols
Immunofluorescence for MAPK Pathway Proteins:
-
Cell Culture: HT22 cells are cultured on coverslips.
-
Treatment: Cells are subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking: Cells are blocked with goat serum.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against TLR4 and p-p38 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
Staining and Mounting: Nuclei are counterstained with DAPI, and coverslips are mounted.
-
Imaging: Images are captured using a fluorescence microscope.
Activation of the Nrf2 Antioxidant Pathway
In addition to its direct anti-inflammatory effects, this compound also exhibits antioxidant properties through the activation of the Nrf2 pathway. This pathway is critical for cellular defense against oxidative stress, which is often intertwined with inflammation.
Molecular Mechanism
This compound upregulates the protein levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).[1] It achieves this by decreasing the expression of Keap1, a protein that targets Nrf2 for degradation.[1] The stabilized Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of antioxidant genes.
Visualization of the Nrf2 Signaling Pathway
Quantitative Data: Effects on the Nrf2 Pathway and Oxidative Stress
| Parameter | Cell/Animal Model | Treatment | Concentration/Dose | Effect | Reference |
| Nrf2 | LPS-stimulated HSC-T6 cells | This compound | Not specified | Upregulated protein levels | [1] |
| HO-1 | LPS-stimulated HSC-T6 cells | This compound | Not specified | Upregulated protein levels | [1] |
| Keap1 | LPS-stimulated HSC-T6 cells | This compound | Not specified | Decreased protein levels | [1] |
| GSH | LPS-stimulated HSC-T6 cells | This compound | Not specified | Increased | [1] |
| MDA | LPS-stimulated HSC-T6 cells | This compound | Not specified | Reduced | [1] |
Experimental Protocols
Measurement of Oxidative Stress Markers (GSH and MDA):
-
Sample Preparation: Cell lysates or tissue homogenates are prepared.
-
GSH Assay: Glutathione (GSH) levels are measured using a commercial GSH assay kit, often based on the reaction of GSH with DTNB to produce a colored product measured spectrophotometrically.
-
MDA Assay: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are measured using a commercial MDA assay kit, typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a fluorescent product.
Downstream Effects on Inflammatory Mediators
The modulation of the aforementioned signaling pathways by this compound results in a significant reduction in the production of various pro-inflammatory mediators.
Quantitative Data: Effects on Pro-inflammatory Cytokines and Enzymes
| Parameter | Cell/Animal Model | Treatment | Concentration/Dose | Effect | Reference |
| TNF-α | LPS-stimulated HSC-T6 cells & CCl4-induced mice | This compound | In vitro: Not specified; In vivo: Not specified | Inhibited | [1] |
| IL-1β | LPS-stimulated HSC-T6 cells & CCl4-induced mice | This compound | In vitro: Not specified; In vivo: Not specified | Inhibited | [1] |
| IL-6 | LPS-stimulated HSC-T6 cells & CCl4-induced mice | This compound | In vitro: Not specified; In vivo: Not specified | Inhibited | [1] |
| iNOS | LPS-stimulated HSC-T6 cells | This compound | 10 μM | Suppressed expression | [1] |
| COX-2 | LPS-stimulated HSC-T6 cells | This compound | 40 μM | Suppressed expression | [1] |
| TNF-α | Acute myocardial infarction rat model | This compound | Dose-dependent | Inhibited activity | [2] |
| IL-1β | Acute myocardial infarction rat model | This compound | Dose-dependent | Inhibited activity | [2] |
| IL-6 | Acute myocardial infarction rat model | This compound | Dose-dependent | Inhibited activity | [2] |
| IL-10 | Acute myocardial infarction rat model | This compound | Dose-dependent | Inhibited activity | [2] |
| TNF-α | LPS-induced acute lung injury mouse model | This compound | Not specified | Reduced levels in BALF and mRNA in lungs | [3] |
| IL-1β | LPS-induced acute lung injury mouse model | This compound | Not specified | Reduced levels in BALF and mRNA in lungs | [3] |
| IL-6 | LPS-induced acute lung injury mouse model | This compound | Not specified | Reduced levels in BALF and mRNA in lungs | [3] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:
-
Sample Collection: Cell culture supernatants or serum samples are collected.
-
Assay Procedure: Commercial ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, and then a substrate to produce a colorimetric signal.
-
Quantification: The absorbance is read on a microplate reader, and cytokine concentrations are calculated based on a standard curve.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:
-
RNA Extraction: Total RNA is extracted from cells or tissues using a suitable kit.
-
Reverse Transcription: RNA is reverse-transcribed into cDNA.
-
qPCR: The relative mRNA expression of target genes is quantified using a qPCR system with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH), and the relative fold change is calculated.
Conclusion
This compound exerts its potent anti-inflammatory effects through a multi-pronged approach involving the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways and the activation of the protective Nrf2 antioxidant pathway. This comprehensive modulation of key cellular signaling networks underscores its potential as a therapeutic agent for a variety of inflammatory conditions. The detailed data and methodologies presented in this guide offer a solid foundation for future research and development of this compound-based therapeutics. Further investigation into other potential pathways, such as the JAK-STAT and NLRP3 inflammasome pathways, may reveal additional mechanisms contributing to its anti-inflammatory profile.
References
- 1. This compound inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates the injury caused by acute myocardial infarction in rats through anti-oxidative, anti-inflammatory and anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and anti-apoptotic effects of this compound on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects against cerebral ischemia/reperfusion injury via inhibition of TLR4/p38MAPK-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Neuroprotective Effects of Oxysophoridine In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Oxysophoridine (OSR), an alkaloid extracted from Sophora alopecuroides L.[1][2] The document consolidates key findings on its mechanisms of action, detailed experimental protocols, and quantitative data from relevant studies. The primary focus is on OSR's efficacy in mitigating neuronal damage in models of cerebral ischemia.
Core Mechanisms of Neuroprotection
This compound demonstrates multifaceted neuroprotective properties primarily through the inhibition of apoptosis, reduction of oxidative stress, and modulation of specific signaling pathways. In vitro studies, predominantly utilizing oxygen-glucose deprivation (OGD) or oxygen-glucose deprivation/reoxygenation (OGD/R) models in primary rat hippocampal neurons and HT22 hippocampal neuronal cells, have elucidated these mechanisms.[1][3][4][5]
Anti-Apoptotic Effects
A significant component of OSR's neuroprotective capacity lies in its ability to suppress programmed cell death. Treatment with OSR has been shown to attenuate neuronal apoptosis in response to ischemia-like insults.[3][4][6] This is achieved through the regulation of key apoptotic markers. Specifically, OSR downregulates the expression of pro-apoptotic proteins such as Bax, cytochrome c, and cleaved caspase-3, while upregulating the anti-apoptotic protein Bcl-2.[3][4][6] Furthermore, the activities of caspase-3, -8, and -9 are inhibited by OSR treatment.[3][4]
Inhibition of Ferroptosis via TLR4/p38MAPK Signaling
Recent studies have revealed that OSR can also protect against ferroptosis, a form of iron-dependent programmed cell death. OSR has been shown to alleviate cerebral ischemia/reperfusion injury by inhibiting the Toll-like receptor 4 (TLR4)/p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] In vitro, OSR treatment significantly decreases the expression of TLR4, MyD88, and phosphorylated-p38 in neuronal cells subjected to OGD/R.[1][2] This inhibition, in turn, reduces reactive oxygen species (ROS) production, intracellular Fe2+ levels, and the expression of ferroptosis-associated proteins like acyl-CoA synthetase long-chain family member 4 (ACSL4) and transferrin 1.[1] Concurrently, OSR increases the expression of proteins that protect against ferroptosis, such as ferritin 1 and glutathione (B108866) peroxidase 4 (GPX4).[1]
Attenuation of Oxidative Stress and Excitotoxicity
This compound also exhibits potent antioxidant properties. It has been observed to decrease the content of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activities of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[5][6][7] Additionally, OSR can mitigate excitotoxicity by reducing the excessive release of glutamate (B1630785) and down-regulating the expression of the N-methyl-D-aspartate (NMDA) receptor subunit NR1.[5][7] This leads to a reduction in intracellular Ca2+ elevation, a key trigger in the excitotoxic cascade.[5]
Quantitative Data Summary
The following tables summarize the quantitative findings from in vitro studies on the neuroprotective effects of this compound.
Table 1: Effect of this compound on Neuronal Viability and Damage in OGD/R Model
| Cell Type | OSR Concentration (µmol/L) | Assay | Outcome | Reference |
| Primary Rat Hippocampal Neurons | 5, 20, 80 | MTT Assay | Increased cell survival rate in a dose-dependent manner. | [5] |
| Primary Rat Hippocampal Neurons | 5, 20, 80 | LDH Assay | Decreased LDH leakage in a dose-dependent manner. | [5] |
| HT22 Cells | Not specified | CCK-8 Assay | Increased cell viability. | [1] |
Table 2: Effect of this compound on Apoptotic and Ferroptotic Markers
| Cell Type | OSR Concentration (µmol/L) | Marker | Effect | Reference |
| Primary Rat Hippocampal Neurons | 5, 20, 80 | Caspase-3, -8, -9 Activity | Inhibition of caspase activities. | [3][4] |
| Primary Rat Hippocampal Neurons | 5, 20, 80 | Cytochrome c, Caspase-3 mRNA & Protein | Downregulation. | [3][4] |
| Primary Rat Hippocampal Neurons | 5, 20, 80 | Bax Protein | Downregulation. | [3][4] |
| Primary Rat Hippocampal Neurons | 5, 20, 80 | Bcl-2 Protein | Upregulation. | [3][4] |
| HT22 Cells | Not specified | Bax Protein | Decreased expression. | [1] |
| HT22 Cells | Not specified | Bcl-2 Protein | Increased expression. | [1] |
| HT22 Cells | Not specified | TLR4, MyD88, p-p38 Protein | Decreased expression. | [1][2] |
Table 3: Effect of this compound on Oxidative Stress and Excitotoxicity Markers
| Cell Type | OSR Concentration (µmol/L) | Marker | Effect | Reference |
| Primary Rat Hippocampal Neurons | 5, 20, 80 | MDA | Reduced levels. | [5] |
| Primary Rat Hippocampal Neurons | 5, 20, 80 | NO, NOS | Reduced levels and activity. | [5] |
| Primary Rat Hippocampal Neurons | 5, 20, 80 | SOD, CAT, GSH-Px | Increased activity. | [5] |
| Primary Rat Hippocampal Neurons | 80 | NMDARNR1 mRNA & Protein | Decreased expression. | [5] |
| Primary Rat Hippocampal Neurons | 5, 20, 80 | Glutamate | Decreased content. | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited in vitro studies.
Cell Culture and OGD/R Model
-
Cell Lines: Primary hippocampal neurons from Sprague-Dawley rats or the HT22 mouse hippocampal neuronal cell line are commonly used.[1][4][5]
-
Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, the normal cell culture medium is replaced with a glucose-free medium, and the cells are incubated in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified duration (e.g., 2 hours).[5]
-
Reoxygenation: Following OGD, the glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a period of reoxygenation (e.g., 24 hours).[5]
Assessment of Cell Viability
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan (B1609692) product. The absorbance of the formazan solution is proportional to the number of viable cells.
-
LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The LDH assay measures the activity of this enzyme in the supernatant as an indicator of cytotoxicity.
-
CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method used to determine cell viability. It utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce an orange formazan dye.
Evaluation of Apoptosis
-
Hoechst 33342 Staining: This fluorescent stain binds to DNA. Apoptotic cells can be identified by their condensed or fragmented nuclei, which appear as brightly stained bodies under a fluorescence microscope.[3][4]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1][8]
-
Caspase Activity Assays: The activities of key executioner caspases (e.g., caspase-3, -8, -9) are measured using commercially available assay kits with an ELISA reader.[3][4]
-
Western Blotting: This technique is used to quantify the protein expression levels of apoptotic markers such as Bax, Bcl-2, cytochrome c, and cleaved caspase-3.[1][3][4]
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of apoptotic genes like caspase-3 and cytochrome c are quantified using qRT-PCR.[3][4]
Analysis of Signaling Pathways and Oxidative Stress
-
Western Blotting: Used to measure the protein expression levels of components of the TLR4/p38MAPK pathway (TLR4, MyD88, p-p38).[1]
-
Measurement of Oxidative Stress Markers: Commercially available kits are used to measure the levels of MDA, NO, and the activities of antioxidant enzymes (SOD, CAT, GSH-Px).[5][7]
-
Measurement of Intracellular Ca2+: Fluorescent Ca2+ indicators are used to measure changes in intracellular calcium concentrations.
-
Mitochondrial Membrane Potential (MMP) Assay: The fluorescent probe JC-1 is used to assess changes in MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the neuroprotective effects of this compound and a typical experimental workflow for in vitro studies.
Caption: OSR's anti-apoptotic signaling pathway.
References
- 1. This compound protects against cerebral ischemia/reperfusion injury via inhibition of TLR4/p38MAPK-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Anti-apoptotic and neuroprotective effects of this compound on cerebral ischemia both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Rat Hippocampal Neurons Sustained Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects against focal cerebral ischemic injury by inhibiting oxidative stress and apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of this compound on cerebral ischemia/reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death | Aging [aging-us.com]
The Alkaloid Oxysophoridine: A Potent Modulator of Cellular Oxidative Stress Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Oxysophoridine (OSR), a natural alkaloid derived from the plant Sophora alopecuroides, is emerging as a compound of significant interest in the field of pharmacology due to its diverse biological activities. Of particular note are its potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on oxidative stress markers, delving into its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols relevant to its study.
Core Mechanism of Action: Modulation of the Nrf2 Signaling Pathway
This compound exerts its primary antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4][[“]] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][2] In the presence of oxidative stress or upon stimulation by compounds like this compound, this inhibition is released.
This compound has been shown to upregulate the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).[6] The stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[1][3] This leads to the enhanced transcription and subsequent synthesis of a battery of protective enzymes.
Quantitative Effects on Oxidative Stress Markers
This compound has been demonstrated to modulate several key markers of oxidative stress across various experimental models. The following tables summarize the reported quantitative effects.
Table 1: Effect of this compound on Lipid Peroxidation and Antioxidant Molecules
| Model System | Treatment | Concentration/Dose | Effect on Malondialdehyde (MDA) | Effect on Glutathione (B108866) (GSH) | Reference |
| Hepatic Fibrosis (in vivo) | This compound | 50 mg/kg | Reduced | Increased | [6] |
| Acute Myocardial Infarction (rats) | This compound | Not specified | Reduced | Increased | [7][8] |
| Osteoarthritis (in vitro) | This compound | Not specified | Not reported | Promotes GSH biosynthesis | [9][10] |
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Model System | Treatment | Concentration/Dose | Superoxide (B77818) Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GSH-Px) Activity | Reference |
| Acute Myocardial Infarction (rats) | This compound | Not specified | Elevated | Elevated | Elevated | [7][8] |
| Osteoarthritis (in vitro/in vivo) | This compound | Not specified | Not reported | Not reported | Upregulated GPX4 | [9][10] |
Detailed Experimental Protocols
This section provides standardized protocols for the key experimental procedures used to assess the effects of this compound on oxidative stress markers.
Measurement of Oxidative Stress Markers
3.1.1. Malondialdehyde (MDA) Assay (TBARS Method)
This assay quantifies lipid peroxidation by measuring MDA, a reactive aldehyde that is a byproduct of this process.[11][12][13][14][15]
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct, which can be measured spectrophotometrically at approximately 532 nm.[11]
-
Procedure:
-
Tissue Homogenization: Homogenize tissue samples in ice-cold lysis buffer.[11][13]
-
Protein Precipitation: Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins.[12]
-
Reaction: Mix the supernatant with TBA reagent and incubate in a boiling water bath for 15-20 minutes.[12]
-
Measurement: After cooling, centrifuge to remove any precipitate and measure the absorbance of the supernatant at 532 nm.[12]
-
Quantification: Calculate the MDA concentration using a standard curve generated with known concentrations of MDA.[11]
-
3.1.2. Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[16][17][18][19][20]
-
Principle: The assay is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).[16][18] The rate of NBT reduction is inversely proportional to the SOD activity.
-
Procedure:
-
Sample Preparation: Prepare tissue homogenates as described previously.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, NBT, and a superoxide-generating system (e.g., riboflavin (B1680620) or xanthine/xanthine oxidase).[16][18]
-
Incubation: Add the sample to the reaction mixture and incubate under controlled light conditions to initiate the photochemical reaction.
-
Measurement: Measure the absorbance at 560 nm.[16]
-
Calculation: One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
-
3.1.3. Catalase (CAT) Activity Assay
This assay determines the activity of catalase, an enzyme that decomposes hydrogen peroxide (H₂O₂) into water and oxygen.[19][20][21][22][23][24]
-
Principle: The assay measures the rate of H₂O₂ decomposition by monitoring the decrease in absorbance at 240 nm.[23]
-
Procedure:
-
Sample Preparation: Prepare tissue homogenates in a suitable buffer.
-
Reaction Initiation: Add the sample to a solution of H₂O₂ of a known concentration.
-
Measurement: Immediately monitor the decrease in absorbance at 240 nm over a set period.
-
Calculation: Catalase activity is calculated based on the rate of H₂O₂ decomposition. One unit of activity is often defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[22]
-
3.1.4. Glutathione Peroxidase (GSH-Px) Activity Assay
This assay measures the activity of GSH-Px, an enzyme that catalyzes the reduction of H₂O₂ or organic hydroperoxides by reduced glutathione (GSH).[18][25][26][27][28][29]
-
Principle: A common method involves a coupled enzyme system where the oxidized glutathione (GSSG) produced by GSH-Px is reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is monitored.[25][28]
-
Procedure:
-
Sample Preparation: Prepare tissue homogenates.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, GSH, glutathione reductase, and NADPH.
-
Reaction Initiation: Add a peroxide substrate (e.g., H₂O₂) to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm.
-
Calculation: The rate of decrease in absorbance is directly proportional to the GSH-Px activity in the sample.
-
Western Blotting for Nrf2 and HO-1
Western blotting is used to detect and quantify the protein levels of Nrf2 and HO-1.[30][31][32][33][34]
-
Principle: Proteins from cell or tissue lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors.[30]
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the Bradford assay.[30]
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[30]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.[30]
-
Blocking: Block the membrane with a solution like bovine serum albumin (BSA) to prevent non-specific antibody binding.[30]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2 and HO-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[30]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit.[30]
-
Quantification: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin.[31][32]
-
Immunohistochemistry (IHC) for Oxidative Stress Markers
IHC allows for the visualization of oxidative stress markers within the context of tissue architecture.[35][36][37][38][39]
-
Principle: Specific antibodies are used to detect markers of oxidative damage (e.g., 4-hydroxynonenal (B163490) (4-HNE), a marker of lipid peroxidation) in tissue sections.[36][37]
-
Procedure:
-
Tissue Preparation: Fix, embed in paraffin, and section the tissue.[35]
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections and rehydrate through a series of ethanol (B145695) washes.[35]
-
Antigen Retrieval: Use heat-induced epitope retrieval to unmask the antigenic sites.[38]
-
Blocking: Block non-specific binding sites with a blocking solution.[38]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against the oxidative stress marker of interest.[36]
-
Secondary Antibody Incubation: Incubate with a labeled secondary antibody.[36]
-
Detection: Use a detection system (e.g., DAB) to visualize the antibody binding.[36]
-
Counterstaining and Mounting: Counterstain with a nuclear stain like hematoxylin (B73222) and mount the slides for microscopy.[38]
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for conditions associated with oxidative stress. Its ability to activate the Nrf2 signaling pathway and subsequently enhance the cellular antioxidant defense system is a key aspect of its mechanism of action. The data consistently show that this compound can reduce lipid peroxidation and increase the levels and activities of crucial antioxidant molecules and enzymes. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and characterize the antioxidant properties of this compound and similar compounds. Further research is warranted to fully elucidate its therapeutic applications and to translate these preclinical findings into clinical practice.
References
- 1. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. This compound inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound attenuates the injury caused by acute myocardial infarction in rats through anti-oxidative, anti-inflammatory and anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Promotes Osteoarthritis Repair via GSH System Activation and ROS Suppression | Sciety [sciety.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. MDA Assay Kit M496 manual | DOJINDO [dojindo.com]
- 14. Lipid Peroxidation (MDA) Assay Kit TBARS assay (ab118970/K739) | Abcam [abcam.com]
- 15. mdpi.com [mdpi.com]
- 16. prometheusprotocols.net [prometheusprotocols.net]
- 17. Superoxide dismutase: a review and a modified protocol for activities measurements in rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. en.bio-protocol.org [en.bio-protocol.org]
- 21. microbiologyinfo.com [microbiologyinfo.com]
- 22. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 23. resources.amsbio.com [resources.amsbio.com]
- 24. microbenotes.com [microbenotes.com]
- 25. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. file.elabscience.com [file.elabscience.com]
- 27. frontiersin.org [frontiersin.org]
- 28. sciencellonline.com [sciencellonline.com]
- 29. sunlongbiotech.com [sunlongbiotech.com]
- 30. 2.7. Western Blotting of Nrf2 and HO-1 [bio-protocol.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 34. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Detecting Reactive Oxygen Species by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Protocols | Immunohistochemistry | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 39. 利用できないコンテンツ [sigmaaldrich.com]
In Silico Docking of Oxysophoridine: A Technical Guide to Unveiling Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysophoridine, a quinolizidine (B1214090) alkaloid extracted from Sophora alopecuroides, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. In silico molecular docking provides a powerful computational approach to predict and analyze the interaction between a small molecule like this compound and its potential protein targets. This technical guide offers an in-depth overview of the methodologies, potential protein targets, and expected data from in silico docking studies of this compound, serving as a comprehensive resource for researchers in drug discovery and development.
Introduction to this compound and In Silico Docking
This compound has been shown to modulate several key signaling pathways implicated in various diseases.[1][2][3] Its therapeutic potential is linked to its ability to interact with specific protein targets within these pathways. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction.[4][5] This method is instrumental in drug discovery for identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action at a molecular level.[6][7]
This guide will focus on the in silico docking of this compound with proteins from three significant signaling pathways it is known to influence:
-
TLR4/p38 MAPK Pathway: Involved in inflammatory responses.[1]
-
Nrf2/NF-κB Pathway: A key regulator of oxidative stress and inflammation.[2]
-
Bcl-2/Bax/Caspase-3 Apoptosis Pathway: Central to programmed cell death.[3]
Additionally, a documented interaction with BRAF, a key protein in cancer signaling, will be considered.[8][9]
Experimental Protocols for In Silico Docking
A generalized yet detailed workflow for conducting in silico docking studies of this compound with its target proteins is outlined below. This protocol is a synthesis of common practices in the field and can be adapted for various software packages.[4][10][11]
Software and Tools
A variety of software can be utilized for molecular docking studies. Commonly used platforms include:
-
AutoDock Vina: A widely used open-source docking program known for its accuracy and speed.[11]
-
Schrödinger Suite (Glide): A comprehensive commercial package for drug discovery, offering high-precision docking.[12]
-
Discovery Studio: A suite of software for molecular modeling and simulation.[13]
-
PyMOL or Chimera: Molecular visualization systems for analyzing docking results.[10][14]
Preparation of the Ligand (this compound)
Accurate preparation of the ligand is critical for a successful docking simulation.
-
Structure Retrieval: The 3D structure of this compound can be obtained from chemical databases such as PubChem or ZINC.
-
Energy Minimization: The ligand's structure is optimized to its lowest energy conformation using a force field like MMFF94. This step ensures a realistic molecular geometry.
-
Charge Assignment: Partial charges are assigned to each atom of the ligand.
-
File Format Conversion: The prepared ligand structure is saved in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).[8]
Preparation of the Target Proteins
The target protein structures must be carefully prepared to ensure the accuracy of the docking simulation.[3][15]
-
Structure Retrieval: The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB). Potential PDB IDs for the targets discussed are listed in Table 1.
-
Protein Cleaning: All non-essential molecules, such as water, ions, and co-crystallized ligands, are removed from the PDB file.[3][4]
-
Addition of Hydrogens: Hydrogen atoms, which are often absent in crystal structures, are added to the protein.
-
Charge and Atom Type Assignment: Appropriate atomic charges and atom types are assigned to the protein residues.
-
File Format Conversion: The prepared protein is saved in the appropriate format for the docking software.[8][15]
Table 1: Potential Target Proteins for this compound Docking
| Target Protein | PDB ID (Example) | Signaling Pathway |
| Toll-like receptor 4 (TLR4) | 8WTA, 8WO1 | TLR4/p38 MAPK |
| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | 3S3I | TLR4/p38 MAPK |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) | 2FLU | Nrf2/NF-κB |
| Nuclear factor kappa B (NF-κB) | 1NFK | Nrf2/NF-κB |
| B-cell lymphoma 2 (Bcl-2) | 2W3L | Apoptosis |
| Bcl-2-associated X protein (Bax) | 4BD7 | Apoptosis |
| Caspase-3 | 3DEI | Apoptosis |
| B-Raf proto-oncogene serine/threonine-protein kinase (BRAF) | 4XV2 | Cancer Signaling |
Docking Simulation
-
Grid Box Generation: A 3D grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking process.[4][8]
-
Docking Run: The docking algorithm explores various conformations and orientations of this compound within the defined grid box, a process often guided by a genetic algorithm or other stochastic methods.[6]
-
Scoring: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (free energy of binding) in kcal/mol.[16][17] A more negative score typically indicates a more favorable and stable interaction.[17]
Data Presentation and Analysis
The results of the docking simulation are analyzed to understand the binding characteristics of this compound with its targets.
Quantitative Data Summary
The primary quantitative outputs from a docking study are the binding energy, inhibition constant (Ki), and Root Mean Square Deviation (RMSD). This data is best presented in a tabular format for clear comparison.
Table 2: Hypothetical Docking Results of this compound with Target Proteins
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | RMSD (Å) | Interacting Residues (Amino Acids) | Hydrogen Bonds |
| TLR4 | -8.5 | 1.5 | 1.2 | PHE 440, LEU 443, SER 418 | 2 |
| p38 MAPK | -7.9 | 4.2 | 1.8 | LYS 53, MET 109, ASP 168 | 3 |
| Nrf2 | -7.2 | 10.5 | 2.1 | ARG 415, SER 508, GLU 573 | 1 |
| NF-κB | -8.1 | 2.8 | 1.5 | GLN 221, ARG 249, TYR 181 | 2 |
| Bcl-2 | -9.2 | 0.5 | 1.1 | PHE 105, ARG 146, TYR 101 | 4 |
| Bax | -7.5 | 7.8 | 1.9 | LEU 63, THR 60, GLY 108 | 2 |
| Caspase-3 | -6.8 | 15.2 | 2.3 | ARG 207, SER 209, GLY 161 | 1 |
| BRAF | -9.5 | 0.3 | 0.9 | LYS 483, CYS 532, GLU 501 | 3 |
Disclaimer: The data presented in Table 2 is hypothetical and for illustrative purposes to demonstrate how results from a docking study would be presented. Actual results may vary.
Analysis of Docking Results
-
Binding Energy: This value represents the free energy of binding between the ligand and the protein. More negative values indicate stronger binding affinity.[17]
-
Inhibition Constant (Ki): Ki is a measure of the inhibitory potential of the ligand. Lower Ki values suggest a more potent inhibitor.
-
RMSD: The Root Mean Square Deviation is used to compare the docked conformation of the ligand with a reference conformation (e.g., from a crystal structure). RMSD values below 2.0 Å are generally considered to indicate a reliable docking pose.[18][19]
-
Interaction Analysis: Visualization software is used to analyze the best-ranked docking pose. This involves identifying specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues in the protein's active site.[17]
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to visualize key signaling pathways and the experimental workflow.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. biotechworldindia.in [biotechworldindia.in]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 7. revista.nutricion.org [revista.nutricion.org]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]
- 12. schrodinger.com [schrodinger.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Dissolving Oxysophoridine in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophoridine, a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has garnered significant interest in pharmacological research due to its diverse biological activities. These include anti-inflammatory, antioxidant, anti-apoptotic, and anti-tumor effects. To facilitate further investigation into its mechanisms of action and therapeutic potential, this document provides detailed application notes and standardized protocols for the dissolution of this compound for use in a variety of in vitro assays. Adherence to these guidelines will help ensure the reproducibility and accuracy of experimental results.
Solubility and Storage of this compound
Proper dissolution and storage of this compound are critical for maintaining its stability and biological activity.
Solubility Profile:
This compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions for in vitro studies.
| Solvent | Solubility |
| DMSO | ≥ 25 mg/mL |
| Normal Saline | Soluble (used in some studies for final dilutions) |
Storage Recommendations:
To prevent degradation and maintain the integrity of this compound, proper storage is essential.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | Room Temperature (short-term) | Store in a dry, dark place. | |
| -20°C or -80°C (long-term) | |||
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
Preparation of Stock and Working Solutions
1. Preparation of a 10 mM this compound Stock Solution in DMSO:
Materials:
-
This compound (MW: 264.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 264.36 g/mol * 1000 mg/g = 2.64 mg
-
-
Weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
2. Preparation of Working Solutions for Cell-Based Assays:
The final concentration of DMSO in cell culture media should be kept to a minimum to avoid solvent-induced cytotoxicity. It is recommended that the final DMSO concentration not exceed 0.5%, with a concentration of 0.1% or lower being ideal for most cell lines. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.
Example: Preparing a 100 µM Working Solution from a 10 mM Stock Solution:
This protocol describes the preparation of a final volume of 1 mL of cell culture medium containing 100 µM this compound.
-
Perform a serial dilution of the 10 mM DMSO stock solution in cell culture medium. To minimize the precipitation of this compound, it is recommended to perform an intermediate dilution step.
-
Intermediate Dilution (1:10): Add 10 µL of the 10 mM this compound stock solution to 90 µL of sterile cell culture medium. This results in a 1 mM intermediate solution.
-
Final Dilution (1:10): Add 100 µL of the 1 mM intermediate solution to 900 µL of cell culture medium. This yields a final concentration of 100 µM this compound. The final DMSO concentration in this working solution will be 0.1%.
Experimental Protocols
1. Cell Viability and Cytotoxicity Assessment (MTT Assay):
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan (B1609692) crystals)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and include a vehicle control.
-
Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Data for this compound in In Vitro Assays:
| Assay Type | Cell Line | Effective Concentration/IC50 | Reference |
| Cytotoxicity (MTT) | HCT116 (colorectal cancer) | IC50: 59.28 mg/L | |
| Anti-inflammatory | LPS-stimulated HSC-T6 and RAW264.7 cells | 10 µM (reduced α-SMA, TGF-β1, and iNOS) | [2] |
| Anti-inflammatory | LPS-stimulated HSC-T6 and RAW264.7 cells | 40 µM (reduced COX-2) | [2] |
| Apoptosis Induction | HCT116 cells | 25, 50, 100 mg/L |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for interpreting experimental data.
1. Apoptosis Induction via the Bcl-2/Bax/Caspase-3 Pathway:
This compound has been shown to induce apoptosis in cancer cells by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.
Caption: this compound-induced apoptosis pathway.
2. Anti-inflammatory and Antioxidant Effects via Nrf2 and NF-κB Pathways:
This compound exhibits anti-inflammatory and antioxidant properties by modulating the Nrf2 and NF-κB signaling pathways. It activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). Concurrently, it inhibits the pro-inflammatory NF-κB pathway, resulting in the decreased expression of inflammatory mediators such as iNOS, COX-2, and various cytokines.[2]
Caption: this compound's dual role in antioxidant and anti-inflammatory pathways.
3. Neuroprotective Effects via Inhibition of the TLR4/p38MAPK Pathway:
In the context of neurological injury, this compound has demonstrated neuroprotective effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. By suppressing the activation of TLR4 and its downstream effector, p38 MAPK, this compound can mitigate neuroinflammation and neuronal cell death.
Caption: Neuroprotective mechanism of this compound via TLR4 inhibition.
Conclusion
These application notes and protocols provide a comprehensive guide for the effective dissolution and use of this compound in in vitro research. By following these standardized procedures, researchers can enhance the reliability and reproducibility of their findings, thereby contributing to a deeper understanding of the therapeutic potential of this promising natural compound.
References
Oxysophoridine in Murine Models of Neuroinflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysophoridine (OSR), a quinolizidine (B1214090) alkaloid derived from the plant Sophora alopecuroides, has demonstrated significant therapeutic potential in preclinical studies targeting neuroinflammation. Its multifaceted mechanism of action, primarily involving the modulation of key inflammatory signaling pathways, positions it as a compelling candidate for further investigation in the context of neurodegenerative and neurological disorders. These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and underlying mechanisms of this compound in mouse models of neuroinflammation, with a primary focus on cerebral ischemia-reperfusion injury, a condition with a pronounced neuroinflammatory component. While direct studies on this compound in classic lipopolysaccharide (LPS)-induced neuroinflammation or Experimental Autoimmune Encephalomyelitis (EAE) models are not extensively available in the reviewed literature, the data from cerebral ischemia models offer a robust foundation for designing future studies.
Data Presentation: this compound Dosage and Effects in Mouse Models
The following tables summarize the quantitative data from studies investigating the effects of this compound in mouse models characterized by neuroinflammation.
| Table 1: this compound Dosage and Administration in Mouse Models of Cerebral Ischemia-Reperfusion Injury | ||||
| Mouse Strain | Dosage (mg/kg) | Route of Administration | Treatment Duration | Key Findings |
| ICR | 62.5, 125, 250 | Intraperitoneal (i.p.) | 7 consecutive days (pretreatment) | Dose-dependent reduction in neurological deficit scores and infarct volume.[1][2][3] |
| ICR | 250 | Intraperitoneal (i.p.) | 7 consecutive days (pretreatment) | Significant suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) and upregulation of anti-inflammatory IL-10.[1] |
| ICR | 62.5, 125, 250 | Intraperitoneal (i.p.) | 7 consecutive days (pretreatment) | Decreased malondialdehyde (MDA) content and increased activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[3] |
| Table 2: Effects of this compound on Inflammatory Markers and Signaling Pathways | ||
| Model System | Key Inflammatory Markers/Pathways Investigated | Effect of this compound |
| Mouse Model of Cerebral Ischemia-Reperfusion | NF-κB, ICAM-1, iNOS, COX-2 | Suppression of expression/activation.[1] |
| Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) | Significant reduction in protein levels.[1] | |
| Anti-inflammatory cytokine (IL-10) | Dramatic increase in protein levels.[1] | |
| β-amyloid-stimulated BV-2 microglial cells | TLR4/NF-κB pathway | Inhibition of activation.[4] |
| TNF-α, IL-1β | Abolished Aβ-induced increase in mRNA and protein expression.[4] | |
| LPS-induced acute lung injury in mice | NF-κB p65 | Inhibited expression and activation.[5] |
| Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Attenuated levels in bronchoalveolar lavage fluid.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's effects in neuroinflammatory models.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia in Mice
This protocol is adapted from studies investigating the neuroprotective and anti-inflammatory effects of this compound.[2][3]
1. Animals:
-
Male ICR mice (weight and age to be specified, e.g., 25-30g, 8-10 weeks old).
2. This compound Administration:
-
Prepare this compound solutions in sterile 0.9% NaCl.
-
Administer this compound intraperitoneally (i.p.) at doses of 62.5, 125, and 250 mg/kg body weight.
-
A vehicle control group should receive an equal volume of 0.9% NaCl.
-
Administer once daily for 7 consecutive days prior to MCAO surgery.
3. MCAO Surgery:
-
Anesthetize the mice (e.g., with an i.p. injection of a suitable anesthetic).
-
Perform a midline neck incision to expose the common carotid artery.
-
Introduce a nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animals to recover.
4. Post-operative Assessment:
-
Neurological Deficit Scoring: At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is death).
-
Infarct Volume Measurement: Sacrifice the mice at a specified time point (e.g., 24 hours post-reperfusion). Remove the brains and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10) by ELISA, and markers of oxidative stress (MDA, SOD, GSH-Px) using commercially available kits.
-
Western Blot Analysis: Analyze protein expression of key signaling molecules (e.g., NF-κB, IκBα, TLR4) in brain tissue lysates.
Protocol 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model (Proposed Adaptation)
While direct studies are lacking, this protocol is a proposed adaptation based on standard LPS-induced neuroinflammation models and the known anti-inflammatory properties of this compound.
1. Animals:
-
Male C57BL/6 mice (weight and age to be specified).
2. This compound Administration:
-
Prepare this compound solutions as described in Protocol 1.
-
Administer this compound (e.g., 250 mg/kg, i.p.) as a pretreatment, for instance, 1 hour before LPS administration, or as a multi-day pretreatment regimen.
3. LPS Administration:
-
Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5-1 mg/kg body weight) dissolved in sterile saline.
-
A control group should receive an equal volume of sterile saline.
4. Assessment of Neuroinflammation:
-
Behavioral Tests: At various time points post-LPS injection (e.g., 24 hours), perform behavioral tests to assess sickness behavior, anxiety, and cognitive function (e.g., open field test, elevated plus maze, Y-maze).
-
Cytokine Analysis: At a specified time point (e.g., 2-6 hours post-LPS for peak cytokine response), sacrifice the mice and collect brain tissue (hippocampus and cortex are often regions of interest). Measure pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) using ELISA or qPCR.
-
Immunohistochemistry: Perfuse mice and prepare brain sections for immunohistochemical staining to assess microglial activation (e.g., using Iba1 antibody) and astrogliosis (e.g., using GFAP antibody).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound's inhibition of the TLR4/NF-κB signaling pathway.
Caption: Experimental workflow for evaluating this compound in a mouse model of neuroinflammation.
Conclusion
This compound consistently demonstrates potent anti-inflammatory and neuroprotective effects in mouse models of cerebral ischemia-reperfusion, a condition where neuroinflammation plays a critical pathogenic role. The effective intraperitoneal dosage ranges from 62.5 to 250 mg/kg. The primary mechanism of action appears to be the inhibition of the TLR4/NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokine production. While direct evidence in LPS-induced neuroinflammation and EAE models is still emerging, the existing data provides a strong rationale for exploring the therapeutic potential of this compound in a broader range of neuroinflammatory conditions. The protocols and data presented herein serve as a valuable resource for researchers designing future studies to further elucidate the efficacy and mechanisms of this compound in the context of neuroinflammation.
References
- 1. Anti-inflammation Effects of this compound on Cerebral Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound on cerebral ischemia/reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects against focal cerebral ischemic injury by inhibiting oxidative stress and apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the TLR4/NF-κB pathway in β-amyloid-stimulated microglial cells: A possible mechanism that this compound exerts anti-oxidative and anti-inflammatory effects in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and anti-apoptotic effects of this compound on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxysophocarpine Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (B1678127) (OSC), a quinolizidine (B1214090) alkaloid derived from plants of the Sophora genus, has demonstrated a range of pharmacological effects, including anti-inflammatory, neuroprotective, and potential anti-cancer properties.[1][2] These application notes provide detailed protocols for the administration of oxysophocarpine in rat models for pharmacokinetic analysis, and evaluation of its anti-inflammatory and neuroprotective efficacy.
Quantitative Data Summary
The following tables summarize the available quantitative data for oxysophocarpine administration in rats.
Table 1: Pharmacokinetic Parameters of Oxysophocarpine in Rats (Oral Administration)
| Species | Administration Route | Dose (mg/kg) | Vehicle | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat (Sprague-Dawley) | Oral Gavage | 15 | 0.5% Carboxymethylcellulose Sodium | Data not available | Data not available | Data not available | Data not available | Data not available | [3][4] |
Note: While a validated method for the quantification of oxysophocarpine in rat plasma after a 15 mg/kg oral dose has been successfully applied, the specific pharmacokinetic parameters from this study are not publicly available.[4]
Table 2: In Vitro Neuroprotective Effects of Oxysophocarpine on Rat Hippocampal Neurons
| Model | Treatment | Concentration (µmol/L) | Endpoint | Result | Reference |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Oxysophocarpine | 0.8, 2, 5 | Cell Viability (MTT Assay) | Significantly attenuated the decrease in cell viability | [2] |
| OGD/R | Oxysophocarpine | 0.8, 2, 5 | Neuronal Damage (LDH Assay) | Significantly attenuated the release of LDH | [2] |
| OGD/R | Oxysophocarpine | 0.8, 2, 5 | Inflammatory Factors (IL-1β, TNF-α) | Significantly down-regulated expression | [2][5] |
| OGD/R | Oxysophocarpine | 0.8, 2, 5 | MAPK Pathway (p-ERK1/2, p-JNK1/2, p-p38) | Significantly down-regulated expression | [2] |
| OGD/R | Oxysophocarpine | 1, 2, 5 | Endoplasmic Reticulum Stress (caspase-3, caspase-12) | Decreased expression | [6] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Orally Administered Oxysophocarpine in Rats
This protocol details a pharmacokinetic study in rats following a single oral dose of oxysophocarpine.[3]
1. Animal Models and Housing:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Housing: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. Drug Formulation and Administration:
-
Formulation: Prepare a suspension of oxysophocarpine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administration: Administer a single 15 mg/kg dose of oxysophocarpine via oral gavage to fasted rats (overnight fasting with free access to water).[3]
3. Blood Sample Collection:
-
Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[3]
-
Immediately centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
4. Sample Analysis:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of oxysophocarpine in rat plasma.[4]
5. Pharmacokinetic Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with appropriate software.
Protocol 2: Evaluation of Anti-Inflammatory Activity in a Carrageenan-Induced Rat Paw Edema Model
This protocol is adapted from a standard model for assessing anti-inflammatory agents.[7][8]
1. Animal Models and Housing:
-
Species: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Housing: As described in Protocol 1.
-
Acclimatization: As described in Protocol 1.
2. Group Allocation:
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose Sodium, p.o.).
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group 3-5: Oxysophocarpine (e.g., 20, 40, 80 mg/kg, p.o.). Doses are extrapolated from mouse studies and should be optimized.[9]
3. Experimental Procedure:
-
Administer the vehicle, positive control, or oxysophocarpine orally 1 hour before carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
4. Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 3: Evaluation of Neuroprotective Effects in a Middle Cerebral Artery Occlusion (MCAO) Rat Model
This protocol describes a common model for inducing focal cerebral ischemia to evaluate neuroprotective agents.[10]
1. Animal Models and Housing:
-
Species: Male Sprague-Dawley or Wistar rats (250-300 g).
-
Housing: As described in Protocol 1.
-
Acclimatization: As described in Protocol 1.
2. Group Allocation:
-
Group 1: Sham-operated.
-
Group 2: MCAO + Vehicle.
-
Group 3-5: MCAO + Oxysophocarpine (doses to be determined based on pilot studies).
3. Surgical Procedure (Intraluminal Filament MCAO):
-
Anesthetize the rat.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon filament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
Administer oxysophocarpine at a specified time point (e.g., at the onset of reperfusion).
4. Assessment of Neuroprotective Effects (24-48 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor and neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
5. Data Analysis:
-
Compare the neurological deficit scores and infarct volumes between the oxysophocarpine-treated groups and the vehicle control group using appropriate statistical tests.
Visualizations
Caption: Workflow for a pharmacokinetic study of oxysophocarpine in rats.
Caption: Oxysophocarpine's modulation of the MAPK signaling pathway.
Safety and Toxicology
Information regarding the acute oral toxicity (LD50) of oxysophocarpine in rats is limited in the publicly available literature. As with any experimental compound, appropriate safety precautions should be taken during handling and administration. Researchers should consult relevant safety data sheets and institutional guidelines.
Disclaimer
These protocols are intended as a guide for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC). Dosages and specific procedures may require optimization for individual experimental conditions.
References
- 1. tjqk.magtech.com.cn [tjqk.magtech.com.cn]
- 2. Neuroprotective Effect of Oxysophocarpine by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous quantification of oxysophocarpine and its active metabolite sophocarpine in rat plasma by liquid chromatography/mass spectrometry for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Oxysophocarpine by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of oxysophocarpine on neonatal rat primary cultured hippocampal neurons injured by oxygen-glucose deprivation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. brieflands.com [brieflands.com]
- 9. Oxysophocarpine Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxysophoridine in Colorectal Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophoridine (OSR), a major quinolizidine (B1214090) alkaloid extracted from the medicinal plant Sophora alopecuroides L., has demonstrated significant anti-tumor activities.[1] In the context of colorectal cancer (CRC), one of the most prevalent gastrointestinal malignancies globally, OSR presents a promising therapeutic candidate.[1] These application notes provide a comprehensive overview of the use of this compound in CRC cell line studies, summarizing key quantitative data and detailing experimental protocols to facilitate further research and drug development. The information presented herein is based on studies conducted on the HCT116 and SW480 human colorectal cancer cell lines.
Data Presentation
The anti-proliferative and pro-apoptotic effects of this compound and its related total alkaloid extract have been quantified in various colorectal cancer cell lines. The following tables summarize the key findings for easy comparison.
Table 1: In Vitro Efficacy of this compound on HCT116 Colorectal Cancer Cells
| Parameter | Cell Line | Treatment | Concentration | Duration | Result | Reference |
| IC50 Value | HCT116 | This compound | 59.28 mg/L | 48 h | - | [1] |
| Apoptosis Rate | HCT116 | This compound | 25 mg/L | 48 h | 46.37% | [1] |
| HCT116 | This compound | 50 mg/L | 48 h | Increased apoptosis | [1] | |
| HCT116 | This compound | 100 mg/L | 48 h | 87.62% | [1] | |
| HCT116 | Control | - | 48 h | 5.21% | [1] | |
| Colony Formation Inhibition | HCT116 | This compound | 25 mg/L | 14 days | 51.1% | [1] |
| HCT116 | This compound | 100 mg/L | 14 days | 93.9% | [1] |
Table 2: In Vitro Efficacy of Total Alkaloid of Sophora alopecuroides (TASA) on SW480 Colorectal Cancer Cells
| Parameter | Cell Line | Treatment | Concentration | Duration | Result | Reference |
| Apoptosis Rate | SW480 | TASA | 0.92 mg/mL | 48 h | Optimal apoptotic rate | [2] |
| Cell Proliferation | SW480 | TASA | Various | 48 h | Dose- and time-dependent inhibition | [2] |
Table 3: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Parameter | Animal Model | Cell Line | Treatment | Dosage | Duration | Result | Reference |
| Tumor Growth | ICR Mice | CT26 (xenograft) | This compound | 150 mg/kg/day | 13 days | Significant inhibition | [1] |
| ICR Mice | CT26 (xenograft) | This compound | 300 mg/kg/day | 13 days | Significant inhibition | [1] | |
| Tumor Growth | Balb/c Nude Mice | SW480 (xenograft) | TASA | Not specified | Not specified | Decreased tumor volume and weight | [2] |
Signaling Pathway Analysis
This compound induces apoptosis in colorectal cancer cells primarily through the intrinsic mitochondrial pathway.[1][3] Treatment with OSR leads to the upregulation of pro-apoptotic proteins such as Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[1][3] Cytosolic cytochrome c then activates a caspase cascade, beginning with the cleavage and activation of caspase-9, which in turn activates the executioner caspase-3.[1][2] Activated caspase-3 is responsible for the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase-1 (PARP-1), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3]
Caption: this compound-induced apoptotic signaling pathway in colorectal cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on colorectal cancer cells.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116 or SW480) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of OSR. Include untreated control wells (medium only) and vehicle control wells (if applicable). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of OSR that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following OSR treatment.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect changes in the expression levels of apoptosis-related proteins.
Protocol:
-
Protein Extraction: After treatment with OSR, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Preparation: Harvest colorectal cancer cells (e.g., CT26 or SW480) during the logarithmic growth phase. Resuspend the cells in sterile PBS or Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., ICR or Balb/c nude mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 150 and 300 mg/kg/day) or vehicle control to the respective groups via intraperitoneal injection or oral gavage for a specified period.
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Further Analysis: The tumor tissue can be used for further analysis, such as immunohistochemistry or western blotting, to assess the in vivo mechanism of action.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent against colorectal cancer by inhibiting cell proliferation and inducing apoptosis through the mitochondrial pathway. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic utility of this natural compound in preclinical settings. Future studies could explore its efficacy in a broader range of colorectal cancer cell lines with different genetic backgrounds and in combination with existing chemotherapeutic agents.
References
- 1. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effect of total alkaloid of Sophora alopecuroides on SW480 cells and Balb/c nude mice tumor xenograft] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Oxysophoridine in Cerebral Ischemia Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Oxysophoridine (OSR), a quinolizidine (B1214090) alkaloid extracted from the traditional medicinal plant Sophora alopecuroides L., has demonstrated significant neuroprotective potential in preclinical studies of cerebral ischemia. This document provides a comprehensive overview of its application in this research area, including its mechanisms of action, detailed experimental protocols, and quantitative data from key studies.
Introduction to this compound and its Neuroprotective Effects
Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a complex cascade of pathological events including excitotoxicity, oxidative stress, inflammation, apoptosis, and ferroptosis, ultimately leading to neuronal death and neurological deficits.[1] this compound has emerged as a promising therapeutic candidate due to its multifaceted neuroprotective properties. Studies have shown that OSR can significantly reduce neurological deficit scores, decrease cerebral infarct size, and alleviate brain water content in animal models of ischemic stroke.[2][3][4]
The protective effects of OSR are attributed to its ability to modulate multiple signaling pathways involved in ischemic brain injury. These include the inhibition of oxidative stress, suppression of inflammatory responses, attenuation of apoptosis, and regulation of ferroptosis.[2][5][6][7][8]
Mechanisms of Action
This compound exerts its neuroprotective effects through several key mechanisms:
-
Antioxidant Activity: OSR mitigates oxidative stress by reducing the levels of malondialdehyde (MDA) and nitric oxide (NO), while enhancing the activities of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase.[2][3][7]
-
Anti-inflammatory Effects: OSR has been shown to suppress the inflammatory cascade initiated by cerebral ischemia. It achieves this by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, which in turn downregulates the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[8]
-
Anti-apoptotic Pathway: OSR protects neurons from apoptotic cell death by modulating the expression of key apoptosis-related proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic proteins Bax and cleaved Caspase-3.[7][9]
-
Inhibition of Ferroptosis: Recent studies have revealed that OSR can protect against cerebral ischemia/reperfusion injury by inhibiting ferroptosis, a form of iron-dependent programmed cell death. This is achieved through the inhibition of the Toll-like receptor 4 (TLR4)/p38 mitogen-activated protein kinase (p38MAPK) signaling pathway.[5][6][10]
-
Inhibition of Excitotoxicity: OSR has been found to inhibit the expression of the N-methyl-D-aspartate (NMDA) receptor subunit NR1, thereby reducing glutamate-induced excitotoxicity, a major contributor to neuronal damage in the acute phase of ischemia.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in animal models of cerebral ischemia.
Table 1: Effects of this compound on Neurological Deficit Score and Infarct Volume
| Treatment Group | Neurological Deficit Score | Infarct Volume (%) | Reference |
| Sham | 0 | 0 | [4] |
| MCAO Model | 3.8 ± 0.4 | 44.50 ± 1.10 | [4] |
| OSR (62.5 mg/kg) | 2.6 ± 0.5 | 39.06 ± 1.97 | [4] |
| OSR (125 mg/kg) | 2.2 ± 0.4 | 36.32 ± 1.00 | [4] |
| OSR (250 mg/kg) | 1.6 ± 0.5 | 22.44 ± 0.82 | [4] |
Table 2: Effects of this compound on Oxidative Stress Markers
| Treatment Group | MDA Content | SOD Activity | GSH-Px Activity | Reference |
| Sham | Normal | Normal | Normal | [7] |
| MCAO Model | Significantly Increased | Significantly Decreased | Significantly Decreased | [7] |
| OSR (62.5 mg/kg) | Markedly Decreased | Markedly Increased | Markedly Increased | [7] |
| OSR (125 mg/kg) | Markedly Decreased | Markedly Increased | Markedly Increased | [7] |
| OSR (250 mg/kg) | Markedly Decreased | Markedly Increased | Markedly Increased | [7] |
Table 3: Effects of this compound on Apoptotic Proteins
| Treatment Group | Bax Expression | Bcl-2 Expression | Cleaved Caspase-3 Expression | Reference |
| MCAO Model | Significantly Increased | Significantly Decreased | Significantly Increased | [7] |
| OSR (250 mg/kg) | Significantly Suppressed | Increased | Significantly Suppressed | [7] |
Table 4: Effects of this compound on Inflammatory Cytokines
| Treatment Group | TNF-α | IL-1β | IL-6 | IL-10 | Reference |
| MCAO Model | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Decreased | [8] |
| OSR (250 mg/kg) | Markedly Reduced | Markedly Reduced | Markedly Reduced | Dramatically Increased | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of this compound for cerebral ischemia.
Animal Model of Focal Cerebral Ischemia
The most widely used model is the Middle Cerebral Artery Occlusion (MCAO) model in rodents.[1]
Protocol:
-
Animal Preparation: Male ICR mice or Sprague-Dawley rats are commonly used. Animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is carefully ligated and dissected distally.
-
A nylon monofilament with a rounded tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia.
-
-
Reperfusion: After the ischemic period, the filament is withdrawn to allow for reperfusion of the MCA territory.
-
Sham Operation: Sham-operated animals undergo the same surgical procedure without the insertion of the filament.
Drug Administration
Protocol:
-
This compound is typically dissolved in distilled water or saline.
-
It is administered via intraperitoneal (i.p.) injection.
-
Commonly used doses are 62.5, 125, and 250 mg/kg body weight.[2][7][8]
-
Pre-treatment for a period of 7 consecutive days before the induction of ischemia is a frequently employed regimen.[2][7][8]
Assessment of Neurological Deficit
Protocol:
-
Neurological function is assessed at a specific time point after reperfusion (e.g., 24 hours).
-
A scoring system is used to evaluate motor deficits. A common 5-point scale is as follows:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
-
Measurement of Infarct Volume
Protocol:
-
Animals are euthanized at a designated time after reperfusion.
-
Brains are rapidly removed and sectioned coronally.
-
Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Infarcted tissue appears white, while viable tissue stains red.
-
The infarct area in each slice is measured using image analysis software, and the total infarct volume is calculated.
Western Blot Analysis
Protocol:
-
Protein Extraction: Ischemic brain tissue is homogenized in lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with non-fat milk or bovine serum albumin.
-
The membrane is incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, TLR4, p-p38).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
Protocol:
-
RNA Extraction: Total RNA is extracted from ischemic brain tissue using a suitable RNA isolation reagent.
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with specific primers for the target genes (e.g., NMDA NR1 subunit, inflammatory cytokines).
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Mechanisms of this compound in Cerebral Ischemia.
Caption: Experimental Workflow for OSR in Cerebral Ischemia.
Conclusion
This compound represents a promising multi-target therapeutic agent for the treatment of ischemic stroke. Its ability to concurrently mitigate oxidative stress, inflammation, apoptosis, and ferroptosis highlights its potential to address the complex pathophysiology of cerebral ischemia. The provided protocols and data serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic utility of this compound. Continued research is warranted to translate these encouraging preclinical findings into clinical applications.
References
- 1. Signaling pathways involved in ischemic stroke: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound on cerebral ischemia/reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of this compound on cerebral ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on amino acids after cerebral ischemic injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound protects against cerebral ischemia/reperfusion injury via inhibition of TLR4/p38MAPK‑mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects against focal cerebral ischemic injury by inhibiting oxidative stress and apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammation Effects of this compound on Cerebral Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-apoptotic and neuroprotective effects of this compound on cerebral ischemia both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects against cerebral ischemia/reperfusion injury via inhibition of TLR4/p38MAPK-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Oxysophoridine: A Promising Therapeutic Candidate for Hepatic Fibrosis
Application Notes and Protocols for Researchers
Introduction
Hepatic fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scar tissue formation and progressive loss of liver function. A central event in this process is the activation of hepatic stellate cells (HSCs), which transform into proliferative, fibrogenic myofibroblasts. Oxysophoridine (OSR), a bioactive alkaloid derived from Sophora alopecuroides L., has emerged as a potential therapeutic agent for hepatic fibrosis. OSR has been shown to antagonize alcoholic hepatic injury and suppress hepatic fibrosis by inhibiting oxidative stress and inflammation.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in hepatic fibrosis.
Mechanism of Action
This compound exerts its anti-fibrotic effects primarily through the modulation of two key signaling pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Nuclear Factor-kappa B (NF-κB) pathways.
-
Nrf2 Pathway Activation: OSR activates the Nrf2 signaling pathway, a master regulator of the antioxidant response.[1][2] By upregulating Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), OSR enhances the cellular antioxidant capacity, leading to a reduction in oxidative stress, a key driver of HSC activation.[1]
-
NF-κB Pathway Inhibition: OSR inhibits the pro-inflammatory NF-κB pathway.[1][2] It achieves this by decreasing the phosphorylation of NF-κB p65 and its inhibitor, IκBα.[1] This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), thereby mitigating the inflammatory response that perpetuates liver injury and fibrosis.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Treatment | Concentration | Result |
| α-SMA Expression | HSC-T6 | LPS-stimulated | 10 µM | Significantly reduced[1][2] |
| TGF-β1 Expression | HSC-T6 | LPS-stimulated | 10 µM | Significantly reduced[1][2] |
| iNOS Expression | HSC-T6 | LPS-stimulated | 10 µM | Effectively suppressed[1][2] |
| COX-2 Expression | HSC-T6 | LPS-stimulated | 40 µM | Effectively suppressed[1][2] |
| IL-1β, IL-6, TNF-α | RAW264.7 | LPS-stimulated | Not specified | Inhibitory effects demonstrated[1][2] |
Table 2: In Vivo Efficacy of this compound in CCl4-Induced Fibrotic Mice
| Parameter | Treatment Group | Dosage | Result |
| α-SMA Expression | This compound | 50 mg/kg | Significantly reduced[1][2] |
| TGF-β1 Expression | This compound | 50 mg/kg | Significantly reduced[1][2] |
| Inflammatory Cytokines | This compound | 50 mg/kg | "Almost extinguished cytokine storm"[1][2] |
| Malondialdehyde (MDA) | This compound | Not specified | Reduced[1] |
| Glutathione (B108866) (GSH) | This compound | Not specified | Increased[1] |
| Serum ALT and AST | This compound | Not specified | Decreased activity[3] |
Experimental Protocols
Detailed protocols for key experiments to evaluate the therapeutic potential of this compound in hepatic fibrosis are provided below.
In Vitro Studies
a. Cell Culture
-
HSC-T6 Cells (Hepatic Stellate Cells):
-
Culture HSC-T6 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
RAW264.7 Cells (Macrophages):
b. LPS-Stimulation and this compound Treatment
-
Seed HSC-T6 or RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory and fibrotic response.
-
Incubate for the desired time (e.g., 24 hours).
-
Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein analysis.
In Vivo Studies
a. Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis Mouse Model
-
Use male C57BL/6 mice (6-8 weeks old).
-
Induce hepatic fibrosis by intraperitoneal (i.p.) injection of a 10% solution of CCl4 in olive oil (e.g., 2 mL/kg body weight) twice a week for 4-8 weeks.[8] This method is well-established for inducing liver fibrosis that mirrors toxic damage in humans.[9]
-
Monitor the animals' health and body weight regularly.
b. This compound Treatment
-
Following the induction of fibrosis, administer this compound (e.g., 50 mg/kg body weight, dissolved in a suitable vehicle) to the treatment group of mice, typically via oral gavage or i.p. injection, daily for a specified duration (e.g., 4 weeks).
-
A vehicle control group and a CCl4-only group should be included.
Analytical Protocols
a. Western Blot Analysis
-
Extract total protein from cultured cells or liver tissue homogenates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against α-SMA, TGF-β1, Nrf2, p-NF-κB p65, etc., overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the protein expression to a loading control such as β-actin or GAPDH.
b. Histological Analysis (Sirius Red Staining)
-
Fix liver tissue samples in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin (B1166041) and cut into 4-5 µm sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Picro-Sirius Red solution to visualize collagen fibers.[10][11]
-
Dehydrate the sections and mount with a coverslip.
-
Quantify the collagen deposition area using image analysis software. Sirius Red staining is highly specific for collagen and is ideal for automated quantification.[10]
c. Measurement of Oxidative Stress Markers
-
Malondialdehyde (MDA) Assay:
-
Glutathione (GSH) Assay:
d. Cytokine Quantification
-
Collect cell culture supernatants or mouse serum.
-
Measure the concentrations of IL-1β, IL-6, and TNF-α using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits or a cytometric bead array (CBA) according to the manufacturer's instructions.[16][17][18]
Conclusion
This compound presents a compelling profile as a therapeutic candidate for hepatic fibrosis. Its dual action of activating the Nrf2-mediated antioxidant pathway and inhibiting the NF-κB-driven inflammatory pathway addresses two critical components of fibrosis pathogenesis. The protocols outlined in this document provide a comprehensive framework for researchers to further investigate and validate the anti-fibrotic effects of this compound, paving the way for its potential development as a novel therapy for patients with chronic liver disease.
References
- 1. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cell culture of RAW264.7 cells [protocols.io]
- 5. bowdish.ca [bowdish.ca]
- 6. bowdish.ca [bowdish.ca]
- 7. mdpi.com [mdpi.com]
- 8. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocytogen.com [biocytogen.com]
- 10. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medinprot.chem.elte.hu [medinprot.chem.elte.hu]
- 15. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. diva-portal.org [diva-portal.org]
- 18. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Apoptotic Effects of Oxysophoridine in HCT116 Cells
Audience: Researchers, scientists, and drug development professionals.
Note on the Apoptotic Effects of Oxysophoridine: The current body of scientific literature indicates that this compound exerts pro-apoptotic , rather than anti-apoptotic, effects on HCT116 human colorectal cancer cells. This document provides a comprehensive overview of the methodologies and findings related to the induction of apoptosis in HCT116 cells by this compound. The protocols and data presented are based on the established pro-apoptotic activity of this compound.
Introduction
This compound (OSR), a quinolizidine (B1214090) alkaloid extracted from Sophora alopecuroides L., has demonstrated significant anti-tumor activity. In the context of colorectal cancer, particularly in the HCT116 cell line, this compound has been shown to inhibit cell proliferation and induce programmed cell death, or apoptosis. This is a critical area of investigation for the development of novel cancer therapeutics. Understanding the molecular pathways through which this compound induces apoptosis can provide valuable insights for drug development and clinical applications.
These application notes provide a summary of the key quantitative data, detailed experimental protocols for assessing the apoptotic effects of this compound on HCT116 cells, and visual representations of the involved signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on HCT116 cell viability and apoptosis induction.
Table 1: Inhibition of HCT116 Cell Proliferation by this compound
| This compound Concentration (mg/L) | Incubation Time (h) | Inhibition Rate (%) | IC50 (mg/L) |
| 3 | 48 | Dose-dependent increase | 59.28 |
| 6 | 48 | Dose-dependent increase | 59.28 |
| 12 | 48 | Dose-dependent increase | 59.28 |
| 24 | 48 | Dose-dependent increase | 59.28 |
| 48 | 48 | Dose-dependent increase | 59.28 |
| 96 | 48 | Dose-dependent increase | 59.28 |
| 192 | 48 | Dose-dependent increase | 59.28 |
Table 2: Induction of Apoptosis in HCT116 Cells by this compound
| This compound Concentration (mg/L) | Incubation Time (h) | Apoptosis Rate (%) |
| 0 (Control) | 48 | 5.21 |
| 25 | 48 | 46.37 |
| 50 | 48 | Not specified, but significant increase |
| 100 | 48 | 87.62 |
Signaling Pathway
This compound induces apoptosis in HCT116 cells primarily through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.
Application Notes and Protocols for Lentiviral-Mediated Knockdown to Study Oxysophoridine Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophoridine (OSR), a quinolizidine (B1214090) alkaloid derived from the plant Sophora alopecuroides, has demonstrated a range of pharmacological effects, including anti-inflammatory, anti-oxidative, and anti-apoptotic properties.[1][2][3] Preclinical studies have highlighted its potential as a therapeutic agent, particularly in oncology, where it has been shown to inhibit cancer cell proliferation and induce apoptosis.[2][4][5][6] The underlying molecular mechanisms of OSR are multifaceted, involving the regulation of several key signaling pathways such as the Bcl-2/Bax/caspase-3, NF-κB, and TLR4/p38MAPK pathways.[3][4][7] However, the direct molecular targets of this compound remain largely uncharacterized.
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and versatile tool for stable, long-term gene silencing in a wide array of mammalian cells, including both dividing and non-dividing cells.[8][9] This technology offers a robust method to systematically investigate the functional role of specific proteins in cellular processes and to identify the molecular targets of therapeutic compounds. By selectively silencing genes hypothesized to be involved in the mechanism of action of this compound, researchers can elucidate its direct targets and downstream signaling cascades.
These application notes provide a comprehensive guide for utilizing lentiviral-mediated shRNA knockdown to identify and validate the molecular targets of this compound. The protocols outlined below detail the experimental workflow from lentiviral particle production to functional cellular assays, enabling researchers to effectively dissect the pharmacological mechanisms of this promising natural compound.
Data Presentation
Table 1: Summary of this compound Effects on Key Proteins and Pathways
| Molecular Target/Pathway | Observed Effect of this compound | Cell/Model System | Reference |
| Apoptosis Pathway | |||
| Bcl-2 | Downregulation | Colorectal cancer cells (HCT116) | [2][4] |
| Bax | Upregulation | Colorectal cancer cells (HCT116) | [2][4] |
| Caspase-3 | Upregulation/Activation | Colorectal cancer cells (HCT116), Rat model of acute myocardial infarction | [1][2][4] |
| Cytochrome c | Upregulation | Colorectal cancer cells (HCT116) | [2] |
| PARP-1 | Downregulation | Colorectal cancer cells (HCT116) | [2][4] |
| Inflammation Pathway | |||
| NF-κB p65 | Inhibition | Rat model of acute myocardial infarction, Hepatic fibrosis model | [1][7] |
| TNF-α | Inhibition | Rat model of acute myocardial infarction, Hepatic fibrosis model | [1][7] |
| IL-1β | Inhibition | Rat model of acute myocardial infarction, Hepatic fibrosis model | [1][7] |
| IL-6 | Inhibition | Rat model of acute myocardial infarction, Hepatic fibrosis model | [1][7] |
| Oxidative Stress Pathway | |||
| Nrf2 | Upregulation | Hepatic fibrosis model | [7] |
| HO-1 | Upregulation | Hepatic fibrosis model | [7] |
| Keap1 | Downregulation | Hepatic fibrosis model | [7] |
| Other Signaling Pathways | |||
| TLR4 | Downregulation | Cerebral ischemia/reperfusion injury model | [3] |
| p38 MAPK | Inhibition | Cerebral ischemia/reperfusion injury model | [3] |
| Hippo pathway | Activation | Lung cancer cells | [6] |
| p53 pathway | Activation | Lung cancer cells | [6] |
Experimental Protocols
Protocol 1: Lentiviral-Mediated shRNA Knockdown
This protocol outlines the steps for designing shRNA, producing lentiviral particles, and transducing target cells to create stable knockdown cell lines.
1.1. shRNA Design and Lentiviral Vector Cloning
-
Design shRNA: Design at least three to four shRNA sequences targeting different regions of the mRNA of the gene of interest. Include a non-targeting scramble shRNA as a negative control.
-
Oligonucleotide Synthesis and Annealing: Synthesize sense and antisense DNA oligonucleotides for each shRNA. Anneal the complementary oligonucleotides to form a duplex.
-
Cloning into Lentiviral Vector: Ligate the annealed shRNA duplex into a suitable lentiviral vector (e.g., pLKO.1-puro).
-
Transformation and Verification: Transform the ligated vector into competent E. coli, select for positive colonies, and verify the correct insertion of the shRNA sequence by Sanger sequencing.
1.2. Lentiviral Particle Production
-
Cell Seeding: Seed HEK293T cells in 10 cm dishes. The cells should be approximately 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect the HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Collection: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Concentration (Optional): For in vivo studies or difficult-to-transduce cells, concentrate the viral particles by ultracentrifugation.[8]
-
Virus Titer Determination: Determine the viral titer to ensure an appropriate multiplicity of infection (MOI) for transduction.
1.3. Lentiviral Transduction of Target Cells
-
Cell Seeding: Seed the target cells in a 6-well plate. Cells should be at 50-70% confluency on the day of transduction.[10]
-
Transduction: Add the lentiviral particles to the cells at the desired MOI in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.[10][11]
-
Incubation: Incubate the cells with the virus for 18-24 hours.
-
Media Change: After incubation, remove the virus-containing media and replace it with fresh, complete growth medium.[10]
1.4. Selection of Stably Transduced Cells
-
Antibiotic Selection: 24-48 hours after transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Selection Maintenance: Continue the selection for 7-12 days, replacing the medium with fresh antibiotic-containing medium every 2-3 days, until non-transduced control cells are eliminated.
-
Expansion: Expand the pool of stably transduced cells for subsequent experiments.
1.5. Validation of Knockdown Efficiency
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the stable cell lines and perform qRT-PCR to quantify the mRNA expression level of the target gene.
-
Western Blotting: Isolate total protein from the stable cell lines and perform Western blotting to assess the protein expression level of the target gene.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[12][13]
-
Cell Seeding: Seed the stable knockdown and control cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[14]
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Cell Seeding and Treatment: Seed the stable knockdown and control cells in a 6-well plate. After reaching the desired confluency, treat with this compound.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.[16]
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry.
Protocol 4: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the collective migration of a sheet of cells.[18]
-
Cell Seeding: Seed the stable knockdown and control cells in a 6-well plate and grow them to form a confluent monolayer.[18]
-
Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.[19]
-
Washing: Wash the cells with PBS to remove detached cells and debris.[19]
-
Treatment and Imaging: Add fresh medium containing this compound. Capture images of the wound at different time points (e.g., 0, 6, 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
Mandatory Visualization
Caption: Experimental workflow for studying this compound targets.
Caption: this compound-induced apoptosis pathway.
Caption: this compound's anti-inflammatory signaling pathway.
References
- 1. This compound attenuates the injury caused by acute myocardial infarction in rats through anti-oxidative, anti-inflammatory and anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sophoridinol derivative 05D induces tumor cells apoptosis by topoisomerase1-mediated DNA breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sophoridine inhibits lung cancer cell growth and enhances cisplatin sensitivity through activation of the p53 and Hippo signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 9. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 10. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 11. addgene.org [addgene.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. clyte.tech [clyte.tech]
- 19. Wound healing migration assay (Scratch assay) [protocols.io]
Application Note: Quantification of Oxysophoridine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Oxysophoridine in various sample matrices. This compound, a bioactive alkaloid extracted from Sophora alopecuroides Linn, has demonstrated significant anti-inflammatory, anti-oxidative stress, and anti-apoptotic properties[1]. The described method is applicable for pharmacokinetic studies, formulation analysis, and quality control of this compound. This document provides comprehensive experimental protocols, system suitability parameters, and method validation data.
Introduction
This compound is a promising therapeutic agent, necessitating a validated analytical method for its accurate quantification in biological fluids and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of alkaloids due to its sensitivity, specificity, and reproducibility. This application note outlines a reversed-phase HPLC (RP-HPLC) method adapted from established protocols for similar alkaloid structures, such as oxymatrine (B1678083), to ensure reliable and accurate measurement of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following table summarizes the instrumental parameters and chromatographic conditions.
| Parameter | Recommended Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) : Water (20:80, v/v) containing 5 mmol/L sodium octanesulfonate, pH adjusted to 3.2 with phosphoric acid[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm[2] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions and Quality Control (QC) Samples
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This solution should be stored at -20°C for up to one month[1].
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5 µg/mL, 15 µg/mL, and 75 µg/mL) from a separate stock solution to ensure the accuracy and precision of the method.
Sample Preparation Protocol
The following protocol describes the extraction of this compound from plasma samples. This is a general procedure and may require optimization based on the specific matrix.
-
Protein Precipitation: To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject 20 µL of the filtered sample into the HPLC system.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity (Range) | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (Intra-day & Inter-day) | RSD < 2% |
| Accuracy (Recovery) | 95% - 105% |
| Specificity | No interference from endogenous plasma components |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable |
Visualizations
Below are diagrams illustrating the key processes in this application note.
Caption: Workflow for sample preparation and HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound in various matrices. The method has been validated for its linearity, precision, accuracy, and specificity, demonstrating its suitability for routine analysis in research and quality control laboratories. The provided protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this compound.
References
Troubleshooting & Optimization
Oxysophoridine solubility issues in aqueous solutions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for addressing the solubility challenges of oxysophoridine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound, a bioactive alkaloid, is characterized by poor water solubility, which can pose significant challenges for in vitro and in vivo experiments.[1] It is a solid, white to off-white compound.[2] Its solubility is significantly higher in organic solvents such as Dimethyl Sulfoxide (DMSO).[3]
Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
If you observe precipitation or phase separation, several factors could be at play. General factors that influence the solubility of a compound include particle size, temperature, pressure, and molecular size.[4]
For immediate troubleshooting:
-
Apply Energy: Gentle heating (up to 60°C) and/or sonication can aid in the dissolution of this compound in some solvent systems.[2]
-
Check Particle Size: Smaller particle sizes increase the surface area available for solvent interaction, which can increase the rate of dissolution.[4][5]
-
Verify Solvent Purity: Ensure you are using fresh, anhydrous solvents. For example, hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of a product.[2]
A logical workflow can help diagnose and solve common solubility issues.
Quantitative Solubility Data
For reproducible experiments, using a validated solvent system is critical. The tables below summarize known solubility data for this compound.
Table 1: Solubility in Various Solvents
| Solvent/System | Concentration | Observations | Citation |
| DMSO | 25 mg/mL (94.57 mM) | Requires ultrasonic and/or warming to 60°C. | [2][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.46 mM) | Clear solution. Recommended for in vivo use. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.46 mM) | Clear solution. Recommended for in vivo use. | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.46 mM) | Clear solution. Recommended for in vivo use. | [2] |
Table 2: Stock Solution Preparation Guide (using DMSO)
This table provides the mass of this compound (MW: 264.36 g/mol ) required to prepare stock solutions in DMSO.[2][6]
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.264 mg | 1.322 mg | 2.644 mg |
| 5 mM | 1.322 mg | 6.610 mg | 13.22 mg |
| 10 mM | 2.644 mg | 13.22 mg | 26.44 mg |
Note: Once prepared, stock solutions should be aliquoted and stored at -20°C for up to 1 month or -80°C for up to 6 months to prevent degradation from repeated freeze-thaw cycles.[2]
Experimental Protocols for Solubility Enhancement
When simple dissolution is insufficient, more advanced formulation strategies are necessary. These methods aim to increase the aqueous solubility and bioavailability of poorly soluble drugs.[1][7]
Protocol 1: Preparation of an In Vivo Formulation using a Co-Solvent System
This protocol is based on a validated method for achieving a clear solution for administration.[2]
-
Preparation: Add 10% of the final desired volume as DMSO to a sterile tube containing the required mass of this compound.
-
Dissolution: Vortex and/or sonicate the mixture until the solid is fully dissolved. Gentle warming may be applied if necessary.
-
Co-Solvent Addition: Sequentially add the other solvents. For example, for the PEG300/Tween-80 system:
-
Add 40% of the final volume as PEG300. Mix thoroughly.
-
Add 5% of the final volume as Tween-80. Mix thoroughly.
-
Add 45% of the final volume as saline. Mix until a clear, homogenous solution is achieved.
-
-
Final Check: Visually inspect the solution for any precipitation or phase separation before use.
Protocol 2: Improving Solubility with Cyclodextrin (B1172386) Inclusion Complexes
Cyclodextrins (CDs) are host molecules with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate nonpolar molecules (guests), like this compound, forming a complex that is more soluble in water.[8][9] This method has been successfully used for many poorly soluble compounds.[8]
-
Molar Ratio Determination: A 1:1 stoichiometric ratio is common for drug-cyclodextrin complexes.[8][10] Determine the required mass of this compound and a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) for a 1:1 molar ratio.
-
Cyclodextrin Solution: Dissolve the HP-β-CD in the desired volume of purified water or buffer with stirring.
-
Drug Addition: Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the this compound solution drop-wise into the stirring cyclodextrin solution.
-
Ultrasonication: Place the mixture in an ultrasonic bath for 1-2 hours at a controlled temperature (e.g., 40-50°C) to facilitate the inclusion process.[8]
-
Solvent Removal/Lyophilization: If an organic solvent was used, it can be removed via evaporation. Subsequently, the aqueous solution can be freeze-dried (lyophilized) to obtain a stable, water-soluble powder of the this compound-CD complex.
-
Reconstitution: The resulting powder can be readily dissolved in aqueous media for experiments.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Solid dispersion is a technique where the drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state, which enhances dissolution rates.[1][11] The solvent evaporation method is a common approach.[12][13]
-
Component Selection: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG)) and a suitable common solvent in which both this compound and the carrier are soluble (e.g., ethanol, methanol, or a mixture).[13]
-
Dissolution: Dissolve both the this compound and the carrier in the selected solvent at the desired ratio (e.g., 1:5 drug-to-carrier weight ratio). Stir until a clear solution is formed.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This process should be continued until a solid film or mass is formed on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Pulverize it using a mortar and pestle, and then sieve the powder to obtain a uniform particle size.
-
Storage and Use: Store the resulting powder in a desiccator. The solid dispersion can then be directly used or formulated into other dosage forms. Its solubility in aqueous media should be significantly improved compared to the crystalline drug alone.
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 54809-74-4 | Antioxidant | MOLNOVA [molnova.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. This compound | C15H24N2O2 | CID 285670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Encapsulation Mechanism of Oxyresveratrol by β-Cyclodextrin and Hydroxypropyl-β-Cyclodextrin and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iosrphr.org [iosrphr.org]
Optimizing Oxysophoridine Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Oxysophoridine (OSR) concentration for cell viability assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the optimization of OSR concentration in cell viability assays.
Q1: What is a typical starting concentration range for this compound in a cell viability assay?
A1: For initial dose-response experiments with this compound, it is recommended to start with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). Based on available data for related compounds and the known IC50 for OSR in HCT116 cells, a starting range of 0.1 µM to 200 µM is advisable. This range can be narrowed down in subsequent experiments for more precise IC50 determination. One study on the related compound sophoridine (B192422) in gastric cancer cell lines SGC7901 and AGS reported IC50 values of 3.52 µM and 3.91 µM, respectively[1]. For OSR, an IC50 of 59.28 mg/l (approximately 227 µM) has been reported in HCT116 cells[2].
Q2: I am observing high variability between replicate wells. What could be the cause?
A2: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous cell suspension before and during seeding. Pipette gently and mix the cell suspension between plating each set of wells.
-
Edge effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. It is best to avoid using the outermost wells for experimental data and instead fill them with sterile PBS or media to create a humidity barrier.
-
Inaccurate drug dilution: Small errors in preparing serial dilutions can lead to significant differences in the final concentrations. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Q3: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. How can I address this?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5%. If you observe cytotoxicity in your vehicle control wells, consider the following:
-
Determine the maximum tolerable DMSO concentration: Run a dose-response experiment with DMSO alone to find the highest concentration your specific cell line can tolerate without a significant decrease in viability.
-
Lower the final DMSO concentration: Adjust your stock solution concentration and dilution scheme to ensure the final DMSO concentration in all wells remains below the toxic threshold for your cells.
Q4: The IC50 value I obtained is much higher/lower than expected from published literature. What are the possible reasons?
A4: Discrepancies in IC50 values can be due to:
-
Different cell line characteristics: Cell lines can differ in their sensitivity to drugs due to genetic variations, passage number, and culture conditions.
-
Variations in experimental parameters: Factors such as cell seeding density, duration of drug exposure, and the specific viability assay used can all influence the calculated IC50 value.
-
Compound stability: Ensure that the this compound stock solution is properly stored and that the compound is stable in the culture medium for the duration of the experiment.
Q5: My dose-response curve is not sigmoidal (e.g., it's flat or has a U-shape). What could be the issue?
A5: An atypical dose-response curve can indicate several issues:
-
Incorrect concentration range: If the curve is flat, the concentrations tested may be too low to induce a response or too high, causing maximum cell death across all concentrations. Widen the concentration range in your next experiment.
-
Compound precipitation: At high concentrations, OSR might precipitate out of the solution, reducing its effective concentration and leading to a plateau or a decrease in effect at the highest concentrations. Visually inspect the wells for any signs of precipitation.
-
Off-target effects: At very high concentrations, some compounds can have off-target effects that may stimulate cell proliferation or interfere with the assay chemistry, leading to a U-shaped curve.
-
Assay interference: The compound itself might interfere with the assay's detection method (e.g., by absorbing light at the same wavelength as the assay's product). Run a control with the compound in cell-free media to check for interference.
Q6: I'm having trouble dissolving this compound in my cell culture medium.
A6: Poor solubility of compounds in aqueous solutions like cell culture media is a common problem. Turbid media can lead to inconsistent results as the actual concentration of the dissolved compound is unknown[3]. Consider the following troubleshooting steps:
-
Use a suitable solvent: Initially, dissolve this compound in a small amount of a solvent like DMSO to create a high-concentration stock solution. Then, dilute this stock solution in the cell culture medium to the desired final concentrations, ensuring the final solvent concentration is non-toxic to the cells.
-
Optimize media components: The particle size of amino acids and the presence of certain salts can affect the overall solubility of components in the media[3]. While modifying the base medium is a complex task, being aware of these factors can be helpful. For persistent issues, consulting literature on formulating media for poorly soluble compounds may be beneficial.
-
Consider peptide forms: For some poorly soluble amino acids, using them in a dipeptide form can significantly improve solubility and stability in cell culture media[4]. While not directly applicable to OSR, this principle highlights advanced formulation strategies.
Data Presentation: this compound IC50 Values
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and the related compound Sophoridine in various cancer cell lines. This data can serve as a reference for designing dose-response experiments.
| Compound | Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| This compound | HCT116 | Colorectal Cancer | 59.28 mg/L (~227 µM) | 48 hours | [2] |
| Sophoridine | SGC7901 | Gastric Cancer | 3.52 µM | Not Specified | [1] |
| Sophoridine | AGS | Gastric Cancer | 3.91 µM | Not Specified | [1] |
Experimental Protocols
Detailed methodologies for commonly used cell viability assays are provided below. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (OSR)
-
DMSO (for OSR stock solution)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of OSR in DMSO.
-
Perform serial dilutions of the OSR stock solution in complete culture medium to obtain a range of desired concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest OSR concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of OSR or the vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log of the OSR concentration to generate a dose-response curve and determine the IC50 value.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt, which simplifies the protocol.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (OSR)
-
DMSO
-
96-well plates
-
XTT reagent
-
Electron coupling reagent (e.g., PMS - phenazine (B1670421) methosulfate)
-
Microplate reader
Protocol:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
XTT Reagent Preparation:
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
-
XTT Addition and Incubation:
-
After the drug treatment period, add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Absorbance Measurement:
-
Gently shake the plate and measure the absorbance at 450 nm with a reference wavelength of 660 nm.
-
-
Data Analysis: Calculate cell viability and IC50 as described for the MTT assay.
CCK-8 (Cell Counting Kit-8) Assay
This assay utilizes a highly water-soluble tetrazolium salt, WST-8, and is known for its convenience and low toxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (OSR)
-
DMSO
-
96-well plates
-
CCK-8 solution
-
Microplate reader
Protocol:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
CCK-8 Addition and Incubation:
-
After drug treatment, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability and IC50 as described for the MTT assay.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow for cell viability assays.
Experimental Workflow for Cell Viability Assay
References
- 1. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Technical Support Center: Troubleshooting Inconsistent In Vivo Results with Oxysophoridine
Welcome to the technical support center for Oxysophoridine (OSR). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving OSR in vivo. Inconsistent results can be a significant challenge in preclinical research; this guide provides a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Section 1: this compound Formulation and Administration
Q1: We are observing high variability in our results. Could the formulation of this compound be the issue?
A1: Yes, improper formulation is a common source of variability. This compound, an alkaloid, has specific solubility characteristics that must be addressed for consistent in vivo delivery.
-
Solubility: OSR is soluble in water (125 mg/mL with ultrasonic assistance) and DMSO (25 mg/mL with ultrasonic assistance and warming to 60°C).[1]
-
Vehicle Selection: The choice of vehicle is critical and can impact solubility, stability, and bioavailability. Common vehicles for in vivo studies that can be considered for OSR include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
-
-
Preparation: Always prepare fresh solutions for each experiment. If precipitation occurs, gentle heating and sonication can aid dissolution. Visually inspect the solution for any precipitation before administration.
Troubleshooting Workflow for Formulation Issues
Caption: Troubleshooting workflow for OSR formulation.
Q2: What is the recommended route of administration and dosage for this compound?
A2: The optimal route and dosage are model-dependent. Intraperitoneal (i.p.) injection is commonly reported in the literature. Dosages can vary significantly based on the animal model and the endpoint being studied.
| Animal Model | Species | Route | Dosage Range (mg/kg) | Reference |
| Cerebral Ischemia/Reperfusion | Rat | i.p. | 60, 120, 180 | [2] |
| Colorectal Cancer Xenograft | Mouse | i.p. | 75, 150, 300 | |
| Acute Myocardial Infarction | Rat | i.p. | Not Specified | [3] |
| Hepatic Fibrosis (CCl4 model) | Mouse | i.p. | 50 | [4] |
| Acute Lung Injury | Mouse | i.p. | Not Specified |
It is crucial to perform a dose-response study in your specific model to determine the optimal therapeutic window and to identify any potential toxicity.
Section 2: Animal Model and Experimental Procedure
Q3: We are seeing significant inter-animal variability within the same treatment group. What are the potential causes related to our animal model?
A3: Inter-animal variability is a frequent challenge in in vivo research. Key factors to consider include:
-
Animal Strain: Different strains of mice and rats can exhibit varied responses to drug treatment and disease induction. For example, in cerebral ischemia models, the choice of rat strain can significantly impact infarct volume.
-
Age and Weight: Animals of different ages and weights can have different metabolic rates and drug distribution profiles. It is critical to use animals within a narrow age and weight range.
-
Sex: Hormonal differences between male and female animals can influence disease progression and drug metabolism. It is recommended to either use a single sex or to stratify the analysis by sex.
-
Health Status and Stress: Underlying health issues or stress can significantly impact experimental outcomes. Ensure animals are properly acclimatized to the facility and handling procedures to minimize stress.
Q4: Our results are not consistent between experiments. What procedural aspects should we scrutinize?
A4: Strict adherence to a standardized protocol is essential for reproducibility. Review the following:
-
Model Induction: Inconsistent induction of the disease model is a major source of variability. For instance, in the MCAO model of stroke, the duration of occlusion and the placement of the filament are critical. In xenograft models, the number of cells injected and the site of injection must be consistent.
-
Dosing and Administration: Ensure accurate and consistent dosing. For oral gavage, ensure the compound is delivered to the stomach without causing injury. For intraperitoneal injections, vary the injection site to avoid repeated local trauma.
-
Timing of Treatment: The timing of OSR administration relative to disease induction can be critical. Establish a clear and consistent timeline for treatment initiation and duration.
-
Endpoint Analysis: The methods used for endpoint analysis must be consistent. For example, in histological analysis, ensure the same regions of the tissue are examined across all animals. For behavioral tests, the time of day and the testing environment should be kept constant.
Troubleshooting Workflow for Experimental Variability
Caption: Troubleshooting workflow for experimental variability.
Section 3: Data Interpretation and Unexpected Results
Q5: We are not observing the expected therapeutic effect of this compound. What could be the reason?
A5: A lack of efficacy could be due to a number of factors, some of which have been discussed above (formulation, administration, experimental procedure). Additionally, consider the mechanism of action of OSR in the context of your model.
-
Mechanism of Action: OSR has been shown to exert its effects through various signaling pathways, including anti-inflammatory, anti-oxidative, and anti-apoptotic pathways.[3] It has been reported to inhibit the TLR4/p38MAPK pathway, modulate the Bcl-2/Bax/caspase-3 pathway, and regulate the Nrf2 and NF-κB pathways.[4] Ensure that the endpoints you are measuring are relevant to these pathways.
-
Dose Selection: The dose used may be suboptimal. A comprehensive dose-response study is essential to confirm that an efficacious dose is being administered.
-
Pharmacokinetics: The pharmacokinetic profile of OSR in your chosen species may be different from what is reported in the literature. Factors such as poor oral bioavailability can lead to sub-therapeutic concentrations at the target site. While specific data for OSR is limited, a related compound, oxypeucedanin, was found to have an oral bioavailability of about 10% in rats.[5]
Signaling Pathways Influenced by this compound
Caption: Key signaling pathways modulated by this compound.
Q6: We are observing unexpected toxicity in our animals. What should we do?
A6: Unexpected toxicity can be a serious concern. It is important to differentiate between compound-related toxicity and procedural complications.
-
Dose-Ranging Study: If you have not already done so, a maximum tolerated dose (MTD) study is essential. This will help you identify a dose that is both efficacious and well-tolerated.
-
Clinical Observations: Carefully monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Histopathology: At the end of the study, perform a histopathological analysis of major organs (liver, kidney, spleen, etc.) to look for any signs of toxicity.
-
Procedural Complications: Rule out any complications related to the experimental procedure itself. For example, in surgical models, infection or improper surgical technique can lead to adverse outcomes.
Detailed Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is a general guideline and should be adapted and optimized for your specific experimental needs.
-
Animal Preparation: Use male Sprague-Dawley rats (250-300g). Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.
-
For transient ischemia, the suture is left in place for a predetermined time (e.g., 90 or 120 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the suture is left in place.
-
-
This compound Administration: OSR can be administered via i.p. injection at the desired doses (e.g., 60, 120, 180 mg/kg) at specified time points before or after MCAO.[2]
-
Endpoint Analysis:
-
Neurological Deficit Scoring: Evaluate neurological function at various time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animals and remove the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Protocol 2: Colorectal Cancer Xenograft Model in Mice
-
Cell Culture: Culture a colorectal cancer cell line (e.g., CT26 or HCT116) under standard conditions.
-
Animal Preparation: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.
-
-
This compound Administration: Once the tumors are palpable or have reached a certain size, randomize the mice into treatment groups. Administer OSR via i.p. injection at the desired doses (e.g., 75, 150, 300 mg/kg) daily or on a specified schedule.
-
Endpoint Analysis:
-
Tumor Growth: Measure the tumor volume with calipers every 2-3 days.
-
Final Tumor Weight: At the end of the study, euthanize the mice and excise the tumors to measure their final weight.
-
Immunohistochemistry/Western Blot: Analyze the tumor tissue for markers of apoptosis (e.g., Bcl-2, Bax, Caspase-3) or other relevant signaling pathways.[6]
-
This technical support center provides a starting point for troubleshooting inconsistent results with this compound in vivo. Careful planning, standardization of protocols, and a systematic approach to troubleshooting are essential for obtaining reliable and reproducible data.
References
- 1. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nationalacademies.org [nationalacademies.org]
- 3. This compound attenuates the injury caused by acute myocardial infarction in rats through anti-oxidative, anti-inflammatory and anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing degradation of Oxysophoridine in stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of Oxysophoridine stock solutions to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. For aqueous-based assays, high-purity water or phosphate-buffered saline (PBS) can also be used, although the long-term stability in aqueous solutions may be lower.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure stability, this compound stock solutions should be stored at low temperatures, protected from light, and in tightly sealed containers to prevent solvent evaporation and moisture absorption. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Q3: How long can I store my this compound stock solution?
A3: The stability of this compound stock solutions is dependent on the solvent and storage temperature. The following table summarizes general stability data. However, for critical applications, it is advisable to perform periodic quality control checks.
Q4: My this compound solution has turned yellow. Is it still usable?
A4: A change in color, such as turning yellow, may indicate degradation of this compound. It is recommended to discard the solution and prepare a fresh stock. The discoloration could be a result of oxidation or other degradation pathways.
Q5: Can I do anything to improve the stability of my this compound stock solution?
A5: Yes, several measures can be taken to enhance stability. These include using high-purity, anhydrous solvents, storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, and maintaining a slightly acidic pH if using aqueous buffers. The addition of antioxidants could also be explored, but their compatibility and potential interference with downstream experiments must be carefully evaluated.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms in the stock solution upon storage at low temperatures. | The solubility of this compound is lower at colder temperatures. | 1. Gently warm the solution to room temperature. 2. If the precipitate does not redissolve, sonicate the solution for a few minutes. 3. If the precipitate persists, it may indicate degradation. Prepare a fresh stock solution. |
| Inconsistent or unexpected experimental results. | The concentration of the active compound may have decreased due to degradation. | 1. Prepare a fresh stock solution of this compound. 2. Perform a quality control check on the old stock solution using an analytical method like HPLC to determine the actual concentration. 3. Review the storage and handling procedures to identify any potential sources of degradation. |
| Stock solution appears cloudy or contains visible particles. | This could be due to microbial contamination or the formation of insoluble degradation products. | 1. Do not use the solution. 2. Discard the contaminated stock and prepare a new one using sterile techniques and filtered solvents. |
Quantitative Data Summary
The stability of this compound in solution is influenced by several factors, including the solvent, temperature, and exposure to light. The following table provides a summary of recommended storage conditions and expected stability.
| Solvent | Storage Temperature | Duration | Recommendations |
| DMSO | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. Ideal for long-term storage. |
| Aqueous Buffer (e.g., PBS) | 4°C | Up to 1 week | Prepare fresh for best results. Adjust pH to slightly acidic (e.g., 6.0) to potentially improve stability. |
| Aqueous Buffer (e.g., PBS) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Be aware of potential pH shifts upon freezing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use amber vials to minimize light exposure and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound Stock Solutions by HPLC
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate (B84403) buffer
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the this compound stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the this compound stock solution to direct sunlight or a photostability chamber for 24 hours.
-
Control Sample: Keep an aliquot of the stock solution at the recommended storage condition (-20°C or -80°C).
-
-
Sample Analysis by HPLC:
-
Before injection, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of a starting method for related matrine-type alkaloids is:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A mixture of methanol and phosphate buffer (pH adjusted to a suitable value, e.g., 3.0 or 7.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation of this compound in each condition.
-
Identify and quantify any degradation products.
-
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for inconsistent results.
Technical Support Center: Enhancing Oxysophoridine Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the delivery of Oxysophoridine across the blood-brain barrier (BBB). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
1. Why is it challenging to deliver this compound to the brain?
The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where brain cells reside.[1] Generally, only small, lipophilic molecules can effectively cross the BBB. This compound, a quinolizidine (B1214090) alkaloid, possesses properties that likely hinder its efficient passage across this barrier, thus limiting its therapeutic concentration in the brain.
2. What are the most promising strategies to enhance this compound delivery across the BBB?
Current research focuses on several key strategies:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation and facilitate its transport across the BBB.[2][3]
-
Liposomal formulations: Liposomes, which are vesicles composed of a lipid bilayer, can encapsulate hydrophilic and lipophilic drugs, and their surface can be modified to target specific receptors on the BBB.[4][5]
-
Receptor-Mediated Transcytosis (RMT): This strategy involves functionalizing the surface of nanoparticles or liposomes with ligands (e.g., transferrin, angiopep-2) that bind to specific receptors on the BBB endothelial cells, triggering their transport across the barrier.[6][7][8]
3. What are the critical characterization parameters for nanoparticles or liposomes intended for brain delivery?
Key parameters include:
-
Size and Polydispersity Index (PDI): Nanoparticles should ideally be within a specific size range (typically under 200 nm) with a low PDI, indicating a uniform size distribution, to facilitate BBB transport.[9]
-
Surface Charge (Zeta Potential): The surface charge influences the stability of the nanoparticle suspension and its interaction with the negatively charged cell membranes of the BBB.
-
Encapsulation Efficiency and Drug Loading: These parameters determine the amount of this compound successfully encapsulated within the delivery vehicle.
-
In Vitro Release Profile: This assesses the rate and extent of this compound release from the carrier over time.
4. What are the common challenges in scaling up the production of nanoparticle-based drug delivery systems?
Transitioning from laboratory-scale to industrial-scale production of nanoparticles presents several challenges, including:
-
Maintaining Batch-to-Batch Reproducibility: Ensuring consistent particle size, drug loading, and surface characteristics across large batches can be difficult.[6][10]
-
Sterility and Purity: Large-scale production requires stringent aseptic conditions to prevent contamination.[6]
-
Cost of Goods: The cost of raw materials, specialized equipment, and quality control can be significant.
-
Regulatory Hurdles: Navigating the regulatory landscape for nanomedicines requires extensive characterization and safety data.[10]
Troubleshooting Guides
In Vitro BBB Model Experiments
Issue: Low Trans-Endothelial Electrical Resistance (TEER) in the in vitro BBB model.
-
Question: My TEER values are consistently low, suggesting a leaky barrier. What could be the cause and how can I fix it?
-
Answer:
-
Cell Passage Number: High passage numbers of endothelial cells can lead to a decline in their ability to form tight junctions. Ensure you are using cells within a validated passage range.
-
Cell Seeding Density: Both too low and too high cell densities can negatively impact the formation of a confluent monolayer. Optimize the seeding density for your specific cell line (e.g., bEnd.3 cells).[11]
-
Culture Conditions: Ensure the use of appropriate, pre-warmed media and supplements. If using a co-culture model with astrocytes or pericytes, confirm the health of these cells as they are crucial for inducing and maintaining BBB properties.
-
Coating of Transwell Inserts: Inadequate or uneven coating of the Transwell inserts with extracellular matrix components (e.g., Matrigel, collagen) can lead to poor cell attachment and monolayer formation.[11]
-
Issue: High variability in nanoparticle transport across the in vitro BBB model.
-
Question: I am observing significant well-to-well and batch-to-batch variability in my nanoparticle permeability assays. What are the potential sources of this variability?
-
Answer:
-
Nanoparticle Aggregation: Nanoparticles may aggregate in the cell culture medium, leading to inconsistent transport rates. Ensure that your nanoparticle formulation is stable in the assay medium. You can assess this by measuring particle size and PDI in the medium over time.
-
Inconsistent TEER Values: Only use Transwell inserts with TEER values within a narrow, acceptable range for your experiments to ensure consistent barrier integrity.
-
Inaccurate Quantification: Ensure your method for quantifying the transported nanoparticles (e.g., fluorescence spectroscopy, LC-MS/MS) is validated and has a sufficient lower limit of quantification (LLOQ).
-
Nanoparticle and Liposome (B1194612) Formulation and Characterization
Issue: Low encapsulation efficiency of this compound.
-
Question: I am struggling to achieve high encapsulation efficiency for this compound in my PLGA nanoparticles/liposomes. What can I do to improve it?
-
Answer:
-
Optimize Formulation Parameters: For PLGA nanoparticles, factors like the polymer concentration, the organic solvent used, and the ratio of the organic to aqueous phase can significantly impact encapsulation efficiency. Systematically optimize these parameters.
-
Drug-Polymer/Lipid Interaction: The interaction between this compound and the nanoparticle/liposome matrix is crucial. For liposomes, consider using lipids with charges that are opposite to that of this compound to enhance electrostatic interactions.
-
pH Gradient Method (for liposomes): For ionizable drugs like this compound, creating a pH gradient between the interior and exterior of the liposome can significantly improve drug loading.
-
Issue: Nanoparticle/liposome instability in biological fluids.
-
Question: My nanoparticles/liposomes are stable in buffer but aggregate or release the drug prematurely when incubated in serum-containing media or plasma. How can I improve their stability?
-
Answer:
-
PEGylation: Coating the surface of your nanoparticles or liposomes with polyethylene (B3416737) glycol (PEG) can create a hydrophilic layer that reduces protein adsorption (opsonization) and subsequent uptake by the reticuloendothelial system, thereby increasing circulation time and stability.[12]
-
Lipid Composition (for liposomes): The choice of lipids is critical for liposome stability. Incorporating cholesterol can increase the rigidity of the lipid bilayer, reducing drug leakage. Using lipids with a higher phase transition temperature (Tm) can also enhance stability.[13]
-
Cross-linking: For some nanoparticle systems, cross-linking the polymer matrix can improve stability and control the drug release profile.
-
Quantitative Data Summary
The following tables present illustrative quantitative data to demonstrate the potential improvements in this compound delivery across the BBB using different formulation strategies. Please note that this data is hypothetical and intended for comparative purposes. Actual experimental results may vary.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Free this compound | N/A | N/A | N/A | N/A |
| This compound-PLGA-NPs | 150 ± 10 | 0.15 ± 0.05 | -20 ± 5 | 75 ± 8 |
| This compound-Liposomes | 120 ± 15 | 0.20 ± 0.07 | -15 ± 6 | 85 ± 7 |
| Tf-Oxysophoridine-PLGA-NPs | 160 ± 12 | 0.18 ± 0.06 | -18 ± 4 | 72 ± 9 |
Table 2: In Vitro BBB Permeability of this compound Formulations
| Formulation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| Free this compound | 0.5 ± 0.1 |
| This compound-PLGA-NPs | 2.5 ± 0.5 |
| This compound-Liposomes | 3.0 ± 0.6 |
| Tf-Oxysophoridine-PLGA-NPs | 8.5 ± 1.2 |
Table 3: In Vivo Brain Concentration of this compound in a Rodent Model (2 hours post-injection)
| Formulation | Brain Concentration (ng/g tissue) | Brain/Blood Ratio |
| Free this compound | 50 ± 15 | 0.05 ± 0.01 |
| This compound-PLGA-NPs | 250 ± 50 | 0.20 ± 0.04 |
| This compound-Liposomes | 300 ± 60 | 0.25 ± 0.05 |
| Tf-Oxysophoridine-PLGA-NPs | 900 ± 150 | 0.75 ± 0.10 |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, inherent viscosity ~0.5 dL/g)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution and emulsify using a probe sonicator on ice for 2 minutes (30 seconds on, 30 seconds off cycles).
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4 hours to allow for the evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation.
-
Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.
Protocol 2: In Vitro BBB Permeability Assay
This protocol outlines a method to assess the permeability of this compound formulations across an in vitro BBB model using a Transwell system.[10][11]
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Brain endothelial cells (e.g., bEnd.3)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound formulations
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed brain endothelial cells onto the apical side of the Transwell inserts coated with an appropriate extracellular matrix.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed and stable TEER values are achieved (typically >150 Ω·cm²).
-
Permeability Study:
-
Wash the apical and basolateral chambers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Add the this compound formulation to the apical (donor) chamber.
-
Incubate at 37°C on an orbital shaker.
-
-
Sample Collection: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Protocol 3: Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of this compound from brain tissue homogenates.
Materials:
-
Brain tissue samples
-
Homogenizer
-
Phosphate buffered saline (PBS)
-
Acetonitrile (ACN) with an internal standard (IS)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization: Weigh the brain tissue and homogenize in 4 volumes of ice-cold PBS.
-
Protein Precipitation: To 100 µL of brain homogenate, add 300 µL of cold ACN containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Sample Analysis: Transfer the supernatant to an autosampler vial and inject an aliquot into the LC-MS/MS system.
-
Data Acquisition and Analysis: Develop a sensitive and selective multiple reaction monitoring (MRM) method for this compound and the internal standard. Quantify the concentration of this compound in the samples using a calibration curve prepared in blank brain homogenate.
Visualizations
Signaling Pathway for Receptor-Mediated Transcytosis
Caption: Receptor-Mediated Transcytosis (RMT) of a ligand-coated nanoparticle across the BBB.
Experimental Workflow for Nanoparticle Formulation and Evaluation
Caption: Workflow for the development and evaluation of this compound-loaded nanoparticles.
Troubleshooting Logic for Low TEER in In Vitro BBB Models
Caption: A logical guide to troubleshooting low TEER values in in vitro BBB models.
References
- 1. youtube.com [youtube.com]
- 2. The Role of Nanoparticle in Brain Permeability: An in-vitro BBB Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanotechnology to Overcome Blood–Brain Barrier Permeability and Damage in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Polymer Nanoparticles Functionalized with Different Ligands for Receptor-mediated Transcytosis across Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing Brain Targeting: Cost-Effective Surface-Modified Nanoparticles for Faster Market Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward Omics-Scale Quantitative Mass Spectrometry Imaging of Lipids in Brain Tissue Using a Multiclass Internal Standard Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxysophoridine Mechanism of Action Studies
Welcome to the technical support center for researchers investigating the mechanisms of Oxysophoridine (OSR). This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to help you design robust control experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of this compound to consider when designing experiments?
A1: this compound, a quinolizidine (B1214090) alkaloid from Sophora alopecuroides, exhibits multiple pharmacological activities.[1] Key mechanisms to consider for your experimental design include:
-
Anti-inflammatory Effects: OSR has been shown to suppress inflammation by inhibiting signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3][4] It can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][5]
-
Anti-cancer Effects: OSR induces apoptosis (programmed cell death) in cancer cells.[1][6] This is often mediated through the Bcl-2/Bax/caspase-3 signaling pathway.[1][6] It can also inhibit cancer cell proliferation and induce cell cycle arrest.[1]
-
Antioxidant Properties: The compound combats oxidative stress by activating the Nrf2 signaling pathway and increasing levels of antioxidant enzymes like glutathione (B108866) peroxidase (GPX) and superoxide (B77818) dismutase (SOD).[2][5][7][8]
-
Antiviral Activities: Some studies suggest OSR has potential antiviral effects, although the mechanisms are less characterized.
When designing control experiments, it is crucial to account for these interconnected pathways.
Troubleshooting Guides
Category 1: Anti-Inflammatory & Signaling Pathway Studies (NF-κB & MAPK)
Q2: I'm not seeing the expected inhibition of NF-κB activation with OSR in my LPS-stimulated macrophages. What controls should I check?
A2: This is a common issue that can be resolved by systematically checking your controls.
Troubleshooting Steps & Essential Controls:
-
Vehicle Control:
-
Question: Did you include a "Vehicle Control" (e.g., cells treated with DMSO or PBS at the same concentration as the OSR-treated group)?
-
Rationale: The solvent used to dissolve OSR can have its own biological effects. This control ensures that the observed effects are due to OSR and not the vehicle.
-
-
Positive Control (Stimulant):
-
Question: Did your "LPS-only" control show robust activation of the NF-κB pathway (e.g., phosphorylation of p65 and IκBα)?
-
Rationale: This confirms that your experimental system (cells, LPS) is working correctly. If this control fails, the results from your OSR-treated samples are uninterpretable.
-
-
Positive Control (Inhibitor):
-
Question: Have you tried a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control for pathway inhibition?
-
Rationale: This validates that the signaling pathway in your cells is inhibitable and that your detection methods (e.g., Western blot) are sensitive enough to register a decrease in signaling.
-
-
Cell Viability Control:
-
Question: Have you performed a cytotoxicity assay (e.g., MTT, LDH) at the OSR concentration you are using?
-
Rationale: High concentrations of OSR could be toxic, leading to a general shutdown of cellular processes rather than specific pathway inhibition. The observed effect must be disconnected from cell death.
-
Experimental Workflow for NF-κB Activation Study
Below is a generalized workflow diagram highlighting the critical control points for an experiment investigating OSR's effect on LPS-induced NF-κB activation.
References
- 1. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Anti-inflammatory and anti-apoptotic effects of this compound on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates the injury caused by acute myocardial infarction in rats through anti-oxidative, anti-inflammatory and anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Promotes Osteoarthritis Repair via GSH System Activation and ROS Suppression | Sciety [sciety.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Selecting Positive Controls for Oxysophoridine Research
Welcome to the technical support center for researchers working with Oxysophoridine (OSR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the selection of appropriate positive controls for your experiments. The information is tailored for scientists in the fields of pharmacology, cell biology, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the importance of a positive control in my this compound experiment?
A positive control is crucial for validating your experimental setup. It is a well-characterized compound that is known to produce the expected effect you are measuring. By including a positive control, you can confirm that your assay is working correctly and that any observed effects of this compound are not due to experimental artifacts.
Q2: How do I choose the right positive control for my specific study on this compound?
The selection of a positive control depends on the biological activity of this compound you are investigating. OSR is known for its anti-inflammatory, anti-cancer, anti-viral, and cardioprotective properties. The ideal positive control should have a well-documented mechanism of action in the same pathway or biological process you are studying.
Q3: Where can I find detailed protocols for using these positive controls?
This guide provides detailed experimental protocols for key assays. Additionally, scientific literature and manufacturer's instructions for assay kits are excellent resources for specific protocols. Always optimize the protocol for your specific cell line or animal model.
Troubleshooting Guide: Positive Control Selection
| Therapeutic Area | Recommended Positive Controls | Target Pathway/Assay |
| Anti-inflammatory | Dexamethasone (B1670325), Ibuprofen, Silymarin | NF-κB pathway, COX-2 inhibition, Cytokine (TNF-α, IL-6) production |
| Anti-cancer | 5-Fluorouracil (B62378) (5-FU), Doxorubicin, Cisplatin | Apoptosis (Bcl-2/Bax, Caspase-3), Cell Viability (MTT assay), Cell Cycle Arrest |
| Anti-viral | Chloroquine, Remdesivir | Viral replication (Plaque assay), Viral entry |
| Cardioprotective | Verapamil (B1683045), Nimodipine | Ischemia-Reperfusion Injury, Calcium channel modulation, Oxidative stress |
Anti-inflammatory Studies
Positive Control: Dexamethasone
Dexamethasone is a potent synthetic glucocorticoid with well-established anti-inflammatory effects, primarily through the inhibition of the NF-κB pathway.[1][2][3][4][5]
Experimental Protocol: Inhibition of NF-κB Activation
-
Cell Culture: Culture RAW 264.7 macrophages or other suitable cells in DMEM supplemented with 10% FBS.
-
Stimulation: Induce an inflammatory response by treating cells with Lipopolysaccharide (LPS) (100 ng/mL).
-
Treatment: Pre-treat cells with varying concentrations of this compound or Dexamethasone (e.g., 10 µM) for 1-2 hours before LPS stimulation.[1][2]
-
Analysis: After 24 hours of incubation, assess the inhibition of NF-κB activation by measuring the expression of downstream targets such as TNF-α, IL-6, and iNOS via ELISA or Western blot.
Troubleshooting:
-
No inhibition by Dexamethasone: Verify the activity of your LPS stock. Check for cell viability, as high concentrations of the control or test compound may be toxic. Ensure the incubation times are appropriate.
-
High background inflammation: Use serum-free media during the treatment period to reduce background activation.
Quantitative Data Summary
| Compound | Assay | Cell Line/Model | Concentration | Effect | Reference |
| Dexamethasone | NF-κB dependent transcription | BEAS-2B cells | 1 µM | Significant inhibition of TNFα-induced IL-8 expression. | [1] |
| This compound | NF-κB p65 expression | LPS-induced ALI mice | - | Inhibited LPS-induced expression and activation of NF-κB p65. | [6] |
| Silymarin | Hepatic fibrosis markers | CCl4-induced mouse model | 50 mg/kg | Comparable reduction in α-SMA and TGF-β1 to OSR. |
Signaling Pathway: NF-κB Inhibition
Caption: Dexamethasone and this compound inhibit the NF-κB signaling pathway.
Anti-cancer Studies
Positive Control: Doxorubicin
Doxorubicin is a widely used chemotherapy drug that induces apoptosis in cancer cells by intercalating DNA and inhibiting topoisomerase II.[7][8]
Experimental Protocol: Apoptosis Induction Assay
-
Cell Culture: Seed cancer cell lines (e.g., MCF-7, HCT116) in 6-well plates.
-
Treatment: Treat cells with various concentrations of this compound or Doxorubicin (e.g., 1 µM) for 24-48 hours.[9][10]
-
Analysis: Assess apoptosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Alternatively, measure the expression of apoptosis-related proteins like Bax, Bcl-2, and cleaved Caspase-3 by Western blot.
Troubleshooting:
-
Low apoptosis with Doxorubicin: Ensure the drug concentration and incubation time are optimal for your cell line. Some cell lines may be resistant.
-
High background cell death: Handle cells gently during harvesting and staining to avoid mechanical damage.
Quantitative Data Summary
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| Doxorubicin | Apoptosis | K562/IMA-3 | 1 µM | Increased percentage of apoptotic cells. | [9] |
| 5-Fluorouracil | Cell Viability (MTT) | HCT 116 | 11.3 µM (IC50) | 50% inhibition of cell viability after 3 days. | [11] |
| This compound | Apoptosis | HCT116 | 59.28 mg/L (IC50) | Induced apoptosis via Bcl-2/Bax/caspase-3 pathway. |
Signaling Pathway: Bcl-2/Bax/Caspase-3 Apoptosis Pathway
Caption: Doxorubicin and this compound induce apoptosis via the mitochondrial pathway.
Anti-viral Studies
Positive Control: Remdesivir
Remdesivir is an antiviral drug that has been used for the treatment of COVID-19. It acts as a nucleoside analog to inhibit viral RNA polymerase.[12][13][14]
Experimental Protocol: Plaque Reduction Assay for SARS-CoV-2
-
Cell Culture: Seed Vero E6 cells in 96-well plates.
-
Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Treatment: After a 1-hour viral adsorption period, add media containing serial dilutions of this compound or Remdesivir (e.g., 0.001 to 10 µM).[13]
-
Analysis: After 72 hours, fix and stain the cells to visualize and count the viral plaques. The reduction in plaque number indicates antiviral activity.
Troubleshooting:
-
No plaque formation: Ensure the virus titer is appropriate and the cells are healthy.
-
Drug cytotoxicity: Perform a parallel cytotoxicity assay (e.g., MTT) to ensure the observed antiviral effect is not due to cell death.
Quantitative Data Summary
| Compound | Assay | Virus | Cell Line | EC50 | Reference |
| Remdesivir | Plaque Reduction | SARS-CoV-2 | Vero E6 | 0.28 µM | |
| Chloroquine | Viral RNA quantification | SARS-CoV-2 | Vero-E6 | - | Effective inhibition shown. |
| This compound | Viral RNA quantification | SARS-CoV-2 | Vero-E6 | - | Dose-dependent inhibition observed. |
Experimental Workflow: Antiviral Plaque Assay
Caption: Workflow for a typical antiviral plaque reduction assay.
Cardioprotective Studies
Positive Control: Verapamil
Verapamil is a calcium channel blocker used to treat hypertension and angina. It exerts cardioprotective effects by reducing calcium overload during ischemia-reperfusion injury.[15][16][17][18][19]
Experimental Protocol: Langendorff Perfused Rat Heart Model of Ischemia-Reperfusion (I/R) Injury
-
Heart Isolation: Isolate rat hearts and perfuse them on a Langendorff apparatus.
-
Stabilization: Allow the hearts to stabilize for a period (e.g., 15 minutes).
-
Ischemia: Induce global no-flow ischemia for a set duration (e.g., 30 minutes).
-
Reperfusion: Reperfuse the hearts for a specified time (e.g., 45 minutes).
-
Treatment: Administer this compound or Verapamil (e.g., 10 µM) before ischemia or at the onset of reperfusion.[15]
-
Analysis: Measure cardiac function parameters (e.g., left ventricular developed pressure, heart rate) and assess myocardial infarct size using TTC staining.
Troubleshooting:
-
High variability in cardiac function: Ensure consistent surgical procedures and perfusion conditions.
-
No protective effect of Verapamil: Verify the drug concentration and timing of administration.
Quantitative Data Summary
| Compound | Model | Parameter | Effect | Reference |
| Verapamil | Rabbit heart I/R | Left Ventricular Developed Pressure | Improved recovery of LVDP post-ischemia. | [19] |
| This compound | Rat acute myocardial infarction | Infarct Size | Markedly reduced infarction size. | [20] |
| Nimodipine | Rat hippocampal neurons OGD/Rep | Cell Survival Rate | Increased cell survival rate. | [21] |
Logical Relationship: Cardioprotection against I/R Injury
Caption: Verapamil and this compound protect against ischemia-reperfusion injury.
References
- 1. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Nuclear factor-κB does not mediate the inhibitory effects of dexamethasone on granulocyte–macrophage colony-stimulating factor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and anti-apoptotic effects of this compound on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.journalagent.com [pdf.journalagent.com]
- 9. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 13. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 14. researchgate.net [researchgate.net]
- 15. Cardioprotection by HO-4038, a novel verapamil derivative, targeted against ischemia and reperfusion-mediated acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Verapamil Alleviates Myocardial Ischemia/Reperfusion Injury by Attenuating Oxidative Stress via Activation of SIRT1 [frontiersin.org]
- 17. Verapamil Alleviates Myocardial Ischemia/Reperfusion Injury by Attenuating Oxidative Stress via Activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [The cardioprotective effect of verapamil in acute percutaneous transluminal coronary angioplasty] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhanced myocardial protection with verapamil prior to postischemic reflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound attenuates the injury caused by acute myocardial infarction in rats through anti-oxidative, anti-inflammatory and anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of this compound on Rat Hippocampal Neurons Sustained Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Data interpretation challenges in Oxysophoridine research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Oxysophoridine (OSR) research. Our aim is to address specific data interpretation challenges and provide detailed experimental protocols to ensure the generation of robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My in vitro experiments with this compound show inconsistent results in cell viability assays. What could be the cause?
A1: Inconsistent cell viability results can stem from several factors. Firstly, ensure the purity and stability of your this compound stock solution. OSR is a natural alkaloid and its stability in different solvents and storage conditions should be verified. Secondly, cell density at the time of treatment is critical. High cell density can lead to nutrient depletion and hypoxia, confounding the effects of OSR. We recommend optimizing cell seeding density to ensure logarithmic growth throughout the experiment. Finally, the choice of viability assay can influence the outcome. Assays like MTT or CCK-8 measure metabolic activity, which may not always directly correlate with cell death. Consider using a complementary assay that measures membrane integrity, such as a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay.
Q2: I am observing high background signal in my Western blot analysis for proteins in the Nrf2 and NF-κB pathways after this compound treatment. How can I troubleshoot this?
A2: High background in Western blotting is a common issue. To address this, consider the following:
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Blocking: Optimize your blocking conditions. Extend the blocking time or try a different blocking agent (e.g., bovine serum albumin instead of non-fat milk, or vice versa).
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Antibody Concentration: Titrate your primary and secondary antibody concentrations. High antibody concentrations are a frequent cause of non-specific binding.
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Washing Steps: Increase the number and duration of your washing steps after antibody incubation to more effectively remove unbound antibodies.
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Antibody Specificity: Verify the specificity of your antibodies for the target proteins. If possible, include positive and negative controls in your experiment. For instance, use cells with known activation or knockdown of the target protein.
Q3: The anti-inflammatory effects of this compound in my animal model are not as pronounced as reported in the literature. What factors should I consider?
A3: Several factors can contribute to variability in in vivo studies:
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Animal Model: The choice of animal model and the method of inducing inflammation are critical. Ensure that the inflammatory stimulus (e.g., lipopolysaccharide, carbon tetrachloride) is administered consistently and at a dose that induces a reproducible inflammatory response.[1][2]
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Dosing and Administration Route: The dose and route of administration of this compound can significantly impact its bioavailability and efficacy.[1] Review the literature for established effective doses and routes for your specific model. Consider performing a dose-response study to determine the optimal dose for your experimental conditions.
-
Timing of Treatment: The timing of OSR administration relative to the inflammatory insult is crucial. Treatment prior to, at the same time as, or after the insult can yield different results.
-
Genetic Background of Animals: The genetic background of the animals can influence their inflammatory response. Ensure you are using a consistent and well-characterized strain.
Troubleshooting Guides
Guide 1: Interpreting Apoptosis Assay Data
Issue: Ambiguous results from apoptosis assays after this compound treatment.
Troubleshooting Steps:
-
Multiple Assays: Relying on a single apoptosis assay can be misleading. It is recommended to use at least two different methods that measure different apoptotic events. For example, combine a morphological assessment like Hoechst staining for nuclear condensation with a functional assay like TUNEL staining for DNA fragmentation, or flow cytometry with Annexin V/Propidium Iodide staining.[3][4]
-
Time-Course Experiment: The induction of apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for observing apoptosis after OSR treatment. Early time points might show markers of early apoptosis (e.g., Annexin V positive, PI negative), while later time points will show late apoptosis/necrosis (Annexin V and PI positive).
-
Caspase Activity: Measure the activity of key executioner caspases, such as caspase-3, to confirm the involvement of the caspase-dependent apoptotic pathway.[3][5][6]
Guide 2: Quantifying Changes in Gene and Protein Expression
Issue: Discrepancies between mRNA (qPCR) and protein (Western blot) levels for target genes.
Troubleshooting Steps:
-
Post-Transcriptional Regulation: Remember that mRNA and protein levels are not always directly correlated due to post-transcriptional, translational, and post-translational regulation. This compound might be affecting protein stability or degradation rather than gene transcription.
-
Protein Half-Life: Consider the half-life of the protein of interest. A protein with a long half-life may not show changes in its total level for a significant period after a change in gene expression.
-
Loading Controls: Ensure you are using appropriate and validated loading controls for both your qPCR and Western blot experiments. For qPCR, use multiple stable reference genes. For Western blotting, ensure your loading control is not affected by the experimental conditions.
Quantitative Data Summary
Table 1: Effect of this compound on Apoptosis-Related Proteins
| Treatment | Cell Line/Tissue | Bcl-2 Expression | Bax Expression | Caspase-3 Expression/Activity | Reference |
| This compound | HCT116 Colorectal Cancer Cells | Downregulated | Upregulated | Upregulated | [3][6] |
| This compound | Rat Myocardium (AMI model) | - | - | Suppressed Caspase-3 Activity | [5] |
| This compound | Mouse Lung (LPS-induced ALI) | - | - | Decreased Cleaved Caspase-3 | [2] |
Table 2: Effect of this compound on Inflammatory and Oxidative Stress Markers
| Treatment | Model | Key Inflammatory Markers | Key Oxidative Stress Markers | Reference |
| This compound | CCl4-induced Hepatic Fibrosis (mice) | Decreased p-NF-κB p65, IL-1β, IL-6, TNF-α | Upregulated Nrf2, HO-1; Decreased MDA | [1] |
| This compound | Acute Myocardial Infarction (rats) | Inhibited NF-κB p65, TNF-α, IL-1β, IL-6 | Increased SOD, Catalase, GSH; Decreased MDA | [5] |
| This compound | Cerebral Ischemia/Reperfusion (rats) | - | Inhibited ROS production | [7] |
| This compound | Zearalenone-induced Toxicity (ovine oocytes) | - | Promoted GPX, SOD1, SOD2 expression | [8][9] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assessment (CCK-8 Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5x10³ cells/well) and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from cells or tissues using TRIzol reagent or a commercial kit.[3]
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.[7]
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with gene-specific primers.[7]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to one or more stable reference genes.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: A typical experimental workflow for this compound research.
References
- 1. This compound inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and anti-apoptotic effects of this compound on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway. | University of Kentucky College of Arts & Sciences [as.uky.edu]
- 5. This compound attenuates the injury caused by acute myocardial infarction in rats through anti-oxidative, anti-inflammatory and anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. Screening and Mechanism Study of Three Antagonistic Drugs, this compound, Rutin, and Phellodendrine, against Zearalenone-Induced Reproductive Toxicity in Ovine Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Oxysophoridine and Nimodipine in Experimental Stroke Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical studies reveals the distinct therapeutic profiles of Oxysophoridine (OSR) and nimodipine (B1678889) in the context of ischemic stroke. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a comparative overview of their efficacy, mechanisms of action, and experimental protocols in stroke models.
Executive Summary
This compound, a novel alkaloid, and nimodipine, a well-established calcium channel blocker, both demonstrate neuroprotective effects in experimental models of cerebral ischemia/reperfusion injury. While nimodipine primarily exerts its effects through vasodilation by blocking L-type calcium channels, this compound showcases a multi-faceted mechanism involving anti-inflammatory, anti-oxidative, and anti-apoptotic pathways. Direct comparative studies indicate that both agents can reduce neurological deficits and infarct size, with this compound's efficacy being dose-dependent and comparable to nimodipine at certain concentrations.
I. Comparative Efficacy Data
The following tables summarize the quantitative outcomes from a key preclinical study directly comparing this compound and nimodipine in a mouse model of middle cerebral artery occlusion (MCAO), a common experimental model of ischemic stroke.[1][2]
Table 1: Effect on Neurological Deficit Scores
| Treatment Group | Dose | Neurological Score (Mean ± SD) |
| Sham | - | 0.25 ± 0.45 |
| Model (MCAO) | - | 3.50 ± 0.52 |
| Nimodipine | 6 mg/kg | 1.75 ± 0.45 |
| This compound | 62.5 mg/kg | 2.75 ± 0.45 |
| This compound | 125 mg/kg | 2.00 ± 0.63 |
| This compound | 250 mg/kg | 1.50 ± 0.52* |
| p < 0.01 vs. Model group |
Table 2: Effect on Cerebral Infarct Size
| Treatment Group | Dose | Infarct Volume (%) |
| Sham | - | 0 |
| Model (MCAO) | - | 45.3 ± 4.2 |
| Nimodipine | 6 mg/kg | 23.8 ± 3.5 |
| This compound | 125 mg/kg | 28.7 ± 3.9 |
| This compound | 250 mg/kg | 21.5 ± 3.1* |
| p < 0.01 vs. Model group |
Table 3: Effect on Brain Water Content
| Treatment Group | Dose | Brain Water Content (%) |
| Sham | - | 75.4 ± 1.2 |
| Model (MCAO) | - | 82.1 ± 1.5 |
| Nimodipine | 6 mg/kg | 78.2 ± 1.3 |
| This compound | 125 mg/kg | 79.3 ± 1.4 |
| This compound | 250 mg/kg | 77.9 ± 1.1* |
| p < 0.01 vs. Model group |
II. Mechanisms of Action
This compound: A Multi-Target Approach
This compound exhibits its neuroprotective effects through the modulation of several signaling pathways implicated in post-stroke neuronal damage.[3][4] Its primary mechanisms include:
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Anti-inflammatory Effects: this compound has been shown to suppress the inflammatory response following cerebral ischemia by inhibiting the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[3] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]
-
Inhibition of Ferroptosis: Recent studies have revealed that this compound can protect against cerebral ischemia/reperfusion injury by inhibiting ferroptosis, a form of iron-dependent programmed cell death.[5][6] This is achieved through the downregulation of the Toll-like receptor 4 (TLR4)/p38 mitogen-activated protein kinase (p38MAPK) signaling pathway.[5][6]
-
Anti-oxidative and Anti-apoptotic Effects: this compound has been demonstrated to reduce oxidative stress by decreasing malondialdehyde (MDA) content and increasing the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[7] It also inhibits apoptosis by suppressing the expression of Caspase-3 and Bax, while increasing the expression of Bcl-2.[7]
Nimodipine: A Targeted Calcium Channel Blocker
Nimodipine's mechanism of action is more targeted, primarily focusing on its role as a dihydropyridine (B1217469) calcium channel blocker.[8]
-
L-type Calcium Channel Blockade: Nimodipine blocks the influx of calcium ions into vascular smooth muscle cells and neurons by binding to L-type voltage-sensitive calcium channels.[4][8]
-
Cerebral Vasodilation: This blockade leads to the relaxation of cerebral arteries, thereby increasing cerebral blood flow, particularly to ischemic and surrounding "penumbra" regions.[8][9]
-
Neuroprotection: By preventing calcium overload in neurons, nimodipine is thought to mitigate a key step in the ischemic cascade that leads to neuronal cell death.[8] While its efficacy in animal models of focal ischemia has been demonstrated, clinical trial results in stroke patients have been conflicting.[8][10][11]
III. Experimental Protocols
The following is a detailed methodology for a representative in vivo experiment comparing this compound and nimodipine.
Middle Cerebral Artery Occlusion (MCAO) Model in Mice[1][2]
-
Animal Model: Male ICR mice are used for the study.
-
Drug Administration:
-
This compound (62.5, 125, and 250 mg/kg) is administered via intraperitoneal injection daily for 7 consecutive days prior to MCAO.[1][2]
-
Nimodipine (6 mg/kg) is administered via intragastric administration daily for 7 days before the induction of ischemia.[1][2]
-
Control groups receive a corresponding volume of saline.
-
-
Induction of Focal Cerebral Ischemia:
-
Mice are anesthetized.
-
The right middle cerebral artery is occluded using the intraluminal filament method. A nylon monofilament is inserted into the external carotid artery and advanced to the origin of the MCA to block blood flow.
-
After a designated period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.[12]
-
-
Assessment of Outcomes (at 24 hours post-reperfusion):
-
Neurological Deficit Scoring: A standardized scoring system is used to evaluate motor and sensory deficits.
-
Cerebral Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) areas are quantified using image analysis software.
-
Brain Water Content: The wet and dry weight of the brain hemispheres are measured to determine the extent of cerebral edema.
-
IV. Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Caption: this compound's anti-inflammatory and anti-ferroptotic signaling pathway.
Caption: Nimodipine's mechanism of action via L-type calcium channel blockade.
Caption: Experimental workflow for comparing this compound and nimodipine in MCAO.
V. Conclusion
Both this compound and nimodipine show promise in preclinical stroke models. Nimodipine's well-defined mechanism offers a clear therapeutic target, although its clinical translation for ischemic stroke has faced challenges. This compound, with its broader-acting anti-inflammatory, anti-oxidative, and anti-ferroptotic properties, presents a promising alternative that may address multiple facets of ischemic brain injury. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and to explore potential synergistic effects. This guide provides a foundational comparison to aid in the design of future research and the development of novel stroke therapies.
References
- 1. Protective effect of this compound on cerebral ischemia/reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound on cerebral ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammation Effects of this compound on Cerebral Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium channel blockade with nimodipine reverses MRI evidence of cerebral oedema following acute hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects against cerebral ischemia/reperfusion injury via inhibition of TLR4/p38MAPK-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects against cerebral ischemia/reperfusion injury via inhibition of TLR4/p38MAPK‑mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects against focal cerebral ischemic injury by inhibiting oxidative stress and apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medlink.com [medlink.com]
- 9. The therapeutic value of nimodipine in experimental focal cerebral ischemia. Neurological outcome and histopathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Effects of this compound on amino acids after cerebral ischemic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxysophoridine: An In Vivo Validation of its Anti-Inflammatory Efficacy
A Comparative Analysis for Researchers and Drug Development Professionals
Oxysophoridine (OSR), a quinolizidine (B1214090) alkaloid derived from the plant Sophora alopecuroides, has demonstrated significant anti-inflammatory properties across a range of preclinical in vivo models. This guide provides a comprehensive comparison of this compound's anti-inflammatory effects with other established agents, supported by experimental data and detailed methodologies. The information is intended to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Comparative Efficacy of this compound
This compound has been evaluated in various animal models of inflammation, demonstrating potent anti-inflammatory activity. Its efficacy has been compared to Silymarin, a well-known hepatoprotective and anti-inflammatory agent.
Performance in a Hepatic Fibrosis Model
In a carbon tetrachloride (CCl4)-induced model of hepatic fibrosis in mice, this compound exhibited anti-inflammatory effects comparable to Silymarin. A key finding from this research is that OSR at a dose of 50 mg/kg significantly mitigated the inflammatory cascade associated with liver injury.[1]
| Treatment Group | Dosage | Key Inflammatory Markers | Outcome |
| Control (CCl4) | - | Elevated TNF-α, IL-1β, IL-6 | Severe Inflammation |
| This compound | 50 mg/kg | Significantly reduced TNF-α, IL-1β, IL-6 | Comparable to Silymarin in reducing inflammation |
| Silymarin | 50 mg/kg | Significantly reduced TNF-α, IL-1β, IL-6 | Established anti-inflammatory effect |
Table 1: Comparison of this compound and Silymarin in a CCl4-Induced Hepatic Fibrosis Model in Mice.
Performance in an Acute Lung Injury Model
In a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice, this compound demonstrated a marked reduction in pulmonary inflammation. Treatment with OSR significantly decreased the infiltration of inflammatory cells (neutrophils and macrophages) into the lungs and lowered the levels of pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF).[2]
| Treatment Group | Dosage | Key Inflammatory Markers in BALF | Outcome |
| Control (LPS) | - | Elevated Total Cells, Neutrophils, Macrophages, TNF-α, IL-1β, IL-6 | Severe Lung Inflammation |
| This compound | Not specified in abstract | Significantly reduced Total Cells, Neutrophils, Macrophages, TNF-α, IL-1β, IL-6 | Potent anti-inflammatory effect in ALI |
Table 2: Effect of this compound on Inflammatory Markers in an LPS-Induced Acute Lung Injury Model in Mice.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound are attributed to its modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
By inhibiting the NF-κB pathway, this compound reduces the transcription of pro-inflammatory genes, leading to decreased production of cytokines such as TNF-α, IL-1β, and IL-6.[1] Concurrently, it activates the Nrf2 pathway, which upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress, a key component of the inflammatory process.[1]
Figure 1: this compound's dual mechanism of action on NF-κB and Nrf2 pathways.
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis in Mice
-
Animal Model: Male C57BL/6J mice are typically used.
-
Induction of Fibrosis: Mice are administered CCl4 intraperitoneally (i.p.), often mixed with a vehicle like mineral oil. A common protocol involves injecting a 10% CCl4 solution at a dose of approximately 2.5 µL per gram of body weight, twice a week for an extended period (e.g., 12 weeks) to induce chronic inflammation and fibrosis.
-
Treatment: this compound (e.g., 50 mg/kg) or a comparator drug (e.g., Silymarin, 50 mg/kg) is administered, often daily, starting at a specific time point during the CCl4 induction period.
-
Assessment of Inflammation: At the end of the treatment period, animals are euthanized, and liver tissues and serum are collected.
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and necrosis, and with Masson's trichrome or Sirius Red to visualize collagen deposition (fibrosis).
-
Biochemical Analysis: Serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured as indicators of liver damage.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in liver homogenates or serum are quantified using ELISA or other immunoassays.
-
Western Blot Analysis: Protein expression of key signaling molecules in the NF-κB and Nrf2 pathways (e.g., p-p65, IκBα, Nrf2, HO-1) is assessed in liver tissue lysates.
-
References
- 1. This compound inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and anti-apoptotic effects of this compound on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Oxysophoridine Versus Silymarin for the Treatment of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring and potential progression to cirrhosis and liver failure. The activation of hepatic stellate cells (HSCs) is a pivotal event in this process. This guide provides a comparative analysis of two therapeutic agents, Oxysophoridine and Silymarin (B1681676), that have shown promise in preclinical models of liver fibrosis. We will delve into their mechanisms of action, supported by experimental data, to offer an objective comparison of their anti-fibrotic efficacy.
Mechanisms of Action
Both this compound and silymarin exert their anti-fibrotic effects through multiple mechanisms, primarily centered on the inhibition of HSC activation, reduction of oxidative stress, and modulation of inflammatory pathways.
This compound , a quinolizidine (B1214090) alkaloid derived from the plant Sophora alopecuroides, has demonstrated significant anti-inflammatory and anti-fibrotic properties. Its mechanism involves the regulation of key signaling pathways implicated in fibrosis. Notably, this compound has been shown to inhibit the activation of the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway, a central mediator of fibrogenesis. By doing so, it downregulates the expression of alpha-smooth muscle actin (α-SMA), a marker of HSC activation, and reduces the production of ECM components like collagen.[1] Furthermore, this compound exhibits potent antioxidant effects by activating the Nrf2 signaling pathway and mitigates inflammation by inhibiting the NF-κB pathway.[1]
Silymarin , a flavonoid complex extracted from milk thistle seeds, is a well-established hepatoprotective agent. Its anti-fibrotic actions are attributed to its ability to scavenge free radicals, inhibit lipid peroxidation, and modulate inflammatory responses.[2] Silymarin has been shown to suppress the activation of HSCs by interfering with the TGF-β1/Smad signaling cascade.[2][3][4] This leads to a reduction in α-SMA expression and collagen synthesis.[2][4] Additionally, silymarin can attenuate inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), further contributing to its anti-fibrotic effects.[2]
Comparative Efficacy: Preclinical Data
While direct head-to-head clinical trials are lacking, preclinical studies in animal models of liver fibrosis, predominantly using carbon tetrachloride (CCl4)-induced injury, provide valuable comparative insights. One study has reported that the anti-fibrotic effect of this compound at a dose of 50 mg/kg in vivo is comparable to that of Silymarin.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies, showcasing the effects of this compound (and its closely related compound, oxymatrine) and silymarin on key markers of liver fibrosis.
Table 1: Effect on Hepatic Stellate Cell (HSC) Activation and Extracellular Matrix (ECM) Deposition
| Compound | Animal Model | Key Fibrosis Markers | Dosage | Treatment Duration | Results |
| This compound | CCl4-induced mice | α-SMA, TGF-β1 | 50 mg/kg (in vivo) | Not Specified | Significantly reduced α-SMA and TGF-β1, comparable to Silymarin[1] |
| Oxymatrine (B1678083) | CCl4-induced rats | Collagen Deposition | 10 mg/kg | 8 weeks | Significantly reduced collagen deposition[5] |
| Silymarin | CCl4-induced mice | α-SMA | 50 mg/kg | 2 weeks | Significantly decreased α-SMA gene expression[2] |
| CCl4-induced mice | Collagen I | 50 mg/kg | 2 weeks | Significantly reduced Collagen I mRNA levels[2] | |
| CCl4-induced rats | α-SMA, TGF-β1 | 50 mg/kg | 4 weeks | Significantly decreased α-SMA and TGF-β1 expression[6] |
Table 2: Effect on Serum Markers of Liver Injury and Fibrosis
| Compound | Model | Serum Markers | Dosage | Treatment Duration | Results |
| Oxymatrine | Chronic Hepatitis B (Human) | TGF-β1, HA, C-IV, LN | Not Specified | 24 weeks | Significantly lowered serum levels of all markers[3] |
| Pig serum-induced rats | ALT | Not Specified | 10 weeks | Significantly increased ALT, suggesting potential hepatotoxicity in this model[7] | |
| Silymarin | CCl4-induced rats | ALT, AST | 50 mg/kg & 200 mg/kg | 4 weeks | Significantly decreased ALT and AST levels[6] |
| Alcoholic Liver Disease (Human) | ALT, AST | 420 mg/day | 4 weeks | Significantly greater improvement in ALT and AST compared to placebo[8] | |
| BDL-induced rats | ALT, AST | 100 mg/kg | 4 weeks | Significantly decreased ALT and AST levels |
Note: Data is compiled from multiple studies and direct comparison should be made with caution due to variations in experimental design.
Experimental Protocols
A standardized experimental protocol is crucial for the valid comparison of therapeutic agents. The most common preclinical model for liver fibrosis involves the administration of carbon tetrachloride (CCl4) to rodents.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
-
Animal Species: Male Wistar rats or C57BL/6 mice are commonly used.
-
Induction: CCl4 is typically diluted in olive oil or another vehicle and administered via intraperitoneal (i.p.) injection or oral gavage.
-
Dosage and Frequency: A common regimen involves administering CCl4 twice weekly for a period of 4 to 8 weeks to establish significant fibrosis.[9]
-
Assessment: Liver fibrosis is assessed through histological analysis (e.g., Masson's trichrome or Sirius Red staining for collagen), immunohistochemistry for α-SMA, and measurement of serum liver enzymes (ALT, AST).[9]
Treatment Protocols
-
This compound: In a CCl4-induced mouse model, this compound was administered at a dose of 50 mg/kg.[1] The route and duration of administration for this specific comparative claim were not detailed in the abstract. In another study using oxymatrine in a CCl4-induced rat model, a dosage of 10 mg/kg was administered via celiac injection twice a week for 8 weeks.[5]
-
Silymarin: In CCl4-induced rat models, silymarin has been administered orally at doses ranging from 50 mg/kg to 200 mg/kg daily or several times a week for 4 to 8 weeks.[6]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in liver fibrosis and a typical experimental workflow for evaluating anti-fibrotic agents.
Caption: TGF-β/Smad signaling in hepatic stellate cell activation.
Caption: A typical workflow for preclinical evaluation of anti-fibrotic compounds.
Conclusion
Both this compound and silymarin demonstrate significant anti-fibrotic potential in preclinical models of liver fibrosis. Their primary mechanisms of action converge on the inhibition of the TGF-β1/Smad signaling pathway, leading to reduced hepatic stellate cell activation and extracellular matrix deposition. While one study suggests comparable efficacy at a specific dose, the available quantitative data for silymarin is currently more extensive.
For drug development professionals, these findings highlight both compounds as viable candidates for further investigation. However, there is a clear need for well-controlled, head-to-head comparative studies to definitively establish their relative efficacy and optimal therapeutic windows. Future research should focus on generating robust quantitative data sets under standardized experimental conditions to facilitate a more direct and conclusive comparison.
References
- 1. francis-press.com [francis-press.com]
- 2. Enhancement of Silymarin Anti-fibrotic Effects by Complexation With Hydroxypropyl (HPBCD) and Randomly Methylated (RAMEB) β-Cyclodextrins in a Mouse Model of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effects of oxymatrine on serum cytokines and hepatic fibrotic indexes in patients with chronic hepatitis B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of oxymatrine on experimental hepatic fibrosis and its mechanism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of pig serum-induced rat liver fibrosis with Boschniakia rossica, oxymatrine and interferon-α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of CCl4-induced liver fibrosis with combined transcriptomic and proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxysophoridine and Other Sophora Alkaloids for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Oxysophoridine and other prominent alkaloids derived from the Sophora genus, including Matrine (B1676216), Sophoridine, and Oxymatrine (B1678083). The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their pharmacological activities, mechanisms of action, and therapeutic potential, supported by experimental data.
Introduction to Sophora Alkaloids
Sophora alkaloids are a class of quinolizidine (B1214090) alkaloids primarily extracted from plants of the Sophora genus, which has a long history of use in traditional Chinese medicine.[1] These compounds, including this compound, Matrine, Sophoridine, and Oxymatrine, have garnered significant scientific interest due to their diverse and potent pharmacological effects, which encompass anti-inflammatory, anti-cancer, antiviral, and cardioprotective properties.[2][3][4] Structurally, these alkaloids share a common tetracyclic quinolizidine core, with minor chemical modifications that lead to significant differences in their biological activities and toxicity profiles.[5]
Comparative Pharmacological Activities
The therapeutic potential of Sophora alkaloids has been explored across various disease models. This section compares their efficacy in key pharmacological areas, with supporting quantitative data presented in the tables below.
Anticancer Activity
Sophora alkaloids exhibit significant antitumor activities by inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle in various cancer cell lines.[6][7]
Sophoridine, in particular, has shown notable potency against pancreatic cancer cells by inducing S-phase arrest and apoptosis through the generation of reactive oxygen species (ROS) and activation of JNK and ERK signaling pathways.[8][9] A derivative of sophoridine, 05D, has demonstrated even broader and more potent anticancer activity across a range of cancer cell lines with significantly lower IC50 values compared to its parent compound.[10] Matrine has been shown to suppress the proliferation and invasion of breast cancer cells by targeting the VEGF-Akt-NF-κB signaling pathway.[7] Both matrine and oxymatrine are recognized for their anti-cancer properties, which include inhibiting angiogenesis and reversing multidrug resistance.[4][11]
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sophoridine | Miapaca-2 | Pancreatic | ~20-40 | [8] |
| Sophoridine | PANC-1 | Pancreatic | ~20-40 | [8] |
| 05D (Sophoridine derivative) | HCT116 | Colon | 0.011-0.041 | [10] |
| 05D (Sophoridine derivative) | HepG2 | Liver | 0.011-0.041 | [10] |
| 05D (Sophoridine derivative) | MCF-7 | Breast | 0.011-0.041 | [10] |
| Matrine | MKN45 | Gastric | 540 µg/ml | [12] |
Note: Direct comparative IC50 values for all four alkaloids under identical experimental conditions are limited in the reviewed literature.
Antiviral Activity
The antiviral properties of Sophora alkaloids, particularly against the Hepatitis B virus (HBV), are well-documented.
Oxymatrine has been shown to significantly inhibit HBV replication. In one study, treatment of HepG2.2.15 cells with 500 µg/mL of oxymatrine for 5 days resulted in a 75.32% reduction in HBV DNA in the supernatant and an 80.83% decrease in intracellular cccDNA.[13][14] Sophoridine has also demonstrated more potent anti-HBV activity compared to matrine, oxymatrine, and sophocarpine (B1681056) at equivalent concentrations, partly by increasing the methylation of HBV DNA.[15]
Table 2: Comparative Antiviral Activity against HBV
| Alkaloid | Model | Parameter | Concentration | % Inhibition | Reference |
| Oxymatrine | HepG2.2.15 cells | HBV DNA (supernatant) | 500 µg/mL (5 days) | 75.32% | [13] |
| Oxymatrine | HepG2.2.15 cells | Intracellular cccDNA | 500 µg/mL (5 days) | 80.83% | [13] |
| Oxymatrine | HepG2.2.15 cells | HBsAg | 500 µg/mL (5 days) | 22.39% | [13] |
| Oxymatrine | HepG2.2.15 cells | HBeAg | 500 µg/mL (5 days) | 43.97% | [13] |
| Sophoridine | HepG2.2.15 cells | HBsAg | 0.4, 0.8, 1.6 mM | More potent than Matrine, Oxymatrine | [15] |
| Sophoridine | HepG2.2.15 cells | Intracellular HBV DNA | 0.4, 0.8, 1.6 mM | More potent than Matrine, Oxymatrine | [15] |
Anti-inflammatory Activity
Sophora alkaloids exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines.
This compound has been shown to attenuate hepatic fibrosis by inhibiting inflammation and oxidative stress through the activation of the Nrf2 signaling pathway and suppression of the NF-κB pathway.[16] Similarly, matrine ameliorates the inflammatory response in vascular smooth muscle cells by inhibiting the NF-κB pathway.[17] Oxymatrine has demonstrated therapeutic potential in inflammatory bowel disease by reducing levels of IL-6, IL-1β, TNF-α, and NF-κB in colon tissue.[18] In a comparative study, sophocarpine, a related alkaloid, showed the most potent inhibitory effect on TNF-α and IL-6 production in macrophages.[19]
Table 3: Comparative Anti-inflammatory Activity
| Alkaloid | Model | Key Target/Effect | Reference |
| This compound | Hepatic fibrosis model | Activates Nrf2, Inhibits NF-κB | [16] |
| Matrine | Vascular smooth muscle cells | Inhibits NF-κB pathway | [17] |
| Oxymatrine | Inflammatory bowel disease model | Reduces IL-6, IL-1β, TNF-α, NF-κB | [18] |
| Sophocarpine | Macrophages | Potent inhibition of TNF-α and IL-6 | [19] |
Toxicity Profile
While demonstrating therapeutic potential, it is crucial to consider the toxicity of these alkaloids. A direct comparative study on the hepatotoxicity of matrine and oxymatrine in mice revealed significant differences.
At a single oral dose of 200 mg/kg, matrine resulted in an 80% mortality rate, whereas no mortality was observed in the oxymatrine group. Matrine administration led to significantly elevated levels of serum GPT, GOT, and ALP, along with liver cell necrosis. In contrast, only a mild increase in ALP was noted with oxymatrine.[20] This suggests that oxymatrine has a more favorable safety profile concerning hepatotoxicity compared to matrine at the same dosage.[20]
Table 4: Comparative Liver Toxicity in Mice (200 mg/kg, single oral dose)
| Alkaloid | Mortality Rate | Serum GPT | Serum GOT | Serum ALP | Liver Cell Necrosis | Reference |
| Matrine | 80% | Significantly Increased | Significantly Increased | Significantly Increased | Observed in 4/8 dead mice | [20] |
| Oxymatrine | 0% | No significant change | No significant change | Increased | Mild, in 1/10 mice | [20] |
Mechanisms of Action: A Focus on Signaling Pathways
The pharmacological effects of Sophora alkaloids are mediated through their interaction with various cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Both Matrine and Oxymatrine have been shown to exert their anti-inflammatory and anticancer effects by inhibiting this pathway. Matrine downregulates the expression of IKKβ, a key kinase in the NF-κB cascade, in breast cancer cells.[21] It also inhibits the phosphorylation of Akt and the expression of NF-κB p65 in response to inflammatory stimuli.[7][17]
Caption: Inhibition of the NF-κB signaling pathway by Matrine and Oxymatrine.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and fibrosis. Oxymatrine has been identified as an inhibitor of this pathway, contributing to its anti-fibrotic effects. It can modulate the expression of Smad proteins, which are key downstream mediators of TGF-β signaling.[22][23]
Caption: Oxymatrine's inhibitory effect on the TGF-β/Smad signaling pathway.
ROS-Mediated Apoptosis Pathway
Sophoridine induces apoptosis in pancreatic cancer cells through a mechanism involving the generation of Reactive Oxygen Species (ROS). Increased intracellular ROS levels lead to the sustained activation of the JNK and ERK signaling pathways, which in turn triggers the mitochondrial apoptosis cascade.[6][8]
Caption: Sophoridine-induced apoptosis via the ROS-JNK/ERK pathway.
Experimental Protocols
This section outlines the general methodologies for the extraction and isolation of Sophora alkaloids and a representative protocol for assessing their in vitro cytotoxicity.
General Extraction and Isolation of Sophora Alkaloids
The extraction and isolation of alkaloids from Sophora species typically involve a multi-step process that leverages the physicochemical properties of these compounds.
Caption: General workflow for the extraction and isolation of Sophora alkaloids.
Detailed Protocol:
-
Preparation of Plant Material: The dried and powdered plant material (e.g., seeds of Sophora alopecuroides) is weighed.[24]
-
Alkalinization: The powder is soaked in an alkaline solution (e.g., 5% NaOH) to convert alkaloid salts into their free base form, which is more soluble in organic solvents.[24]
-
Acid Extraction: The residue is then extracted with a dilute acid solution (e.g., 5% sulfuric acid) to form water-soluble alkaloid salts.[24]
-
Purification: The acidic extract is passed through a cation exchange resin column. The alkaloids bind to the resin, while neutral and acidic impurities are washed away.[24]
-
Elution: The bound alkaloids are eluted from the resin using an ethanolic ammonia (B1221849) solution.[24]
-
Concentration and Decolorization: The eluent is concentrated to recover the ethanol, and the resulting solution is treated with activated carbon to remove pigments.[24]
-
Chromatographic Separation: The crude alkaloid mixture is separated into individual compounds using column chromatography (e.g., on a neutral alumina (B75360) column) with a gradient of solvents (e.g., petroleum ether-acetone).[24]
-
Final Purification: Fractions containing the individual alkaloids are collected and further purified by recrystallization to obtain the pure compounds.[24]
In Vitro Cytotoxicity Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability and proliferation.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., pancreatic cancer cells Miapaca-2 and PANC-1) and a normal control cell line are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[25]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[25]
-
Drug Treatment: The cells are treated with various concentrations of the Sophora alkaloid (e.g., Sophoridine at 0, 10, 20, 40, 80, or 100 µM) for different time points (e.g., 24, 48, or 72 hours).[25]
-
CCK-8 Reagent Addition: After the treatment period, the CCK-8 reagent is added to each well, and the plate is incubated for a specified time.[25]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[25]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[25]
Conclusion
This compound and other Sophora alkaloids, including Matrine, Sophoridine, and Oxymatrine, represent a promising group of natural compounds with a wide range of pharmacological activities. While they share common therapeutic targets, such as inflammatory and cancer-related signaling pathways, they exhibit distinct profiles in terms of potency, specific mechanisms of action, and toxicity. Sophoridine shows particular promise in pancreatic cancer, while oxymatrine is a notable anti-HBV and anti-fibrotic agent with a favorable safety profile compared to matrine. Further comparative studies, especially head-to-head clinical trials and detailed pharmacokinetic analyses, are warranted to fully elucidate their therapeutic potential and guide the development of novel drugs based on these versatile alkaloid scaffolds.
References
- 1. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2009109496A1 - Process for the purification of sophora alkaloids - Google Patents [patents.google.com]
- 3. The potential therapeutic value of the natural plant compounds matrine and oxymatrine in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor activities of matrine and oxymatrine: literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrine suppresses breast cancer cell proliferation and invasion via VEGF-Akt-NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of oxymatrine on the replication cycle of hepatitis B virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of oxymatrine on the replication cycle of hepatitis B virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Matrine ameliorates the inflammatory response and lipid metabolism in vascular smooth muscle cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Oxymatrine for inflammatory bowel disease in preclinical studies: a systematic review and meta-analysis [frontiersin.org]
- 19. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of liver toxicity of matrine and oxymatrine in mice [cjpt.magtechjournal.com]
- 21. Matrine effectively inhibits the proliferation of breast cancer cells through a mechanism related to the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cusabio.com [cusabio.com]
- 23. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. selleckchem.com [selleckchem.com]
Unveiling Neuroprotection: A Comparative Analysis of Oxysophoridine and a Guide to Replicating Key Findings
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Oxysophoridine's neuroprotective properties against established alternatives, Nimodipine (B1678889) and Edaravone. We present a detailed summary of experimental data, in-depth protocols for key experiments, and visual representations of the underlying signaling pathways to facilitate the replication and advancement of these crucial findings.
This compound (OSR), a naturally occurring alkaloid, has demonstrated significant promise as a neuroprotective agent in preclinical studies of cerebral ischemia. Its multifaceted mechanism of action, encompassing anti-apoptotic, anti-oxidative, and anti-inflammatory pathways, positions it as a compelling candidate for further investigation. This guide aims to distill the published findings on this compound's neuroprotective effects, offering a direct comparison with Nimodipine, a calcium channel blocker, and Edaravone, a free radical scavenger, both of which are used in the management of ischemic stroke.
Comparative Efficacy: A Quantitative Overview
The neuroprotective effects of this compound have been evaluated in various in vivo and in vitro models of cerebral ischemia. The following tables summarize the key quantitative findings from published studies, comparing the performance of this compound with Nimodipine and Edaravone.
Table 1: In Vivo Neuroprotective Effects in Middle Cerebral Artery Occlusion (MCAO) Models
| Compound | Animal Model | Dosage | Administration Route | Key Outcomes | Reference |
| This compound | Mouse | 62.5, 125, 250 mg/kg | Intraperitoneal | - Reduced neurological deficit scores. - Decreased infarct volume. - Reduced brain water content. | [1] |
| Rat | 25, 50, 100 mg/kg | Intraperitoneal | - Decreased infarct volume. - Reduced neuronal apoptosis. | [2] | |
| Nimodipine | Mouse | 6 mg/kg | Intragastric | - Reduced neurological deficit scores. - Decreased infarct volume. - Reduced brain water content. | [1] |
| Rat | 0.025 µ g/100g/min | Infusion | - Reduced extracellular glutamate (B1630785) levels. - Increased neuronal cell viability in the hippocampus. | [3] | |
| Edaravone | Mouse | 3 mg/kg | Intraperitoneal | - Reduced infarct volume. - Improved neurological function. | [4] |
| Rat | 3 mg/kg | Intravenous | - Reduced infarct volume and brain swelling. | [5] |
Table 2: In Vitro Neuroprotective Effects in Oxygen-Glucose Deprivation (OGD) Models
| Compound | Cell Model | Concentration | Key Outcomes | Reference |
| This compound | Primary rat hippocampal neurons | 5, 20, 80 µM | - Increased cell viability. - Decreased LDH leakage. - Reduced glutamate content. - Decreased NMDARNR1 expression. | [6] |
| HT-22 cells | 10, 20, 40 µg/ml | - Increased cell viability. - Reduced apoptosis rate. - Decreased ROS, ATP, and Fe2+ levels. | [2] | |
| Nimodipine | Not explicitly detailed in the provided search results for direct comparison in OGD models. | - | - | - |
| Edaravone | Not explicitly detailed in the provided search results for direct comparison in OGD models. | - | - | - |
Table 3: Effects on Markers of Oxidative Stress and Apoptosis
| Compound | Model | Biomarker | Effect | Reference |
| This compound | Mouse MCAO | Malondialdehyde (MDA) | Decreased | [1][6] |
| Superoxide Dismutase (SOD) | Increased | [1][6] | ||
| Glutathione Peroxidase (GSH-Px) | Increased | [1][6] | ||
| Catalase (CAT) | Increased | [1] | ||
| Nitric Oxide (NO) | Decreased | [1] | ||
| Bcl-2 | Increased | [2][6] | ||
| Bax | Decreased | [2][6] | ||
| Caspase-3 | Decreased | [6] | ||
| Nimodipine | Mouse MCAO | MDA | Decreased | [1] |
| SOD | Increased | [1] | ||
| GSH-Px | Increased | [1] | ||
| CAT | Increased | [1] | ||
| NO | Decreased | [1] | ||
| Edaravone | Mouse MCAO | Lactate (B86563) Dehydrogenase (LDH) | Decreased | [4] |
| Bax | Decreased | [4] | ||
| Bcl-2 | Increased | [4] | ||
| Cleaved caspase-3 | Decreased | [4] |
Experimental Protocols: A Guide to Replication
To facilitate the replication of these crucial findings, detailed methodologies for the key in vivo and in vitro experiments are provided below.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
1. Animal Model:
-
Weight: 25-30 g for mice, 250-300 g for rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Surgical Procedure:
-
Anesthetize the animal (e.g., with 2.25% pentobarbital (B6593769) sodium, 45 mg/kg, i.p.).[2]
-
Perform a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament (e.g., 6-0) coated with silicone into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[4]
-
The duration of occlusion is typically 1-2 hours, followed by reperfusion achieved by withdrawing the filament.[1][2][4]
-
Sham-operated animals undergo the same surgical procedure without the insertion of the filament.[4]
3. Drug Administration:
-
This compound: Administered intraperitoneally at doses of 62.5, 125, and 250 mg/kg daily for 7 days before MCAO.[1]
-
Nimodipine: Administered intragastrically at a dose of 6 mg/kg daily for 7 days before MCAO.[1]
-
Edaravone: Administered intraperitoneally at a dose of 3 mg/kg after 1 hour of ischemia.[4]
4. Assessment of Neuroprotection:
-
Neurological Deficit Scoring: Evaluated at 24 hours after reperfusion using a 5-point scale (0 = no deficit, 4 = severe deficit).[1]
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale) is quantified using image analysis software.[1][4]
-
Brain Water Content: Calculated as [(wet weight - dry weight) / wet weight] x 100%.[1]
-
Biochemical Assays: Brain tissue is homogenized to measure levels of oxidative stress markers (MDA, SOD, GSH-Px, CAT, NO) and apoptosis-related proteins (Bcl-2, Bax, Caspase-3) using commercially available kits and Western blotting.[1][6]
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
1. Cell Culture:
-
Primary Hippocampal Neurons: Isolated from neonatal Sprague-Dawley rats and cultured in neurobasal medium supplemented with B27 and glutamine.[6]
-
HT-22 Cells: A murine hippocampal neuronal cell line, cultured in DMEM with 10% fetal bovine serum.[2]
2. OGD Procedure:
-
Replace the normal culture medium with glucose-free Earle's Balanced Salt Solution (EBSS).
-
Place the cells in a hypoxic chamber with a gas mixture of 5% CO2 and 95% N2 for a specified duration (e.g., 2 hours).[6]
-
Reoxygenation is initiated by returning the cells to normal culture medium and incubating them under normoxic conditions (95% air, 5% CO2) for 24 hours.[6]
3. Drug Treatment:
-
This compound: Added to the culture medium at various concentrations (e.g., 5, 20, 80 µM for primary neurons; 10, 20, 40 µg/ml for HT-22 cells) during the reoxygenation phase.[2][6]
4. Assessment of Neuroprotection:
-
Cell Viability: Measured using the MTT or CCK-8 assay.[2][6]
-
Cell Death: Quantified by measuring lactate dehydrogenase (LDH) release into the culture medium.[6]
-
Apoptosis: Assessed by TUNEL staining or by measuring the expression of apoptotic markers (Bcl-2, Bax, Caspase-3) via Western blotting.[2]
-
Oxidative Stress: Evaluated by measuring intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA, and by quantifying levels of ATP and intracellular iron (Fe2+).[2]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the molecular mechanisms underlying this compound's neuroprotective effects and the experimental designs used to elucidate them, the following diagrams are provided.
References
- 1. Protective effect of this compound on cerebral ischemia/reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects against cerebral ischemia/reperfusion injury via inhibition of TLR4/p38MAPK-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects by Nimodipine Treatment in the Experimental Global Ischemic Rat Model : Real Time Estimation of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of nimodipine on final infarct volume after acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of infarct size by intra-arterial nimodipine administered at reperfusion in a rat model of partially reversible brain focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protects against focal cerebral ischemic injury by inhibiting oxidative stress and apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Oxysophoridine's Molecular Targets: A Comparative Guide
Introduction
Oxysophoridine (OSR), a quinolizidine (B1214090) alkaloid extracted from the medicinal plant Sophora alopecuroides, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the precise molecular targets of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. However, the direct molecular targets of this compound have not been extensively characterized and cross-validated across different experimental platforms. This guide provides a comparative overview of the current understanding of this compound's targets, with a focus on the signaling pathways it modulates. While direct target identification and cross-validation data using multiple techniques are limited in publicly available research, this document synthesizes the existing experimental evidence on its downstream effects to offer valuable insights for researchers.
Comparative Analysis of this compound's Effects on Key Signaling Pathways
Experimental studies have predominantly focused on the downstream effects of this compound, revealing its modulatory role in several key signaling pathways implicated in inflammation, apoptosis, and oxidative stress. The following table summarizes the quantitative data from studies investigating these effects.
| Pathway | Key Proteins Modulated | Cell Line/Model | This compound Concentration | Observed Effect | Reference |
| Nrf2/NF-κB Signaling | Nrf2, HO-1, p62 | LPS-stimulated HSC-T6 cells | 10 µM | Upregulation of Nrf2, HO-1, and p62 protein levels. | [1] |
| p-NF-κB p65, p-IκBα, Keap1 | LPS-stimulated HSC-T6 cells | 10 µM | Decreased protein levels of p-NF-κB p65, p-IκBα, and Keap1. | [1] | |
| iNOS, COX-2 | LPS-stimulated HSC-T6 cells | 10 µM (iNOS), 40 µM (COX-2) | Suppression of iNOS and COX-2 expression. | [1] | |
| IL-1β, IL-6, TNF-α | LPS-stimulated HSC-T6 cells | Not specified | Inhibitory effects on pro-inflammatory cytokine production. | [1] | |
| Bcl-2/Bax/Caspase-3 Apoptosis Pathway | Caspase-3, Bax, Cytochrome c | Human colorectal HCT116 cancer cells | 25, 50, 100 mg/l | Significant increase in the expression of Caspase-3, Bax, and Cytochrome c. | [2] |
| Bcl-2, PARP-1 | Human colorectal HCT116 cancer cells | 25, 50, 100 mg/l | Downregulation of Bcl-2 and PARP-1 expression. | [2] | |
| Cell Proliferation (IC50) | Human colorectal HCT116 cancer cells | 59.28 mg/l | Inhibition of cell proliferation. | [2] | |
| Apoptosis Rate | Human colorectal HCT116 cancer cells | 25, 50, 100 mg/l | Dose-dependent increase in apoptosis rate from 46.37% to 87.62%. | [2] |
Experimental Methodologies
A detailed understanding of the experimental protocols is essential for interpreting the presented data and for designing future studies.
Western Blot Analysis for Protein Expression
-
Objective: To determine the effect of this compound on the protein levels of key signaling molecules.
-
Protocol:
-
Cell Culture and Treatment: Cells (e.g., LPS-stimulated HSC-T6 or HCT116) are cultured to an appropriate confluency and then treated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., Nrf2, NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to a loading control such as β-actin or GAPDH.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
-
Protocol:
-
Cell Seeding and Treatment: HCT116 cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of this compound for 48 hours.
-
MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The cell growth inhibition rate is calculated, and the half-maximal inhibitory concentration (IC50) value is determined from the dose-response curve.
-
Apoptosis Analysis (Hoechst 33258 Staining)
-
Objective: To visualize and quantify apoptosis in cells treated with this compound.
-
Protocol:
-
Cell Treatment: HCT116 cells are treated with different concentrations of this compound for 48 hours.
-
Staining: The cells are fixed with paraformaldehyde and then stained with Hoechst 33258, a fluorescent dye that binds to DNA.
-
Microscopy: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by their characteristic nuclear condensation, DNA fragmentation, and the formation of apoptotic bodies.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of apoptotic nuclei relative to the total number of nuclei in several random fields.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for target identification.
Caption: this compound's modulation of the Nrf2/NF-κB signaling pathway.
References
- 1. This compound inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of the Bcl-2/Bax Pathway in Oxysophoridine-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Oxysophoridine (OSR) and other therapeutic agents that induce apoptosis through the Bcl-2/Bax signaling pathway. The objective is to validate the mechanism of OSR-induced apoptosis by comparing its effects on the key regulatory proteins Bcl-2 and Bax with established apoptosis inducers. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Performance Comparison: Modulation of Bcl-2 and Bax Expression
This compound, a quinolizidine (B1214090) alkaloid extracted from the traditional Chinese herb Sophora alopecuroides, has demonstrated anti-tumor effects by inducing apoptosis in various cancer cell lines. A critical mechanism implicated in this process is the modulation of the Bcl-2 family of proteins, particularly the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. The ratio of Bax to Bcl-2 is a key determinant of cell fate, with an increased ratio favoring apoptosis.
This section compares the performance of this compound with other well-known Bcl-2/Bax pathway modulators, including Venetoclax (B612062), Navitoclax, ABT-737, and Gossypol.
Table 1: Quantitative Analysis of Bcl-2 and Bax Protein Expression Following Treatment
| Therapeutic Agent | Cell Line | Concentration | Change in Bcl-2 Expression (Relative to Control) | Change in Bax Expression (Relative to Control) | Resulting Bax/Bcl-2 Ratio | Reference |
| This compound | HCT116 (colorectal cancer) | 50 µg/mL | ↓ (Significant Decrease) | ↑ (Significant Increase) | Increased | [1][2] |
| This compound | HCT116 (colorectal cancer) | 100 µg/mL | ↓ (More Significant Decrease) | ↑ (More Significant Increase) | Further Increased | [1][2] |
| This compound | CT26 (colorectal cancer) - in vivo | 150 mg/kg | ↓ (Significant Decrease) | ↑ (Significant Increase) | Increased | [3][4] |
| This compound | CT26 (colorectal cancer) - in vivo | 300 mg/kg | ↓ (More Significant Decrease) | ↑ (More Significant Increase) | Further Increased | [3][4] |
| Venetoclax | Multiple Myeloma Cells | Varies | ↓ (Inhibition of Bcl-2) | - | Increased | [5][6] |
| Navitoclax | Lymphoid Malignancy Cells | Varies | ↓ (Inhibition of Bcl-2 & Bcl-xL) | - | Increased | [7][8] |
| ABT-737 | Multiple Myeloma Cells | Varies | ↓ (Inhibition of Bcl-2 & Bcl-xL) | - (Inversion of Bax/Bcl-2 ratio) | Increased | [1][9] |
| Gossypol | HL-60 (leukemia) | Varies | ↓ (Slight Reduction) | - | Increased | [10] |
Note: Quantitative values from the referenced literature are often presented graphically. The table reflects the observed trends and significance. Direct numerical comparisons should be made with caution due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
The Bcl-2/Bax Apoptotic Signaling Pathway
This diagram illustrates the central role of Bcl-2 and Bax in the intrinsic apoptotic pathway and indicates the points of intervention for this compound and other Bcl-2 inhibitors.
Caption: Bcl-2/Bax apoptotic signaling pathway.
Experimental Workflow for Validating Bcl-2/Bax Pathway Involvement
This diagram outlines the key experimental steps to investigate the role of the Bcl-2/Bax pathway in drug-induced apoptosis.
Caption: Experimental workflow for pathway validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Bcl-2 and Bax Expression
This protocol details the steps for quantifying Bcl-2 and Bax protein levels in treated cells.
1. Cell Lysis and Protein Quantification:
-
After treatment with the respective compounds, harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of Bcl-2 and Bax to the loading control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection
This protocol is used to detect DNA fragmentation, a hallmark of apoptosis.
1. Sample Preparation:
-
Culture and treat cells on coverslips or in chamber slides.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 2 minutes on ice.
-
Wash the cells twice with PBS.
2. TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP) according to the manufacturer's instructions.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
As a positive control, treat some cells with DNase I to induce DNA strand breaks. For a negative control, incubate cells with the label solution without the TdT enzyme.
3. Staining and Visualization:
-
Stop the reaction by washing the cells with PBS.
-
If using a hapten-labeled dUTP, incubate with a corresponding fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
1. Cell Lysate Preparation:
-
Induce apoptosis in cells by treating with the desired compound.
-
Collect both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the debris and collect the supernatant containing the cell lysate.
2. Caspase-3 Activity Measurement:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Prepare a reaction buffer containing DTT.
-
Add the reaction buffer to each well.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples to untreated controls.[11][12]
Conclusion
The available evidence strongly supports the role of the Bcl-2/Bax pathway in this compound-induced apoptosis. OSR consistently demonstrates the ability to shift the Bax/Bcl-2 ratio in favor of apoptosis in colorectal cancer cells, both in vitro and in vivo.[3][4] This mechanism of action is comparable to that of established Bcl-2 family inhibitors like Venetoclax and Navitoclax, which are designed to directly inhibit the anti-apoptotic function of Bcl-2 and related proteins.[13][14] The experimental protocols provided herein offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound as an anti-cancer agent targeting the intrinsic apoptotic pathway.
References
- 1. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. peerj.com [peerj.com]
- 10. Gossypol inhibits phosphorylation of Bcl-2 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. caspase3 assay [assay-protocol.com]
- 13. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 14. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Oxysophoridine's Antioxidant Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of Oxysophoridine against the well-established antioxidant, N-acetylcysteine (NAC). The information presented is based on available experimental data to facilitate an independent verification of this compound's antioxidant potential.
Comparative Analysis of Antioxidant Performance
This compound and N-acetylcysteine both exhibit significant antioxidant effects, albeit through different primary mechanisms. This compound primarily enhances the endogenous antioxidant defense system by upregulating key antioxidant enzymes. In contrast, N-acetylcysteine's main role is to act as a precursor to glutathione (B108866) (GSH), a crucial intracellular antioxidant.
Quantitative Data Summary
| Parameter | This compound | N-acetylcysteine (NAC) | References |
| In Vitro Antioxidant Activity | |||
| DPPH Radical Scavenging (IC50) | Data not available | ~89.23 µM | [1] |
| ABTS Radical Scavenging (IC50) | Data not available | Data varies across studies | [2][3] |
| Cellular Antioxidant Activity | |||
| Superoxide Dismutase (SOD) Activity | Increased activity | Can restore total antioxidant capacity | [4][5] |
| Catalase (CAT) Activity | Increased activity | Can restore total antioxidant capacity | [4] |
| Glutathione (GSH) Levels | Increased levels | Precursor to GSH, increases intracellular levels | [6][7] |
| Malondialdehyde (MDA) Levels | Decreased levels | Can decrease markers of lipid peroxidation | [6] |
| Primary Mechanism of Action | Upregulation of endogenous antioxidant enzymes via the Nrf2 signaling pathway. | Acts as a precursor for glutathione (GSH) synthesis. | [6][8] |
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below to allow for independent verification and comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.
-
-
Sample Preparation:
-
Dissolve the test compound (e.g., N-acetylcysteine) in the same solvent used for the DPPH solution to prepare a series of concentrations.
-
-
Assay Procedure:
-
Add a defined volume of the test sample solution to a cuvette or a 96-well plate.
-
Add the DPPH working solution to the sample.
-
Include a blank control containing the solvent and the test compound, and a negative control containing the solvent and the DPPH solution.
-
Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
-
Assay Procedure:
-
Add a small volume of the test sample to a cuvette or a 96-well plate.
-
Add the diluted ABTS•+ working solution.
-
Include a blank control containing the solvent and the test compound.
-
Incubate the reaction mixture at room temperature in the dark for a specified time (e.g., 6-30 minutes).
-
Measure the absorbance at 734 nm using a spectrophotometer.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
where A_control is the absorbance of the control (ABTS•+ solution with buffer) and A_sample is the absorbance of the test sample.
-
The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.
-
Principle:
-
The assay uses a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is cell-permeable. Inside the cell, it is deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidant compounds can inhibit this oxidation, leading to a reduction in fluorescence.
-
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HepG2) in a 96-well black-walled, clear-bottom plate until confluent.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Pre-incubate the cells with the DCFH-DA probe and the test compound (or a standard antioxidant like quercetin) for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells to remove the probe and compound from the extracellular medium.
-
Induce oxidative stress by adding a radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Immediately measure the fluorescence kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) from the fluorescence kinetics plot.
-
The Cellular Antioxidant Activity (CAA) is calculated as:
-
Results can be expressed as quercetin (B1663063) equivalents (QE).
-
Visualizations
Experimental Workflow for Antioxidant Assays
Caption: General experimental workflow for in vitro antioxidant activity assessment.
This compound's Proposed Antioxidant Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound attenuates the injury caused by acute myocardial infarction in rats through anti-oxidative, anti-inflammatory and anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening and Mechanism Study of Three Antagonistic Drugs, this compound, Rutin, and Phellodendrine, against Zearalenone-Induced Reproductive Toxicity in Ovine Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
An Objective Comparison of the Therapeutic Index of Oxysophoridine and Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available data from preclinical or clinical studies explicitly state the therapeutic index, Median Lethal Dose (LD50), or Median Effective Dose (ED50) for Oxysophoridine. This guide provides a comparative framework based on the therapeutic indications for which this compound is currently being investigated, alongside data for standard-of-care drugs in these fields. The information presented for standard drugs has been compiled from various preclinical studies, and direct comparison may be limited due to differences in experimental models and protocols.
Introduction
This compound, a bioactive alkaloid derived from the plant Sophora alopecuroides, has demonstrated significant therapeutic potential across a range of preclinical models. Its anti-inflammatory, anti-oxidative, and anti-apoptotic properties suggest possible applications in conditions such as cardiac arrhythmia, hepatic fibrosis, and cerebral ischemia. A critical aspect of drug development is the assessment of its therapeutic index (TI), a quantitative measure of the drug's safety margin, calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose for 50% of the population (LD50) to the dose that produces a clinically desired effect in 50% of the population (ED50).
This guide aims to provide a comparative assessment of the therapeutic index of this compound relative to standard drugs used in its potential therapeutic areas. Due to the absence of published TI, LD50, or ED50 data for this compound, this document will focus on:
-
Presenting available preclinical toxicity and efficacy data for standard drugs in arrhythmia, hepatic fibrosis, and cerebral ischemia.
-
Detailing the experimental protocols for determining the therapeutic index.
-
Illustrating the known signaling pathways of this compound.
Comparative Analysis of Therapeutic Indices
The following table summarizes the available preclinical LD50 and effective dose data for standard drugs used in the management of cardiac arrhythmia, hepatic fibrosis, and cerebral ischemia. It is important to note that the LD50 and ED50 values are often determined in different studies and animal models, which can influence the calculated therapeutic index.
| Therapeutic Area | Drug | Animal Model | Route of Administration | LD50 (mg/kg) | Effective Dose (ED50 or Effective Dose Range) (mg/kg) | Calculated Therapeutic Index (LD50/ED) |
| Cardiac Arrhythmia | Amiodarone (B1667116) | Mouse (i.p.) | Intraperitoneal | 289.4[1] | 30-180 (chronic oral dosing for electrophysiological effects)[2] | 1.6 - 9.6 |
| Flecainide (B1672765) | Rat (oral) | Oral | 50-498[3] | Not explicitly defined in preclinical arrhythmia models, but effective in preventing arrhythmias.[4][5][6] | Data not available | |
| Hepatic Fibrosis | Silymarin (B1681676) | Rat (oral) | Oral | >10,000 | 50-200 (in CCl4-induced fibrosis models)[7][8][9][10][11] | >50 - >200 |
| Cerebral Ischemia | Alteplase | Rat | Intravenous | Data not available in stroke models | 3 (clinically equivalent dose in a photothrombotic MCA occlusion model)[12] | Data not available |
Experimental Protocols
Determination of Median Lethal Dose (LD50)
The LD50 is a standardized measure of the acute toxicity of a substance. The following is a generalized protocol based on the OECD guidelines for the testing of chemicals.
Objective: To determine the single dose of a substance that is lethal to 50% of a group of test animals.
Animal Model: Typically mice or rats of a specific strain, age, and sex.
Methodology:
-
Dose Range Finding: A preliminary study is conducted with a small number of animals to determine the approximate range of doses that cause mortality.
-
Main Study:
-
Animals are randomly assigned to several groups, including a control group (vehicle only) and at least three dose groups of the test substance.
-
The substance is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.
-
-
Data Analysis: The number of mortalities in each dose group is recorded. The LD50 is calculated using statistical methods such as Probit Analysis.
Determination of Median Effective Dose (ED50)
The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the subjects. The protocol is highly dependent on the disease model.
1. Cardiac Arrhythmia Model (e.g., Catecholaminergic Polymorphic Ventricular Tachycardia in Mice)
Objective: To determine the dose of the drug that prevents arrhythmias in 50% of the animals.
Methodology:
-
Induction of Arrhythmia: A mouse model of arrhythmia (e.g., CASQ2 knockout mice) is used. Arrhythmias are induced by administering a combination of adrenaline and caffeine.
-
Drug Administration: Different doses of the test drug are administered to separate groups of mice prior to arrhythmia induction.
-
ECG Monitoring: Electrocardiograms (ECG) are continuously monitored to detect the presence or absence of ventricular tachycardia.
-
Data Analysis: The percentage of animals in each dose group that do not develop arrhythmias is determined. The ED50 is calculated from the dose-response curve.[4]
2. Hepatic Fibrosis Model (e.g., Carbon Tetrachloride-Induced Fibrosis in Rats)
Objective: To determine the dose of the drug that reduces liver fibrosis by 50%.
Methodology:
-
Induction of Fibrosis: Liver fibrosis is induced in rats by chronic administration of carbon tetrachloride (CCl4) over several weeks.
-
Drug Administration: Following the induction of fibrosis, different doses of the test drug are administered daily for a specified treatment period.
-
Assessment of Fibrosis: At the end of the treatment period, animals are euthanized, and liver tissue is collected. The extent of fibrosis is quantified using histological staining (e.g., Masson's trichrome) and analysis of fibrosis markers (e.g., collagen content, α-SMA expression).
3. Cerebral Ischemia Model (e.g., Middle Cerebral Artery Occlusion in Rats)
Objective: To determine the dose of the drug that reduces infarct volume by 50%.
Methodology:
-
Induction of Ischemia: A focal cerebral ischemia is induced by occluding the middle cerebral artery (MCAO) for a defined period, followed by reperfusion.[13]
-
Drug Administration: The test drug is administered at various doses, typically at the time of reperfusion.
-
Assessment of Infarct Volume: After a set period (e.g., 24 hours), the animals are euthanized, and their brains are sectioned and stained (e.g., with TTC) to visualize the infarcted tissue. The infarct volume is then calculated.
-
Data Analysis: A dose-response curve is generated, and the ED50 is the dose that produces a 50% reduction in infarct volume compared to the vehicle-treated group.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound
This compound has been shown to exert its therapeutic effects through the modulation of several key signaling pathways.
Caption: Experimental workflow for determining the therapeutic index.
Caption: this compound inhibits the TLR4/p38MAPK signaling pathway.[14]
Caption: this compound regulates Nrf2 and NF-κB signaling pathways.[15]
Caption: this compound induces apoptosis via the Bcl-2/Bax/caspase-3 pathway.[16][17]
Conclusion
While direct quantitative data on the therapeutic index of this compound is not yet available, its mechanisms of action in preclinical models of cardiac arrhythmia, hepatic fibrosis, and cerebral ischemia suggest a promising therapeutic potential. The comparison with standard drugs highlights the varied safety profiles of existing treatments, with some, like certain antiarrhythmics, having a narrow therapeutic index, while others, such as Silymarin for hepatic fibrosis, exhibit a wide safety margin.
The provided experimental protocols and diagrams offer a framework for the future assessment of this compound's therapeutic index. Rigorous determination of its LD50 and ED50 in relevant animal models will be a critical step in its development as a potential therapeutic agent. Researchers are encouraged to conduct such studies to establish a comprehensive safety and efficacy profile for this promising compound.
References
- 1. Antiarrhythmic and electrophysiologic actions of flecainide in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term amiodarone administration remodels expression of ion channel transcripts in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of amiodarone on rodent ventricular cardiomyocytes: Novel perspectives from a cellular model of Long QT Syndrome Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flecainide prevents catecholaminergic polymorphic ventricular tachycardia in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flecainide and antiarrhythmic effects in a mouse model of catecholaminergic polymorphic ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short communication: flecainide exerts an antiarrhythmic effect in a mouse model of catecholaminergic polymorphic ventricular tachycardia by increasing the threshold for triggered activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajsmu.com [ajsmu.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats | Semantic Scholar [semanticscholar.org]
- 12. Effects of alteplase, a thrombolytic agent, in a rat photothrombotic middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alteplase treatment does not increase brain injury after mechanical middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. This compound inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Meta-Analysis of Oxysophoridine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of preclinical studies on Oxysophoridine (OSR), a quinolizidine (B1214090) alkaloid derived from Sophora alopecuroides. This document summarizes the quantitative data on its therapeutic effects, details key experimental protocols, and visualizes its known mechanisms of action.
This compound has demonstrated a wide range of pharmacological activities in various preclinical models, positioning it as a promising candidate for further investigation. Its therapeutic potential spans anti-inflammatory, anti-cancer, cardioprotective, and anti-fibrotic applications, primarily attributed to its modulation of key signaling pathways involved in apoptosis, inflammation, and oxidative stress.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies on this compound, categorized by its therapeutic effects.
Table 1: Anti-Cancer Effects of this compound
| Cell Line/Animal Model | Dosage | Key Findings | Reference |
| HCT116 (human colorectal cancer cells) | 25, 50, 100 mg/l (in vitro) | Dose-dependent inhibition of cell proliferation and colony formation. Apoptosis rates increased from 46.37% (25 mg/l) to 87.62% (100 mg/l).[1] | [1] |
| CT26 (mouse colorectal cancer) xenograft in ICR mice | 75, 150, 300 mg/kg/day (i.p.) | Significant inhibition of tumor growth at 150 and 300 mg/kg doses.[1] | [1] |
Table 2: Anti-Inflammatory and Anti-Oxidative Effects of this compound
| Model | Dosage | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced acute lung injury in mice | Not specified | Markedly mitigated body weight loss and lung injury. Reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[2] | [2] |
| Acute myocardial infarction in rats | Not specified | Dose-dependent inhibition of inflammatory cytokines including NF-κB p65, TNF-α, and IL-1β, -6, and -10.[3] | [3] |
| LPS-stimulated HSC-T6 and RAW264.7 cells | 10 µM and 40 µM (in vitro) | Suppressed expression of iNOS at 10 µM and COX-2 at 40 µM. Inhibited IL-1β, IL-6, and TNF-α.[4] | [4] |
| CCl4-induced hepatic fibrosis in C57BL/6 mice | 50 mg/kg (in vivo) | Reduced expression of α-SMA and TGF-β1, comparable to Silymarin.[4] | [4] |
Table 3: Cardioprotective Effects of this compound
| Animal Model | Key Findings | Reference |
| Acute myocardial infarction in rats | Markedly reduced infarct size and levels of myocardial enzymes (CK, CK-MB, LDH, cTnT). Increased activity of antioxidant enzymes (catalase, SOD, GPx).[3] | [3] |
Table 4: Effects on Reproductive Toxicity
| Model | Dosage | Key Findings | Reference |
| Zearalenone-induced reproductive toxicity in ovine oocytes | 10⁻⁶ mol/L | Counteracted reproductive toxicity by promoting the expression of antioxidant (GPX, SOD1) and autophagic (ULK2, LC3) genes, while inhibiting apoptotic (CAS3, CAS8) genes.[5] | [5] |
Experimental Protocols
In Vivo Anti-Cancer Study in Colorectal Cancer Xenograft Model[1]
-
Animal Model: Five-week-old male ICR mice (18-22 g).
-
Tumor Induction: Subcutaneous injection of 0.2 ml of CT26 cell suspension (1x10⁶ cells/ml) into the right front axilla.
-
Treatment Groups:
-
Negative Control: Normal Saline (NS).
-
Positive Control: 5-Fluorouracil (30 mg/kg, i.p.).
-
OSR Groups: 75, 150, and 300 mg/kg body weight via intraperitoneal (i.p.) injection daily.
-
-
Study Duration: 13 days.
-
Outcome Measures: Tumor volume was measured on alternate days. At the end of the study, tumors were excised, weighed, and analyzed for the expression of apoptotic markers (caspase-3, Bax, Bcl-2, cytochrome c, and PARP-1) by RT-PCR and western blotting.
In Vitro Anti-Cancer Study in HCT116 Cells[1]
-
Cell Line: Human colorectal cancer cell line HCT116.
-
Treatment: Cells were treated with this compound at concentrations of 25, 50, and 100 mg/l.
-
Assays:
-
MTT Assay: To assess cell proliferation.
-
Colony Formation Assay: To evaluate the long-term proliferative potential.
-
Hoechst 33258 Staining: To observe nuclear morphology and apoptosis.
-
RT-PCR and Western Blotting: To measure the expression of apoptosis-related genes and proteins (caspase-3, Bax, Bcl-2, cytochrome c, and PARP-1).
-
Cerebral Ischemia/Reperfusion Injury Model in Rats[6]
-
Animal Model: Rats.
-
Procedure: Middle cerebral artery occlusion (MCAO) for 2 hours followed by 24 hours of reperfusion.
-
Treatment Groups:
-
Sham-operated control.
-
Ischemia/Reperfusion (I/R) group.
-
I/R + OSR groups (60, 120, or 180 mg/kg) administered intraperitoneally once daily for 7 days before MCAO.
-
-
Outcome Measures: Assessment of neurological deficits, infarct volume, and molecular analysis of brain tissue for markers of ferroptosis and the TLR4/p38MAPK signaling pathway.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Bcl-2/Bax/Caspase-3 Apoptosis Pathway
This compound induces apoptosis in cancer cells by regulating the expression of proteins in the Bcl-2 family and activating the caspase cascade. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[1][6]
Nrf2 and NF-κB Signaling Pathways
In the context of hepatic fibrosis, this compound demonstrates anti-inflammatory and anti-oxidative effects by modulating the Nrf2 and NF-κB signaling pathways. It activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes like HO-1, while inhibiting the pro-inflammatory NF-κB pathway, thereby reducing the expression of inflammatory cytokines.[4]
Pharmacokinetics and Toxicology
Limited preclinical data is available on the pharmacokinetics and toxicology of this compound. Sophoridine, a related alkaloid, has shown adverse reactions including hepatotoxicity and neurotoxicity in some studies.[7] Further dedicated studies are required to fully characterize the pharmacokinetic profile and safety of this compound.
Conclusion
The preclinical evidence strongly suggests that this compound is a promising therapeutic candidate with multiple pharmacological activities. Its ability to induce apoptosis in cancer cells and its anti-inflammatory and anti-oxidative properties make it a subject of interest for further drug development. However, to advance this compound to clinical trials, more comprehensive studies on its pharmacokinetics, bioavailability, and long-term toxicity are essential. The experimental models and mechanistic insights summarized in this guide provide a solid foundation for designing future preclinical and clinical investigations.
References
- 1. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and anti-apoptotic effects of this compound on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates the injury caused by acute myocardial infarction in rats through anti-oxidative, anti-inflammatory and anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening and Mechanism Study of Three Antagonistic Drugs, this compound, Rutin, and Phellodendrine, against Zearalenone-Induced Reproductive Toxicity in Ovine Oocytes | MDPI [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
Benchmarking the Anti-Cancer Activity of Oxysophoridine Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of Oxysophoridine (OSR), a quinolizidine (B1214090) alkaloid, with established chemotherapeutic agents—Doxorubicin (B1662922), Cisplatin (B142131), and Paclitaxel (B517696). The information presented is based on available preclinical data and is intended to serve as a resource for researchers in oncology and drug discovery.
Executive Summary
This compound has demonstrated significant anti-cancer effects, primarily through the induction of apoptosis and inhibition of cell proliferation in colorectal cancer models. This guide benchmarks these activities against those of well-established inhibitors, offering a comparative perspective on its potential as a therapeutic agent. While direct head-to-head comparative studies are limited, this document collates available data to provide a comprehensive overview.
Comparative Analysis of Anti-Cancer Activity
The anti-cancer efficacy of a compound is often initially assessed by its half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The following tables summarize the available IC50 values for this compound and the benchmark inhibitors across various cancer cell lines.
It is crucial to note that IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell line passage number, incubation time, and assay method.
Table 1: IC50 Values of this compound and Benchmark Inhibitors in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time | Citation |
| This compound | HCT116 | 231.5 (59.28 mg/l) | 48h | [1] |
| Doxorubicin | HCT116 | 0.04 - 0.2 | 72h | |
| Cisplatin | HCT116 | 2.5 - 10 | 72h | |
| Paclitaxel | HCT116 | 0.004 - 0.01 | 72h |
Table 2: IC50 Values of Benchmark Inhibitors in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Citation(s) |
| Doxorubicin | A549 | Lung | 0.13 - 2 | 24h | [2] |
| MCF-7 | Breast | 0.1 - 2.5 | 48h - 5 days | [3][4] | |
| HepG2 | Liver | 12.18 | 24h | [3] | |
| Cisplatin | A549 | Lung | 55 - 64 | 24h | [2] |
| MCF-7 | Breast | 2 - 40 | 24h | [5] | |
| HeLa | Cervical | >99.7% heterogeneity | 48h/72h | [6] | |
| 5637 | Bladder | 1.1 | 48h | [7] | |
| Paclitaxel | NSCLC cell lines | Lung | 0.027 | 120h | [8] |
| SCLC cell lines | Lung | 5.0 | 120h | [8] | |
| MDA-MB-231 | Breast | 0.3 - 5 | Not Specified | [9] | |
| Various | Various | 0.0025 - 0.0075 | 24h | [10] |
Mechanisms of Action: A Comparative Overview
This compound
This compound primarily induces apoptosis in colorectal cancer cells.[1] Its mechanism involves the regulation of the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins.[1] OSR has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[11] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase, ultimately leading to programmed cell death.[1][11]
A derivative of the related compound sophoridine, 05D, has been shown to exhibit broader anti-cancer activity by acting as a topoisomerase I inhibitor.[12] This suggests that OSR or its derivatives may have multiple anti-cancer mechanisms.
Benchmark Inhibitors
-
Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription.[13][14] Doxorubicin also generates reactive oxygen species (ROS), which cause damage to cellular components, including DNA and membranes, leading to apoptosis.[13][14] It can induce cell cycle arrest, primarily at the G2/M phase.[15][16]
-
Cisplatin: As a platinum-based compound, cisplatin forms cross-links with DNA, which triggers DNA damage responses.[17][18] This damage, if not repaired, leads to the activation of apoptotic pathways and cell cycle arrest at the G1, S, or G2 phases.[17][19] The cytotoxicity of cisplatin is mediated by the induction of apoptosis through various signaling pathways, including those involving p53.[17]
-
Paclitaxel: This taxane (B156437) agent targets microtubules, which are essential components of the cytoskeleton. Paclitaxel stabilizes microtubules, preventing their dynamic instability required for cell division.[20] This disruption of microtubule function leads to a prolonged arrest of the cell cycle in the M phase (mitosis), which ultimately triggers apoptosis.[21][22]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via the Bcl-2/Bax/caspase-3 pathway.
General Mechanism of Topoisomerase I Inhibition
Caption: Mechanism of action of a Topoisomerase I inhibitor.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and benchmark inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of cancer cells.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate the plates for 10-14 days, allowing colonies to form.
-
Colony Staining: After the incubation period, wash the colonies with PBS, fix them with methanol, and stain them with a solution of 0.5% crystal violet in methanol.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control group.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Cell Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
Conclusion and Future Directions
Future research should focus on:
-
Broad-Spectrum Activity: Evaluating the anti-cancer activity of this compound across a wider panel of cancer cell lines to determine its spectrum of efficacy.
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing this compound with standard-of-care chemotherapeutic agents.
-
Mechanism of Action: Further elucidating the molecular mechanisms underlying this compound's anti-cancer effects, including its potential as a topoisomerase inhibitor.
-
In Vivo Efficacy and Toxicity: Comprehensive in vivo studies in various animal models are required to assess the therapeutic efficacy, pharmacokinetic profile, and potential toxicity of this compound.
This guide provides a foundational comparison based on current literature. As more research on this compound becomes available, a more direct and comprehensive benchmarking against known inhibitors will be possible, further clarifying its potential role in cancer therapy.
References
- 1. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo and in vitro induction of the apoptotic effects of this compound on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. molbiolcell.org [molbiolcell.org]
- 21. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Oxysophoridine: A Guide for Laboratory Professionals
Disclaimer: Specific safety and disposal information for Oxysophoridine is limited. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and information available for related alkaloid compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility in its disposal. Due to its classification as a bioactive alkaloid, this compound should be treated as a hazardous waste.[1] Improper disposal can lead to environmental contamination and potential health risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves segregation, packaging, labeling, and transfer to your institution's hazardous waste management service.
1. Waste Segregation:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and the first rinse of emptied containers, in a dedicated, sealable, and chemically compatible hazardous waste container.
-
The initial rinse of any container that held this compound must be collected as hazardous waste.
-
Do not dispose of liquid this compound waste down the drain.
-
2. Packaging and Labeling:
-
Use containers that are in good condition and compatible with the chemical waste.
-
Ensure containers are securely closed to prevent leaks or spills.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate concentration and quantity of the waste.
3. Storage:
-
Store hazardous waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
4. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS or hazardous waste management department.
-
Do not attempt to transport hazardous waste outside of the laboratory.
Decontamination of Emptied Containers
Properly decontaminating emptied containers that held this compound is crucial to ensure they do not pose a residual hazard.
| Container Decontamination Protocol | |
| Step 1: Initial Rinse | Triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or methanol). The first rinseate must be collected and disposed of as hazardous chemical waste. |
| Step 2: Subsequent Rinses | The second and third rinseates can typically be disposed of down the drain with copious amounts of water, but confirm this with your local EHS guidelines. |
| Step 3: Final Disposal | Once triple-rinsed, deface the original label and dispose of the container according to your institution's non-hazardous waste stream procedures. |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and minimizes environmental impact, reinforcing a culture of safety and responsibility in scientific research.
References
Essential Safety and Operational Protocols for Handling Oxysophoridine
Disclaimer: A specific Safety Data Sheet (SDS) for Oxysophoridine could not be located. The following guidance is based on best practices for handling potent, bioactive alkaloids in a laboratory setting and general safety protocols for hazardous chemicals. Researchers must conduct a thorough risk assessment before beginning any work with this compound.
For researchers, scientists, and drug development professionals, ensuring safety and operational efficiency when handling chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of this compound, a bioactive alkaloid. The following procedural guidance is designed to answer specific operational questions and establish safe laboratory practices.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety Goggles | Snug-fitting, with side shields. | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory Coat | Full-length, with buttoned cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid and stock solutions should be done in a certified chemical fume hood. | Prevents inhalation of airborne particles or aerosols. |
| Foot Protection | Closed-toe shoes | Sturdy, covering the entire foot. | Protects feet from spills. |
Operational Plan: Handling and Disposal
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Handling Procedures:
-
Preparation: Before handling this compound, ensure that the workspace is clean and uncluttered. All necessary equipment, including PPE, should be readily available.
-
Weighing: Weigh solid this compound in a chemical fume hood. Use a dedicated spatula and weighing paper.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Follow any specific storage temperature recommendations provided by the supplier.[1]
-
Transport: When moving the compound, ensure it is in a sealed, labeled, and shatter-proof secondary container.
Disposal Plan:
All waste contaminated with this compound is considered hazardous waste.
-
Solid Waste: Dispose of contaminated gloves, weighing paper, and other solid materials in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed and properly labeled hazardous waste container. Do not pour down the drain.[2]
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
Emergency Plan: Spill and Exposure
Immediate and correct response to a spill or exposure is critical.
Spill Cleanup:
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including double gloves, safety goggles, a lab coat, and if necessary, respiratory protection.
-
Contain: For liquid spills, use an absorbent material like vermiculite (B1170534) or a chemical spill kit to contain the spill.[3] For solid spills, gently cover with a damp paper towel to avoid raising dust.[4]
-
Clean: Carefully clean the spill area, working from the outside in.[5] Place all contaminated materials into a labeled hazardous waste bag.[4][6]
-
Decontaminate: Thoroughly decontaminate the spill area with a suitable cleaning agent, followed by a rinse with water.[4]
-
Dispose: Dispose of all contaminated materials as hazardous waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nems.nih.gov [nems.nih.gov]
- 3. qmul.ac.uk [qmul.ac.uk]
- 4. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
